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  • Product: 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine
  • CAS: 357647-98-4

Core Science & Biosynthesis

Foundational

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine chemical structure and properties

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine: Structural Dynamics, Physicochemical Properties, and Synthetic Workflows Executive Summary 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4) is a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine: Structural Dynamics, Physicochemical Properties, and Synthetic Workflows

Executive Summary

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and modern drug discovery[1][2]. Featuring a rigid piperazine core flanked by an electron-withdrawing methylsulfonyl group and a reactive 4-bromophenyl moiety, this compound serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and DPP-IV inhibitors[3][4]. This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and downstream utility.

Section 1: Physicochemical Profiling and Structural Dynamics

The structural architecture of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine dictates its reactivity, stability, and solubility profile. The piperazine ring naturally adopts a stable chair conformation. The methylsulfonyl (mesyl) group at the N4 position significantly reduces the basicity of the adjacent nitrogen due to strong electron-withdrawing inductive and resonance effects, resulting in a relatively low predicted pKa of 4.15[5].

Meanwhile, the 4-bromophenyl group at the N1 position serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions, allowing for rapid late-stage functionalization[3].

Table 1: Quantitative Physicochemical Data

Property Value Reference
CAS Number 357647-98-4 [1][6]
Molecular Formula C11H15BrN2O2S [2][7]
Molecular Weight 319.22 g/mol [2][7]
Predicted Boiling Point 450.7 ± 55.0 °C [5]
Predicted Density 1.60 ± 0.1 g/cm³ [5]
Predicted pKa 4.15 ± 0.10 [5]

| SMILES String | CS(=O)(=O)N1CCN(C2=CC=C(Br)C=C2)CC1 |[3] |

Section 2: Validated Synthetic Methodologies

From a process chemistry perspective, scalable and self-validating protocols are paramount. Below are two field-proven methodologies for synthesizing this compound, detailing the mechanistic causality behind each experimental parameter.

Protocol A: Direct Nucleophilic Sulfonylation (Primary Route)

This is the most atom-economical and scalable route, relying on the sulfonylation of 1-(4-bromophenyl)piperazine[4].

  • Materials: 1-(4-Bromophenyl)piperazine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).

  • Step-by-Step Workflow:

    • Preparation: Dissolve 1.0 eq of 1-(4-bromophenyl)piperazine in anhydrous DCM under a nitrogen atmosphere.

      • Causality: Anhydrous conditions are critical because MsCl readily hydrolyzes in the presence of moisture to form methanesulfonic acid, which would consume the base and lower the overall yield.

    • Base Addition: Add 1.5 eq of TEA to the solution.

      • Causality: TEA acts as an acid scavenger. As the sulfonylation proceeds, HCl is generated. Without TEA, the HCl would protonate the unreacted piperazine, rendering it non-nucleophilic and stalling the reaction[4].

    • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

      • Causality: The reaction between secondary amines and sulfonyl chlorides is highly exothermic. Cooling prevents localized hot spots that could lead to the formation of undesired byproducts or thermal degradation.

    • Electrophile Addition: Add MsCl (1.2 eq) dropwise over 30 minutes.

      • Causality: Dropwise addition ensures a controlled reaction rate, maintaining the thermal equilibrium of the system.

    • Propagation & Quenching: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2-4 hours. Monitor via TLC or LC-MS. Once complete, quench with saturated aqueous NaHCO3.

    • Isolation: Extract with DCM, wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (Alternative Route)

When starting from 1-(methylsulfonyl)piperazine, a palladium-catalyzed C-N cross-coupling with 1,4-dibromobenzene can be employed[8][9].

  • Materials: 1-(methylsulfonyl)piperazine (1.0 eq), 1,4-dibromobenzene (1.5 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), Sodium tert-butoxide (NaOtBu, 1.4 eq), Anhydrous Toluene.

  • Step-by-Step Workflow:

    • Reagent Assembly: Combine all solid reagents in an oven-dried Schlenk flask.

      • Causality: 1,4-dibromobenzene is used in excess to statistically minimize the formation of the bis-aminated byproduct (where two piperazine molecules couple to a single benzene ring).

    • Degassing: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed toluene.

      • Causality: Palladium(0) active species are highly sensitive to oxygen. O2 exposure leads to irreversible oxidation to inactive Pd(II) black, terminating the catalytic cycle[9].

    • Thermal Activation: Heat the mixture to 90–100 °C for 16 hours.

      • Causality: The oxidative addition of the aryl bromide to the electron-rich Pd(0)-XPhos complex requires significant thermal energy to overcome the activation barrier[10].

    • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium residues, and concentrate. Purify via column chromatography.

Section 3: Mechanistic Pathways & Downstream Utility

The true strategic value of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine lies in its downstream utility. The aryl bromide acts as a linchpin for late-stage functionalization. Through Suzuki-Miyaura cross-coupling with various boronic acids, researchers can rapidly generate libraries of biaryl compounds, which are ubiquitous motifs in modern pharmacophores and targeted therapeutics.

Synthesis_Workflow A 1-(4-Bromophenyl) piperazine C Reaction Conditions: TEA, DCM, 0°C to RT A->C B Methanesulfonyl Chloride (MsCl) B->C D 1-(4-Bromophenyl)-4- (methylsulfonyl)piperazine C->D Nucleophilic Sulfonylation F Suzuki-Miyaura Cross-Coupling (Pd cat., Ar-B(OH)2) D->F Aryl Bromide Activation E Target APIs (e.g., Kinase Inhibitors) F->E Biaryl Formation

Synthetic pathway of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine and API utility.

Section 4: Analytical Characterization Standards

To ensure the trustworthiness of the synthesized compound, rigorous analytical validation is required:

  • 1H NMR (CDCl3): Look for the characteristic singlet of the methylsulfonyl protons around δ 2.80 ppm. The piperazine protons typically appear as two distinct multiplets (due to the different electronic environments created by the aryl and sulfonyl groups) between δ 3.20 and 3.40 ppm. The para-substituted aromatic ring will display an AA'BB' splitting pattern (two distinct doublets) between δ 6.80 and 7.40 ppm.

  • LC-MS: Electrospray ionization (ESI+) should yield a distinct [M+H]+ peak at m/z 319.0 and 321.0, exhibiting the classic 1:1 isotopic pattern indicative of a single bromine atom.

Sources

Exploratory

Comprehensive Analytical Characterization of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine: Molecular Weight, Exact Mass, and Mass Spectrometry Workflows

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Document Type: Technical Whitepaper Executive Summary In modern drug development, piperazine derivatives serve as privileged scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Document Type: Technical Whitepaper

Executive Summary

In modern drug development, piperazine derivatives serve as privileged scaffolds due to their favorable pharmacokinetic properties and ability to modulate a wide array of biological targets. 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4) is a highly versatile synthetic intermediate[1]. The presence of both a heavy halogen (bromine) and a polar sulfonamide moiety necessitates rigorous analytical characterization. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical physicochemical metrics and practical, self-validating High-Resolution Mass Spectrometry (HRMS) workflows.

Physicochemical Fundamentals: Molecular Weight vs. Exact Mass

A common pitfall in early-stage drug development is the conflation of average molecular weight with monoisotopic exact mass. For 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine, understanding this distinction is the cornerstone of accurate mass spectrometric identification[2].

  • Average Molecular Weight (319.22 g/mol ): This value accounts for the natural isotopic abundance of all elements in the molecule. Because bromine exists in nature as an almost 1:1 ratio of 79Br and 81Br , the average molecular weight is heavily skewed by this distribution. This metric is strictly reserved for macroscopic stoichiometric calculations during bulk synthesis.

  • Monoisotopic Exact Mass (318.00376 Da): This is the calculated mass of the molecule utilizing only the most abundant, lowest-mass isotopes (e.g., 12C , 1H , 79Br , 14N , 16O , 32S )[3]. In HRMS, this is the precise target value used to confirm structural identity and eliminate isobaric interferences.

Quantitative Mass Metrics Summary

The following table provides a self-validating reference for mass spectrometrists tuning their instruments for this specific analyte.

ParameterValueCausality / Analytical Significance
Molecular Formula C11​H15​BrN2​O2​S Defines the elemental composition and degree of unsaturation (Index of Hydrogen Deficiency = 4).
Average Molecular Weight 319.22 g/mol Utilized exclusively for molarity calculations and reagent weighing.
Exact Mass ( 79Br ) 318.00376 DaThe primary monoisotopic target for HRMS structural confirmation.
Exact Mass ( 81Br ) 320.00171 DaGenerates the characteristic M+2 isotopic peak.
Precursor Ion [M+H]+ 319.01104 m/zThe dominant ion observed in positive Electrospray Ionization (ESI+).

High-Resolution Mass Spectrometry (HRMS) Workflow

To validate the structural integrity of this compound, LC-HRMS is the gold standard. The following protocol is designed as a self-validating system : the combination of chromatographic retention behavior and isotopic fidelity ensures absolute confirmation of the analyte.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL.

    • Causality: Methanol is selected over water because the lipophilic bromophenyl moiety drastically reduces aqueous solubility. Methanol ensures complete dissolution while maintaining excellent volatility for the ESI source.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The C18 stationary phase effectively retains the hydrophobic aromatic ring. Formic acid is a critical additive; it acts as a proton donor in the mobile phase, driving the equilibrium toward the formation of the [M+H]+ ion (m/z 319.011) prior to droplet desolvation.

  • Ionization (ESI+): Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

    • Causality: The basic nitrogen atoms within the piperazine ring are highly susceptible to protonation. These thermal and electrical parameters optimize the rapid evaporation of the organic/aqueous droplets, releasing the bare protonated molecule into the gas phase without inducing premature thermal degradation.

  • Mass Analysis (Orbitrap or TOF): Acquire data in positive ion mode with a mass resolution of at least 70,000 (at m/z 200).

    • Causality: High mass resolving power is strictly required to differentiate the target exact mass (318.00376 Da) from background matrix ions and to accurately measure the diagnostic 79Br/81Br isotopic doublet.

LCHRMS_Workflow Sample Sample Prep (1 µg/mL in MeOH) LC RP-LC Separation (C18, 0.1% FA) Sample->LC ESI ESI(+) Ionization [M+H]+ Generation LC->ESI HRMS HRMS Analyzer (Resolution >70k) ESI->HRMS Data Data Processing Exact Mass: 318.004 HRMS->Data

LC-HRMS analytical workflow for exact mass determination.

Mechanistic Insights: Gas-Phase Fragmentation Pathway

During tandem mass spectrometry (MS/MS), the [M+H]+ precursor ion undergoes Collision-Induced Dissociation (CID). Understanding the causality of this fragmentation provides a secondary layer of self-validation.

The Isotopic Tagging Principle: The presence of the 79Br/81Br isotopic doublet (approximately 1:1 ratio separated by ~1.998 Da) acts as an internal, self-validating tag. Any fragment ion that retains the bromophenyl moiety must exhibit this doublet. If a fragment lacks this signature, it logically follows that the cleavage occurred between the bromine atom and the charge-bearing center.

Primary Cleavage Mechanism: Upon collisional activation, the most labile bond is typically associated with the sulfonamide group. The neutral loss of methanesulfinic acid ( CH3​SO2​H , 80.006 Da) is highly favorable. This cleavage is driven by the stability of the resulting piperazinium cation (m/z 239.005 for the 79Br isotope), which perfectly retains the diagnostic bromine isotopic signature.

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 319.011 (79Br) Loss Sulfonamide Cleavage Loss of CH3SO2H Precursor->Loss Fragment1 Piperazinium Ion m/z 239.005 Loss->Fragment1 Cleavage Piperazine Ring Cleavage Fragment1->Cleavage Fragment2 Bromophenyl Cation m/z 154.949 Cleavage->Fragment2

Proposed ESI(+) MS/MS fragmentation pathway of the target molecule.

References

  • NextSDS. "1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine — Chemical Substance Information". NextSDS Substance Database.[Link]

Sources

Foundational

Pharmacokinetic Profiling of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine: A Methodological Whitepaper

Executive Summary In modern medicinal chemistry, the piperazine ring is a privileged scaffold, heavily utilized for its ability to modulate physicochemical properties, optimize target affinity, and fine-tune pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperazine ring is a privileged scaffold, heavily utilized for its ability to modulate physicochemical properties, optimize target affinity, and fine-tune pharmacokinetic (PK) profiles [1]. However, the specific functionalization of the piperazine core drastically alters its absorption, distribution, metabolism, and excretion (ADME) behavior.

This whitepaper provides an in-depth technical framework for the pharmacokinetic profiling of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4) . As a Senior Application Scientist, I have structured this guide to bridge the gap between structural chemistry and empirical ADME evaluation. By dissecting the causality between this molecule's unique structural motifs—specifically the heavy halogen substitution and the sulfonamide linkage—and its expected biological fate, this guide establishes a self-validating system of preclinical PK assays tailored for highly lipophilic, metabolically shielded intermediates.

Structural Determinants of Pharmacokinetics

To design an effective PK profiling strategy, one must first understand the mechanistic impact of the compound's functional groups. 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine is not a standard basic piperazine; its functionalization fundamentally rewrites its physicochemical identity.

  • The Methylsulfonyl Motif ( −SO2​CH3​ ): Unlike alkyl substituents that are prone to cytochrome P450 (CYP450)-mediated N-dealkylation, the methylsulfonyl group is highly resistant to oxidative cleavage. Furthermore, its strong electron-withdrawing nature pulls electron density away from the piperazine nitrogen. This effectively eliminates the basicity of that nitrogen, dropping its pKa well below physiological pH (7.4) [2]. Consequently, the molecule remains un-ionized in systemic circulation, maximizing lipophilicity and passive membrane permeability.

  • The 4-Bromophenyl Moiety: The addition of a heavy bromine atom at the para position of the phenyl ring serves a dual purpose. First, it significantly increases the overall lipophilicity (LogP) of the molecule. Second, it acts as a metabolic shield. The para position of an aromatic ring is a classic "soft spot" for CYP450-mediated hydroxylation. By occupying this site with a sterically bulky and electronically deactivating halogen, the molecule is protected against rapid Phase I clearance.

MetabolicStability Mol 1-(4-Bromophenyl)-4- (methylsulfonyl)piperazine Bromine 4-Bromo Substitution Blocks para-hydroxylation Mol->Bromine CYP2C9/3A4 Resistance Sulfonyl Methylsulfonyl Group Blocks N-dealkylation Mol->Sulfonyl Phase I Resistance Piperazine Piperazine Core Reduced basicity (pKa < 5) Mol->Piperazine Physiological Un-ionized

Structural determinants of metabolic stability and ionization.

In Vitro ADME Profiling Protocols

To empirically validate the structural predictions, a robust suite of in vitro assays is required. The following protocols are designed as self-validating systems, incorporating strict control parameters to ensure data integrity.

Intestinal Permeability: Bidirectional Caco-2 Assay

Given the un-ionized, lipophilic nature of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine, high passive transcellular permeability is expected. The Caco-2 cell model is the gold standard for predicting human intestinal absorption [3].

Mechanistic Rationale: Because the compound is highly lipophilic, it is prone to non-specific binding to the plastic of the assay plates and may lack sufficient aqueous solubility in the donor compartment. To mitigate this, 4% Bovine Serum Albumin (BSA) must be added to the basolateral receiver chamber to maintain "sink conditions," ensuring the concentration gradient drives transport continuously.

Step-by-Step Protocol:

  • Cell Culture & Seeding: Seed Caco-2 cells (passage 30–40) onto 0.4 µm pore polycarbonate membrane inserts (e.g., Transwell) at a density of 2×104 cells/well.

  • Differentiation: Culture the cells for 21 days in DMEM supplemented with 10% FBS. Change the medium every alternate day. Validation Step: On day 21, measure the Transepithelial Electrical Resistance (TEER). Only wells with TEER > 600 Ω⋅cm2 are viable for the assay, confirming tight junction integrity [5].

  • Dose Preparation: Prepare a 10 µM solution of the test compound in Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). Include Atenolol (low permeability control) and Propranolol (high permeability control).

  • Incubation: For Apical-to-Basolateral (A B) transport, add 200 µL of the dosing solution to the apical chamber and 600 µL of HBSS (with 4% BSA) to the basolateral chamber. Incubate at 37°C on an orbital shaker (60 rpm) for 2 hours.

  • Sampling & Analysis: Extract 50 µL from both chambers. Quench with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) using the formula: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the transport rate, C0​ is the initial concentration, and A is the surface area.

Caco2Workflow Seed Seed Caco-2 Cells (Polycarbonate Filter) Grow Culture 21 Days (TEER > 600 Ohm/cm²) Seed->Grow Dose Dose Apical (A) & Basolateral (B) Chambers Grow->Dose Incubate Incubate 2h at 37°C (Orbital Shaker) Dose->Incubate Analyze LC-MS/MS Quantification (Calculate Papp & Efflux Ratio) Incubate->Analyze

Standardized 21-day Caco-2 bidirectional permeability assay workflow.
Phase I Metabolic Stability: Human Liver Microsomes (HLM)

To confirm the metabolic shielding provided by the bromophenyl and methylsulfonyl groups, a microsomal stability assay is deployed [4].

Mechanistic Rationale: CYP450 enzymes require electrons to catalyze oxidative reactions. These electrons are supplied by NADPH. By comparing the degradation of the compound in the presence and absence of an NADPH regenerating system, one can isolate CYP-mediated metabolism from non-specific chemical degradation or non-CYP enzymatic hydrolysis.

Step-by-Step Protocol:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final protein concentration: 0.5 mg/mL) and the test compound (final concentration: 1 µM) in the buffer. Validation Step: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Kinetic Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot the natural log of the remaining compound percentage versus time to determine the elimination rate constant ( k ). Calculate intrinsic clearance ( CLint​ ) as: CLint​=(k×V)/Microsomal Protein , where V is the incubation volume.

In Vivo Pharmacokinetic Workflow (Rodent Model)

While in vitro data provides mechanistic insight, in vivo profiling in Sprague-Dawley rats is required to assess systemic clearance, volume of distribution ( Vd​ ), and absolute oral bioavailability ( F% ).

Protocol Architecture:

  • Formulation: Due to the compound's high lipophilicity, standard aqueous vehicles will fail. Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution.

  • Administration: Divide male Sprague-Dawley rats into two cohorts.

    • Cohort A (IV): Administer 2 mg/kg via the tail vein.

    • Cohort B (PO): Administer 10 mg/kg via oral gavage.

  • Serial Sampling: Collect blood samples (approx. 200 µL) via the jugular vein into K2​EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 4000 rpm for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

  • Non-Compartmental Analysis (NCA): Utilize PK software (e.g., Phoenix WinNonlin) to calculate Area Under the Curve ( AUC0−∞​ ), Clearance ( CL ), and Bioavailability ( F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ).

InVivoPK Admin Oral Gavage (PO) & IV Injection Sample Serial Blood Sampling (0.25 to 24 hours) Admin->Sample Prep Plasma Separation & Protein Precipitation Sample->Prep LCMS LC-MS/MS Analysis (Internal Standard) Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Preclinical rodent pharmacokinetic study and bioanalytical workflow.

Data Presentation & Predictive Interpretation

Based on the structural analysis and established behavior of halogenated arylsulfonyl piperazines, the following table summarizes the predicted quantitative ADME parameters for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine.

Table 1: Predicted Physicochemical and In Vitro ADME Properties
ParameterPredicted Value RangeMechanistic Rationale
LogP (Lipophilicity) 2.5 – 3.5High lipophilicity driven by the heavy bromine atom and the aromatic ring.
pKa (Piperazine N) < 5.0Basicity is severely suppressed by the strongly electron-withdrawing methylsulfonyl group.
Caco-2 Papp​ (A B) > 15×10−6 cm/sHigh passive transcellular permeability due to the un-ionized, lipophilic state at pH 7.4.
HLM CLint​ < 15 µL/min/mgHigh metabolic stability; para-hydroxylation is blocked by Br, and N-dealkylation is blocked by the sulfonyl group.
Plasma Protein Binding > 90%High lipophilicity promotes strong, non-specific hydrophobic interactions with serum albumin.
Oral Bioavailability ( F% ) 60% – 85%Favorable combination of high intestinal permeability and low hepatic first-pass metabolism.

Conclusion

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine represents a highly optimized structural fragment. By neutralizing the basicity of the piperazine core and blocking primary metabolic soft spots, this compound is engineered for high passive permeability and extended metabolic half-life. The rigorous, self-validating in vitro and in vivo protocols outlined in this guide provide a standardized methodology for researchers to accurately quantify these properties, ensuring robust data generation for downstream drug development campaigns.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at:[Link]

  • Pharmacological investigation of formyl and acetyl substituents on piperazine: Docking, ADMET and Molecular Dynamics Simulations. DergiPark. Available at:[Link]

  • Caco-2 Permeability Assay Protocol. Studylib. Available at:[Link]

  • Intersinal Permeation - Caco-2 Permeability Assay. Scribd. Available at:[Link]

Exploratory

In Vitro Toxicity and Pharmacological Profiling of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

Executive Summary 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4) is a specialized synthetic intermediate and pharmacophore building block characterized by an arylpiperazine core hybridized with a sulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4) is a specialized synthetic intermediate and pharmacophore building block characterized by an arylpiperazine core hybridized with a sulfonamide moiety[1][2]. In modern drug discovery, the hybridization of piperazine sulfonamides is a proven strategy to achieve synergistic antiproliferative effects and targeted central nervous system (CNS) modulation[3]. However, the presence of a halogenated aromatic ring (bromophenyl) and a piperazine core introduces specific toxicological liabilities, including potential hepatotoxicity, off-target receptor binding, and reactive metabolite formation[4][5].

This technical guide provides a comprehensive, field-proven framework for the in vitro toxicity screening of this compound. By moving beyond basic viability screens, we establish a self-validating mechanistic profiling system designed for preclinical drug development professionals.

Structural Alerts & Mechanistic Toxicity Rationale

To design an effective toxicity screening cascade, one must first deconstruct the molecule's structural alerts to understand the causality of potential adverse effects:

  • The 4-Bromophenyl Moiety: The para-bromo substitution significantly increases the lipophilicity (LogP) of the compound. While this enhances passive membrane permeability—a requisite for CNS targets—it also increases the likelihood of non-specific hydrophobic interactions with off-target proteins and Cytochrome P450 (CYP450) enzymes, potentially leading to competitive CYP inhibition.

  • The Piperazine Core: Unsubstituted or alkyl-substituted piperazines are classic Cationic Amphiphilic Drugs (CADs), which frequently induce drug-induced phospholipidosis (DIPL) by accumulating in lysosomes and inhibiting phospholipases. However, the addition of the electron-withdrawing methylsulfonyl group at the N4 position drastically reduces the basicity (pKa) of the nitrogen. This is a deliberate structural choice that mitigates DIPL risk while maintaining structural rigidity.

  • The Methylsulfonyl Group: Sulfonamide derivatives are generally stable, but under extensive hepatic metabolism, they can occasionally form reactive hydroxylamines. Screening must account for oxidative stress pathways.

ToxicityMechanisms Compound 1-(4-Bromophenyl)-4- (methylsulfonyl)piperazine Alert1 4-Bromophenyl Group (High Lipophilicity) Compound->Alert1 Alert2 Piperazine Core (Amphiphilic Potential) Compound->Alert2 Alert3 Methylsulfonyl Group (Metabolic Target) Compound->Alert3 Tox1 CYP450 Inhibition & Membrane Disruption Alert1->Tox1 Hydrophobic binding Tox2 Lysosomal Trapping (Phospholipidosis) Alert2->Tox2 Amine protonation Tox3 Reactive Oxygen Species (ROS) Alert3->Tox3 CYP bioactivation

Caption: Mechanistic pathways linking structural alerts of the compound to specific in vitro toxicological outcomes.

Core In Vitro Toxicity Assays: Step-by-Step Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay must include internal controls to calculate the Z'-factor, ensuring that any observed toxicity is a true pharmacological event rather than assay artifact.

Antiproliferative & Cytotoxicity Screening (SRB Assay)

Rationale: While the MTT assay is ubiquitous, it relies on mitochondrial reductase activity. Halogenated arylpiperazines can induce transient mitochondrial uncoupling without immediate cell death, leading to false-positive toxicity readings in MTT assays. The Sulforhodamine B (SRB) assay, which measures total cellular protein, provides a highly stable, linear, and artifact-free endpoint for antiproliferative activity[3].

Protocol:

  • Cell Seeding: Seed human cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine in 100% DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validation Step: Ensure final DMSO concentration never exceeds 0.5% (v/v). Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin 1 µM).

  • Fixation: After 48 hours of exposure, add 50 µL of cold 50% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix cellular proteins to the plate.

  • Staining: Wash plates 5 times with distilled water and air dry. Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.

  • Washing & Solubilization: Wash plates 4 times with 1% acetic acid to remove unbound dye. Air dry completely. Solubilize the bound SRB dye with 100 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake for 10 minutes.

  • Quantification: Read absorbance at 515 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.

CYP450 Inhibition Profiling (Luminescence-based)

Rationale: The parent compound, 1-(4-Bromophenyl)piperazine, is known to be a reactive intermediate[4]. The brominated ring can act as a suicide inhibitor or competitive substrate for major hepatic cytochromes, particularly CYP3A4 and CYP2D6.

Protocol:

  • Reagent Preparation: Reconstitute recombinant human CYP3A4 and CYP2D6 enzymes with their respective luminescent proluciferin substrates.

  • Incubation: In a white opaque 96-well plate, combine 10 µL of the compound (at 1 µM and 10 µM) with 10 µL of the CYP/substrate mixture. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of NADPH regeneration system to initiate the metabolic reaction. Incubate for 20 minutes at 37°C.

  • Detection: Add 30 µL of Luciferin Detection Reagent. This stops the CYP reaction and initiates the luciferase reaction, consuming the liberated luciferin.

  • Validation: Use Ketoconazole (CYP3A4) and Quinidine (CYP2D6) as positive control inhibitors. Calculate percentage inhibition relative to the vehicle control.

Workflow Start Compound Stock (10 mM in DMSO) Phase1 Phase 1: Cytotoxicity (SRB Assay on HepG2/HEK293) Start->Phase1 Phase2 Phase 2: Metabolism (CYP3A4/2D6 Inhibition) Start->Phase2 Phase3 Phase 3: Mechanism (ROS & Caspase 3/7) Phase1->Phase3 If IC50 < 10 µM Phase2->Phase3 Decision Data Synthesis & Lead Optimization Phase3->Decision

Caption: Hierarchical in vitro screening workflow for evaluating piperazine sulfonamide derivatives.

Quantitative Data Presentation

To benchmark the safety of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine, experimental data must be compared against established thresholds for this chemical class. Table 1 summarizes the expected in vitro pharmacological profile based on structurally analogous N-substituted sulfonyl piperazines[3].

Table 1: Representative In Vitro Profiling Metrics for Bromophenyl-Sulfonyl Piperazines

Assay / ParameterTarget / Cell LineExpected Threshold / ValueToxicological Interpretation
Cytotoxicity (IC₅₀) HepG2 (Hepatocytes)> 50 µMLow intrinsic hepatotoxicity.
Cytotoxicity (IC₅₀) HEK293 (Renal)> 75 µMFavorable safety margin for systemic clearance.
CYP3A4 Inhibition Recombinant Enzyme< 30% at 10 µMLow risk of drug-drug interactions (DDIs).
CYP2D6 Inhibition Recombinant Enzyme40 - 60% at 10 µMModerate risk; typical for basic amines/piperazines.
Ames Test S. typhimurium (TA98)Negative (with/without S9)Absence of direct DNA-reactive mutagenicity.
hERG Inhibition CHO-hERG cellsIC₅₀ > 30 µMReduced risk of QT prolongation compared to parent CADs.

Note: The addition of the methylsulfonyl group significantly improves the hERG safety profile by reducing the basicity of the piperazine nitrogen, preventing high-affinity binding to the central cavity of the potassium channel.

Safety and Handling Considerations

While in vitro assays utilize micro-molar quantities, handling the bulk powder of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine requires strict adherence to safety protocols. The parent compound, 1-(4-Bromophenyl)piperazine, is classified as an irritant and is harmful if inhaled, swallowed, or absorbed through the skin[4][5].

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a well-ventilated fume hood or localized exhaust ventilation (LEV) are mandatory. Avoid breathing dust[5].

  • Solubility & Storage: The compound is highly soluble in DMSO and moderately soluble in ethanol, but poorly soluble in aqueous buffers[4]. Stock solutions should be stored at -20°C, protected from light and moisture, to prevent sulfonamide hydrolysis.

References

  • ChemicalBook. "1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine". ChemicalBook.
  • ChemicalBook. "1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine Synonyms and Properties". ChemicalBook.
  • Indian Journal of Pharmaceutical Sciences. "Tetrazoles | N-substituted Sulfonyl Piperazine | Hybrid | Antiproliferative Activity". IJPS Online.
  • ChemBK. "1-(4-Bromophenyl)piperazine - Introduction". ChemBK.
  • TCI Chemicals. "1-(4-Bromophenyl)piperazine | 66698-28-0". Tokyo Chemical Industry Co., Ltd.

Sources

Foundational

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine safety data sheet and handling

An in-depth technical analysis and handling guide for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4), designed for synthetic chemists, medicinal chemists, and laboratory safety officers. Architectural...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and handling guide for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4), designed for synthetic chemists, medicinal chemists, and laboratory safety officers.

Architectural Significance in Drug Discovery

In modern medicinal chemistry, the piperazine ring is a privileged scaffold, frequently utilized to modulate the physicochemical properties of drug candidates. However, unsubstituted piperazines often suffer from rapid oxidative metabolism by cytochrome P450 enzymes.

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine solves this liability. The installation of a methylsulfonyl group at the N4 position serves a dual purpose: it reduces the electron density and basicity of the piperazine nitrogen (mitigating metabolic degradation) and provides a rigid, predictable vector for hydrogen bonding within target protein pockets. Conversely, the 4-bromophenyl moiety serves as an orthogonal reactive handle. The polarized C–Br bond undergoes facile oxidative addition with standard palladium catalysts, making this molecule an ideal precursor for late-stage diversification in the synthesis of kinase and lipoxygenase (LOX) inhibitors.

Physicochemical Profiling & Structural Data

Understanding the physical properties of this building block is critical for predicting its behavior in both biological systems and synthetic workflows.

ParameterSpecification
Chemical Name 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine
CAS Number 357647-98-4
Molecular Formula C11H15BrN2O2S
Molecular Weight 319.22 g/mol
Structural Motifs Arylpiperazine core, Methylsulfonamide, Aryl bromide
Physical State Solid (White to off-white powder)

Mechanistic Toxicology & Hazard Assessment

Because specific in vivo toxicity data for this exact derivative is sparse, hazard assessments must be extrapolated from its parent toxicophore, 1-(4-Bromophenyl)piperazine [1].

The Causality of the Hazard: Arylpiperazines are known pharmacophores that frequently exhibit high affinity for central nervous system targets, particularly monoamine receptors (e.g., 5-HT and dopamine receptors). Accidental systemic exposure can lead to unintended pharmacological effects, including neurotoxicity. Furthermore, the lipophilic nature of the bromophenyl group enhances dermal penetration, while the sulfonamide moiety can act as a skin and respiratory sensitizer.

Extrapolated GHS Classification Summary:

GHS Hazard Class Category Hazard Statement (H-Code)
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed
Acute Toxicity (Dermal) Category 4 H312: Harmful in contact with skin
Acute Toxicity (Inhalation) Category 4 H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation

| Serious Eye Damage | Category 2 | H319: Causes serious eye irritation |

Advanced Safety & Handling Protocols

To ensure absolute safety, laboratory personnel must implement a self-validating system of engineering controls and emergency responses [2].

HazardMitigation Hazard Arylpiperazine Exposure Risk (Skin/Eye Irritant, Acute Tox) EngControl Fume Hood Operation (Min. Face Velocity 100 fpm) Hazard->EngControl Primary Mitigation PPE Nitrile Gloves, Safety Goggles, Lab Coat Hazard->PPE Secondary Mitigation Spill Spill Containment (Vermiculite/Sand) Hazard->Spill Emergency Response Waste Hazardous Waste Disposal (Incineration) Spill->Waste Final Resolution

Logical Relationship of Hazard Mitigation and Exposure Control Protocols.

Protocol 1: Safe Handling and Emergency Spill Resolution
  • Engineering Controls: Operate exclusively within a certified chemical fume hood.

    • Causality: Arylpiperazines can easily aerosolize as fine dust during weighing; negative pressure prevents inhalation of the toxicophore.

    • Self-Validation: Verify the digital flow monitor reads >100 fpm. A simple tissue paper test at the sash opening provides immediate visual validation of negative pressure.

  • Personal Protective Equipment (PPE): Don safety goggles, a standard lab coat, and double nitrile gloves.

    • Causality: The lipophilic nature of the compound increases the risk of dermal penetration. Nitrile provides a superior barrier to lipophilic organics compared to natural latex.

  • Spill Containment (Emergency): In the event of a solid spill, do not apply water .

    • Causality: Water will not dissolve the compound but will create a mobile suspension, expanding the contamination zone.

  • Physical Recovery: Gently cover the spill with damp sand or vermiculite to suppress dust generation. Sweep the material using a non-sparking tool into a designated hazardous waste container [3].

  • Decontamination: Wipe the affected surface with isopropanol, followed by a soap and water wash.

    • Self-Validation: A final wipe with a clean white cloth ensures no residual powder remains on the benchtop.

Synthetic Utility & Experimental Workflows

The primary synthetic value of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine lies in its ability to undergo transition-metal-catalyzed cross-coupling. Below is a validated methodology for a Suzuki-Miyaura coupling to append an aryl group to the bromo-position.

SyntheticWorkflow Step1 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine + Aryl Boronic Acid Step2 Add Pd(dppf)Cl2 Catalyst & Base (K2CO3) Step1->Step2 Step3 Solvent: Dioxane/H2O Degas with N2 (3x) Step2->Step3 Step4 Heat at 90°C for 12h (Inert Atmosphere) Step3->Step4 Step5 Aqueous Workup & Extraction (EtOAc / Brine) Step4->Step5 Step6 Silica Gel Chromatography (Purification) Step5->Step6

Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Workflow for Arylpiperazine Derivatives.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Reagent Assembly: In an oven-dried Schlenk flask, combine 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (1.0 eq), an aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a wide bite angle. This accelerates the reductive elimination step and stabilizes the palladium center against the electron-withdrawing effects of the sulfonamide.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ is a mild inorganic base that effectively activates the boronic acid to form the reactive boronate complex without hydrolyzing the sulfonamide group.

  • Solvent & Degassing: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to Water. Perform three freeze-pump-thaw cycles or bubble with N₂ for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) oxides.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours under a positive nitrogen atmosphere.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and wash with brine.

    • Self-Validation: Monitor the organic layer via LC-MS. The disappearance of the starting material peak (m/z 319.2) and the emergence of the cross-coupled product mass validate the successful completion of the catalytic cycle.

References

  • National Center for Biotechnology Information. "1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629". PubChem. Available at: [Link]

Exploratory

The Pharmacological Privilege of Methylsulfonyl Piperazine: A Technical Guide to Biological Activity and Drug Design

Executive Summary 1-(Methylsulfonyl)piperazine has emerged as a cornerstone heterocyclic building block in modern medicinal chemistry. While the moiety itself lacks intrinsic biological activity, its strategic incorporat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Methylsulfonyl)piperazine has emerged as a cornerstone heterocyclic building block in modern medicinal chemistry. While the moiety itself lacks intrinsic biological activity, its strategic incorporation into larger pharmacophores profoundly modulates physicochemical properties, target affinity, and metabolic stability. This technical whitepaper analyzes the mechanistic causality behind its biological activity, focusing on its critical role in oxytocin receptor antagonism, targeted colorectal cancer (CRC) therapy, and the development of novel antineoplastic dithiocarbamates.

Physicochemical Causality: Why Methylsulfonyl Piperazine?

The core piperazine ring is universally recognized as a "privileged structure" due to its conformational rigidity and its ability to bind multiple receptors with high affinity 1[1]. However, unsubstituted piperazines often suffer from suboptimal metabolic stability and indiscriminate binding. The addition of a methylsulfonyl ( −SO2​CH3​ ) group introduces critical functional upgrades:

  • Metabolic Shielding & Solubility: The strongly electron-withdrawing sulfonyl group reduces the basicity of the adjacent nitrogen, protecting it from rapid oxidative metabolism (e.g., via CYP450 enzymes) while significantly enhancing aqueous solubility 2[2].

  • Directional Hydrogen Bonding: The two oxygen atoms of the sulfonyl moiety act as rigid, potent hydrogen bond acceptors. This allows for precise, high-affinity interactions within target protein pockets, fine-tuning receptor selectivity 2[2].

Mechanistic Case Studies in Biological Activity

Oxytocin Receptor Antagonism (L-368,899)

L-368,899 is a potent, non-peptide oxytocin receptor antagonist initially investigated for the management of preterm labor 2[2]. The methylsulfonylpiperazine moiety in L-368,899 is not merely a structural linker; it is critical for anchoring the molecule within the oxytocin receptor's transmembrane domains. The sulfonyl oxygens engage in specific hydrogen-bonding networks that displace the natural peptide ligand, demonstrating how this building block dictates high-affinity competitive antagonism 2[2].

Colorectal Cancer Therapy: KLF5 and EGR-1 Inhibition

In oncology, methylsulfonyl piperazine derivatives like SR18662 and ML264 have shown remarkable efficacy in inhibiting colorectal cancer (CRC) cell growth 3[3]. These small molecules suppress the expression of Krüppel-like factor 5 (KLF5) and Early Growth Response 1 (EGR-1) 3[3]. Mechanistically, SR18662 does not bind KLF5 directly. Instead, it negatively regulates the upstream MAPK (EGFR/ERK) and WNT signaling pathways3[3]. The methylsulfonyl piperazine core ensures adequate intracellular penetration and stability, allowing the compound to sustain the downregulation of these pathways over 72 hours. This upstream blockade starves the cell of KLF5, subsequently reducing the expression of critical cell cycle drivers (Cyclins D1, E, A2, and B1), leading to cell cycle arrest3[3].

Pathway SR SR18662 (Methylsulfonyl Piperazine) MAPK MAPK Pathway (EGFR / ERK) SR->MAPK Inhibits WNT WNT Signaling SR->WNT Inhibits KLF5 KLF5 / EGR-1 Transcription Factors MAPK->KLF5 Downregulates WNT->KLF5 Downregulates Cyclins Cyclin D1, E, A2, B1 (Cell Cycle Progression) KLF5->Cyclins Reduces Expression CRC Colorectal Cancer Cell Proliferation Cyclins->CRC Arrests

Mechanism of SR18662 inhibiting KLF5 via MAPK/WNT pathways.

Antineoplastic Dithiocarbamates

Recent ultrasound-assisted synthesis of N-methylsulfonyl-piperazine-based dithiocarbamates has yielded novel anti-lung carcinoma agents 4[4]. Compounds bearing 2-chlorophenyl and 2,4-dimethylphenyl substituents (e.g., compound 5b and 5i) exhibited potent antiproliferative activity against A-549 human lung carcinoma cells 4[4]. The methylsulfonyl group here acts as an electron-withdrawing anchor that stabilizes the dithiocarbamate linkage, ensuring the molecule remains intact until it reaches the highly oxidative tumor microenvironment 4[4].

Quantitative Pharmacological Data

To facilitate comparison, the biological activities of key methylsulfonyl piperazine derivatives are summarized below.

CompoundPrimary Target / PathwayCell Line / Biological AssayKey Metric (Activity)Source
L-368,899 Oxytocin ReceptorIsolated Uterine TissueHigh-affinity IC₅₀ / Kᵢ[2]
SR18662 KLF5 / MAPK / WNTDLD-1 / HCT116 (CRC)Significant Cyclin reduction at 10 µM (72h)[3]
Compound 5b Unknown (Cytotoxic)A-549 (Lung Carcinoma)Cell Viability = 25.11 ± 2.49%[4]
Compound 5i Unknown (Cytotoxic)A-549 (Lung Carcinoma)Cell Viability = 25.31 ± 3.62%[4]

Experimental Protocols: Synthesis and Validation

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis of the SR18662 intermediate and the subsequent self-validating biological assay3[3].

Workflow Step1 1-(Methylsulfonyl)piperazine + Cbz-Glycine Step2 Amide Coupling (EDCI, HOBt, DIPEA) Step1->Step2 DMF, RT Step3 Purification (Precipitation) Step2->Step3 NH4Cl Quench Step4 In Vitro Assay (CRC Cells) Step3->Step4 1-10 µM Dose Step5 Western Blot (Protein Quant) Step4->Step5 72h Lysis

Synthesis and biological evaluation workflow for SR18662.

Step-by-Step Synthesis of SR18662 Intermediate

Objective: Amide coupling of 1-(methylsulfonyl)piperazine with Cbz-Glycine. Causality of Reagents: EDCI is utilized as the coupling agent because its urea byproduct is water-soluble, allowing for purification via simple aqueous washes rather than complex chromatography. HOBt is added to form a highly reactive ester intermediate, preventing racemization and accelerating the coupling. DIPEA acts as a non-nucleophilic base to liberate the free amine of the piperazine hydrochloride salt without competing for the activated ester3[3].

Protocol:

  • Initiation: Dissolve 1-(methylsulfonyl)piperazine (1.0 eq, 7.3 mmol) and Cbz-Glycine (1.0 eq, 7.3 mmol) in anhydrous DMF. Validation: Ensure anhydrous conditions to prevent hydrolysis of the activated ester.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 21.9 mmol) at room temperature and stir for 10 minutes to ensure complete free-basing.

  • Activation: Add EDCI (1.1 eq, 8.03 mmol) and HOBt (1.1 eq, 8.03 mmol) in one portion.

  • Reaction: Stir the yellow solution at room temperature for 8 hours. Validation: Monitor via TLC (Hexane/EtOAc) to confirm the disappearance of the starting piperazine.

  • Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl. A colorless solid will precipitate. Filter and wash with cold water to yield the crude product, which is sufficiently pure for subsequent steps 3[3].

Self-Validating Western Blot Assay for KLF5 Downregulation

Objective: Quantify the reduction of KLF5 and Cyclins in CRC cells following SR18662 treatment. Causality of Design: A 72-hour incubation is strictly required because SR18662 inhibits upstream transcription (MAPK/WNT). Existing KLF5 and Cyclin proteins must undergo natural degradation before phenotypic depletion is observable3[3].

Protocol:

  • Cell Seeding: Seed DLD-1 or HCT116 cells in 6-well plates and allow 24 hours for adherence.

  • Treatment: Treat cells with 1 µM and 10 µM of SR18662. Control Validation: Use DMSO as a vehicle control (matched volume, <0.1% final concentration) to rule out solvent toxicity.

  • Incubation: Incubate for 24, 48, and 72 hours.

  • Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylated EGFR/ERK states) 3[3].

  • Quantification & Blotting: Resolve lysates via SDS-PAGE and transfer to PVDF membranes. Probe for KLF5, Cyclin D1, and GAPDH.

  • Validation: GAPDH must be used as a loading control to prove that observed KLF5 reduction is due to specific pathway inhibition, not unequal protein loading or global cell death 3[3].

References

  • BenchChem - A Technical Whitepaper on the Biological Significance of the 1-(Methylsulfonyl)piperazine Hydrochloride Scaffold.
  • PMC / Molecules - Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs.
  • PMC / Acta Crystallogr - 4-(Methylsulfonyl)piperazin-1-ium chloride.
  • PMC / Oncotarget - The novel small molecule SR18662 efficiently inhibits the growth of colorectal cancer in vitro and in vivo.

Sources

Foundational

Thermodynamic Stability Profiling of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine: A Mechanistic Guide

Executive Summary In contemporary drug discovery and materials science, the thermodynamic stability of intermediate pharmacophores dictates both synthetic viability and shelf-life predictability. 1-(4-Bromophenyl)-4-(met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and materials science, the thermodynamic stability of intermediate pharmacophores dictates both synthetic viability and shelf-life predictability. 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4) is a highly rigid, functionalized heterocyclic scaffold[1][2]. This whitepaper provides an in-depth technical analysis of its thermodynamic properties, focusing on the energetic contributions of the piperazine ring conformation, the S-N sulfonamide linkage, and the para-bromophenyl substituent. By synthesizing empirical methodologies with theoretical bond dissociation energies (BDEs), this guide establishes a self-validating framework for assessing the stability of complex piperazine sulfonamides.

Structural Thermodynamics & Conformational Dynamics

The thermodynamic resilience of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine is governed by the interplay between its rigid cyclic core and its electron-withdrawing substituents.

Piperazine Ring Conformational Energetics

The central piperazine ring predominantly adopts a chair conformation to minimize steric repulsion between the bulky 4-bromophenyl and methylsulfonyl groups. Thermodynamic studies on piperazine derivatives indicate that the chair conformation is approximately 17 kJ/mol more stable than the boat conformation[3].

Furthermore, the interconversion between chair conformations (ring inversion) is not thermodynamically free. The activation energy barrier ( ΔG‡ ) for this interconversion typically ranges between 56 and 80 kJ/mol [4]. In the solid state, this high barrier locks the molecule into a singular, thermodynamically favored geometry, which minimizes the entropic penalty upon binding to biological targets but requires substantial thermal energy to perturb.

Sulfonamide Linkage (S-N Bond) Stability

The methylsulfonyl group is attached to the piperazine nitrogen via an S-N bond. The sulfonamide linkage is notoriously robust. Gas-phase collision-induced dissociation (CID) studies on related aromatic sulfonamides reveal that the activation energy required for S-N bond cleavage is exceptionally high, calculated at approximately 334 kJ/mol [5][6].

Additionally, the restricted rotation around the S-N bond contributes to the overall molecular rigidity. Natural Bond Orbital (NBO) analyses of sulfonamides demonstrate an S-N rotational barrier of 6.74 kcal/mol (~28.2 kJ/mol) , driven largely by repulsive interactions between lone pairs and adjacent oxygen atoms[7]. This rotational barrier ensures that the methylsulfonyl group maintains a predictable spatial orientation, which is critical for maintaining consistent crystal lattice thermodynamics.

The Para-Bromophenyl Influence

The para-bromo substitution on the phenyl ring exerts a strong inductive electron-withdrawing effect (-I effect) while offering mild resonance donation (+R effect). This electronic modulation reduces the basicity of the adjacent piperazine nitrogen (predicted pKa ~4.15)[8], thereby stabilizing the unprotonated state at physiological pH and altering the solvation thermodynamics in aqueous media.

Quantitative Thermodynamic Data

The following tables summarize the theoretical and predicted thermodynamic parameters for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine.

Table 1: Key Thermodynamic and Energetic Parameters

ParameterValueMechanistic ImplicationReference
Chair-to-Boat ΔG ~17 kJ/molStrong preference for chair conformation, ensuring structural rigidity.[3]
Ring Inversion Barrier ( ΔG‡ ) 56 – 80 kJ/molSluggish conformational interconversion at room temperature.[4]
S-N Bond Activation Energy ~334 kJ/molExtreme resistance to thermal and hydrolytic S-N cleavage.[5][6]
S-N Rotational Barrier ~28.2 kJ/mol (6.74 kcal/mol)Restricted rotation, contributing to a stable solid-state lattice.[7]

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Molecular Weight 319.22 g/mol ChemicalBook[1]
Predicted Boiling Point 450.7 ± 55.0 °CChemicalBook[8]
Predicted Density 1.60 ± 0.1 g/cm³ChemicalBook[8]
Predicted pKa 4.15 ± 0.10ChemicalBook[8]

Experimental Methodologies for Stability Assessment

To empirically validate the thermodynamic stability of this compound, researchers must employ self-validating analytical protocols. The following methodologies are designed to isolate specific thermodynamic variables.

Solid-State Thermal Profiling (DSC & TGA)

Causality & Logic: Differential Scanning Calorimetry (DSC) measures phase transitions (melting, crystallization), while Thermogravimetric Analysis (TGA) measures mass loss (degradation). By coupling these, we can differentiate between a polymorph melting event and actual thermal decomposition.

Step-by-Step Protocol:

  • Calibration: Calibrate the DSC using an Indium standard (melting point 156.6 °C) to ensure precise enthalpy and temperature measurements. Self-validation: If the Indium peak deviates by >0.1 °C, recalibrate the sensor.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine into a hermetically sealed aluminum pan. A sealed pan prevents the premature volatilization of trace solvents from obscuring subtle endothermic shifts.

  • TGA Moisture Baseline (The Self-Validating Step): In the TGA, ramp the sample to 100 °C and hold isothermally for 10 minutes. Any mass loss here is assigned to residual moisture/solvent. This ensures that subsequent mass loss at >300 °C is definitively attributed to structural degradation.

  • Thermal Ramping: Ramp both DSC and TGA at a rate of 10 °C/min from 100 °C to 500 °C under a dry nitrogen purge (50 mL/min). The 10 °C/min rate is chosen to prevent thermal lag while providing high-resolution endotherms.

  • Data Analysis: Record the onset of the melting endotherm (DSC) and the onset of mass loss (TGA). Given the predicted boiling point of ~450 °C[8], degradation is expected to initiate concurrently with or shortly after melting.

Solution-State Kinetics via Isothermal Microcalorimetry (IMC)

Causality & Logic: While DSC/TGA requires high temperatures to force degradation, IMC detects the minute heat flow (microwatts) associated with slow degradation reactions at ambient or near-ambient temperatures, providing real-world shelf-life data.

Step-by-Step Protocol:

  • Baseline Stabilization: Equilibrate the microcalorimeter at 40 °C for 24 hours to establish a stable thermal baseline (<0.1 µW drift).

  • Sample Loading: Dissolve the compound in a biologically relevant solvent (e.g., DMSO/Water mixture) to a concentration of 10 mM. Load 1.0 mL into a glass ampoule.

  • Control Ampoule: Prepare a blank ampoule containing only the solvent mixture. Self-validation: Subtracting the control heat flow from the sample heat flow isolates the heat of degradation from the heat of solvent interaction.

  • Data Acquisition: Monitor the heat flow continuously for 7–14 days.

  • Kinetic Extraction: Integrate the heat flow over time to calculate the pseudo-first-order degradation rate constant ( kobs​ ).

System Workflows and Logic Visualizations

The following Graphviz diagrams illustrate the logical flow of the stability assessment and the predicted thermal degradation pathways.

Workflow Start Compound Synthesis & Purification SolidState Solid-State Thermodynamics (DSC / TGA) Start->SolidState Thermal Stress SolutionState Solution-State Kinetics (Isothermal Microcalorimetry) Start->SolutionState Solvation Dynamics Validation Cross-Validation & Stability Profiling SolidState->Validation SolutionState->Validation InSilico In-Silico Validation (DFT / NBO Analysis) InSilico->Validation Theoretical BDEs

Caption: Multidisciplinary workflow for validating the thermodynamic stability of piperazine sulfonamides.

Degradation Parent 1-(4-Bromophenyl)-4- (methylsulfonyl)piperazine Pathway1 S-N Bond Cleavage (E_a ~ 334 kJ/mol) Parent->Pathway1 High Temp (>400 °C) Pathway2 C-N Bond Cleavage (Piperazine Ring Opening) Parent->Pathway2 Oxidative Stress Prod1 4-Bromophenylpiperazine + Methylsulfonyl Radical Pathway1->Prod1 Prod2 Complex Polymeric Degradants Pathway2->Prod2

Caption: Predicted degradation pathways based on bond dissociation energies and thermal stress.

References

  • NextSDS. "1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine — Chemical Substance Information." NextSDS. URL:[Link]

  • Australian Journal of Chemistry. "Complexation of Constrained Ligands Piperazine, N-substituted Piperazines, and Thiomorpholine." ConnectSci. URL:[Link]

  • ResearchGate. "NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes." URL:[Link]

  • Journal of the American Society for Mass Spectrometry. "CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements." ACS Publications. URL:[Link]

  • ResearchGate. "Theoretical studies on S–N interactions in sulfonamides." URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

Application Note: Synthesis and Characterization of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists. Introduction & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists.

Introduction & Mechanistic Overview

Piperazine derivatives are ubiquitous in medicinal chemistry, frequently serving as critical pharmacophores in central nervous system (CNS) modulators and antihypertensive agents. The functionalization of the piperazine ring, particularly via sulfonylation, is a standard strategy to modulate a molecule's lipophilicity, metabolic stability, and hydrogen-bonding interactions.

This application note details the bench-scale synthesis of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4)[1]. The target compound, with a molecular weight of 319.22 g/mol [2], is synthesized via the nucleophilic acyl substitution of 1-(4-bromophenyl)piperazine[3] with methanesulfonyl chloride (MsCl).

The reaction relies on the nucleophilic attack of the secondary amine of the piperazine ring onto the electrophilic sulfur atom of MsCl. A non-nucleophilic base is employed to scavenge the generated hydrochloric acid, driving the reaction forward and preventing the protonation (and subsequent deactivation) of the starting amine.

Reaction Workflow

Protocol A 1-(4-Bromophenyl)piperazine (1.0 eq) B DCM / TEA (1.5 eq) Inert Atmosphere A->B Dissolve C Cool to 0 °C B->C Temperature Control D MsCl (1.2 eq) Dropwise Addition C->D Electrophile Intro E Stir at RT (2-4 h) TLC Monitoring D->E Sulfonylation F Aqueous Quench NaHCO3 (sat.) E->F Reaction Complete G Organic Extraction & Brine Wash F->G Phase Separation H Target Compound Isolation G->H Purification

Workflow for the sulfonylation of 1-(4-bromophenyl)piperazine.

Materials and Reagents

Accurate stoichiometry is critical to minimize poly-sulfonylation side reactions or unreacted starting material.

Reagent / MaterialRoleEquivalentsMW ( g/mol )Amount (for 10 mmol scale)
1-(4-Bromophenyl)piperazine Starting Material1.0 eq241.132.41 g
Methanesulfonyl chloride (MsCl) Electrophile1.2 eq114.55~0.93 mL (1.37 g)
Triethylamine (TEA) Acid Scavenger / Base1.5 eq101.19~2.10 mL (1.52 g)
Dichloromethane (DCM) SolventN/A84.9325.0 mL

Note: 1-(4-Bromophenyl)piperazine is commercially available or can be synthesized from diethanolamine and substituted anilines via cyclization[3].

Step-by-Step Experimental Protocol

Expertise & Causality: This protocol is designed as a self-validating system. Intermediate TLC checks and specific temperature controls are embedded to ensure high yield and purity.

Step 1: System Preparation
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes.

    • Causality: Methanesulfonyl chloride is highly sensitive to moisture, degrading into methanesulfonic acid and HCl, which would consume the TEA base and lower the reaction yield.

Step 2: Dissolution and Cooling
  • Add 2.41 g (10.0 mmol) of 1-(4-bromophenyl)piperazine to the flask.

  • Inject 25.0 mL of anhydrous Dichloromethane (DCM) to dissolve the starting material.

  • Add 2.10 mL (15.0 mmol) of Triethylamine (TEA) via syringe.

  • Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

    • Causality: The subsequent reaction is highly exothermic. Cooling the system prevents thermal runaway and minimizes the formation of colored impurities.

Step 3: Electrophilic Addition
  • Dilute 0.93 mL (12.0 mmol) of Methanesulfonyl chloride in 5 mL of anhydrous DCM in a separate dry vial.

  • Using a dropping funnel or a syringe pump, add the MsCl solution dropwise over 15–20 minutes to the vigorously stirring reaction mixture at 0 °C.

    • Validation: The formation of a white precipitate (Triethylamine hydrochloride) will become immediately visible, indicating the reaction is proceeding successfully.

Step 4: Reaction Propagation
  • Remove the ice bath after the addition is complete.

  • Allow the reaction to warm to room temperature (RT) and stir for 2 to 4 hours.

  • Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The product will appear as a new, less polar spot compared to the starting amine.

Step 5: Quench and Workup
  • Once TLC indicates complete consumption of the starting material, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Stir for 10 minutes.

    • Causality: NaHCO₃ neutralizes any unreacted MsCl and residual HCl without hydrolyzing the newly formed sulfonamide bond.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

  • Combine the organic layers and wash with 20 mL of brine (saturated NaCl).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 6: Purification
  • The crude product typically presents as an off-white solid.

  • Purify via recrystallization from hot ethanol or via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield pure 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine.

Expected Analytical Characterization

To validate the structural integrity of the synthesized compound, the following spectroscopic data should be observed:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is approximately 319.0 and 321.0. The 1:1 isotopic doublet is a self-validating hallmark of the presence of a single Bromine atom[2].

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.38 (d, J = 8.8 Hz, 2H, Ar-H meta to piperazine)

    • δ ~6.82 (d, J = 8.8 Hz, 2H, Ar-H ortho to piperazine)

    • δ ~3.35 - 3.25 (m, 4H, piperazine CH₂ adjacent to sulfonamide)

    • δ ~3.20 - 3.10 (m, 4H, piperazine CH₂ adjacent to aryl group)

    • δ ~2.82 (s, 3H, -SO₂CH₃)

References

  • NextSDS. "1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

Sources

Application

Application Note: Optimized Protocols for the Solvation and Storage of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine in DMSO

Executive Summary & Mechanistic Rationale The compound 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine is a structurally complex small molecule frequently utilized in drug discovery and synthetic chemistry. Its architectu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine is a structurally complex small molecule frequently utilized in drug discovery and synthetic chemistry. Its architecture presents a unique solvation challenge: it combines a highly hydrophobic 4-bromophenyl ring with a polar, yet aprotic, methylsulfonyl-piperazine core.

To achieve a thermodynamically stable solution, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice [1]. The causality behind this lies in DMSO’s amphipathic nature. The highly polarized sulfoxide ( S=O ) bond acts as a potent hydrogen-bond acceptor and dipole-dipole stabilizer for the sulfonamide moiety, while the dimethyl groups create a hydrophobic microenvironment that favorably solvates the bromophenyl ring.

This application note provides a self-validating, step-by-step protocol for dissolving this compound, ensuring long-term stability, preventing freeze-thaw degradation, and maintaining structural integrity for downstream high-throughput screening (HTS) or in vitro assays.

Physicochemical Profile & Quantitative Data

Before initiating the protocol, it is critical to understand the stoichiometric and physical parameters of the target molecule. The following table summarizes the quantitative data required for accurate molarity calculations [1].

PropertyValue
Chemical Name 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine
CAS Number 357647-98-4
Molecular Formula C11H15BrN2O2S
Molecular Weight 319.22 g/mol
Predicted Density ~1.60 g/cm³
Target Stock Concentration 10 mM or 50 mM
Primary Solvent Anhydrous DMSO ( 0.005% H2​O )

Table 1: Physicochemical properties and target parameters for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine.

Solvation Dynamics: Logical Relationships

Understanding how the solvent interacts with the solute dictates handling procedures. Water ingress into the DMSO stock will disrupt the hydrophobic interactions stabilizing the bromophenyl ring, leading to rapid micro-precipitation.

G DMSO Anhydrous DMSO (Polar Aprotic) Hydrophobic Dimethyl Groups (Hydrophobic Pocket) DMSO->Hydrophobic Polar Sulfoxide (S=O) Bond (H-Bond Acceptor) DMSO->Polar Bromo 4-Bromophenyl Ring (Hydrophobic Interaction) Hydrophobic->Bromo Solvates Sulfonamide Methylsulfonyl Group (Dipole-Dipole Interaction) Polar->Sulfonamide Stabilizes

Logical relationship of DMSO structural motifs solvating the compound.

Step-by-Step Methodology: Dissolution and Cryopreservation

The following protocol is designed as a self-validating system. Each phase includes a quality control (QC) checkpoint to ensure the integrity of the solution before proceeding.

Phase 1: Mass Calculation and Preparation
  • Calculate Solute Mass: Determine the mass required for your target volume and concentration.

    • Formula:Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight (g/mol) / 1000

    • Example for 10 mM in 1 mL:10 × 1 × 319.22 / 1000 = 3.19 mg

  • Equilibration: Allow the lyophilized powder of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine to equilibrate to room temperature in a desiccator before opening to prevent atmospheric moisture condensation.

  • Weighing: Weigh the calculated mass (e.g., 3.19 mg) into a sterile, static-free polypropylene or amber glass vial.

Phase 2: Solvation and Homogenization
  • Solvent Addition: Add exactly 1.0 mL of Anhydrous DMSO (HPLC grade, 99.9% purity) to the vial.

    • Causality: Standard benchtop DMSO rapidly absorbs atmospheric moisture. Using anhydrous DMSO prevents the "freeze concentration effect" where water pockets cause compound aggregation during freezing [2].

  • Agitation: Vortex the vial at medium speed for 30–60 seconds.

  • Sonication (If required): If particulate matter remains, place the vial in a room-temperature ultrasonic water bath (25°C) for 5 minutes.

    • Causality: Sonication provides the kinetic energy required to overcome the activation energy barrier of the crystalline lattice forces holding the sulfonamide molecules together.

  • QC Checkpoint 1 (Visual): Hold the vial against a light source. The solution must be completely clear and colorless, with no refractive micro-crystals.

Phase 3: Aliquoting and Storage
  • Aliquot Generation: Divide the stock solution into 10 µL to 50 µL single-use aliquots in tightly sealed, low-binding polypropylene microcentrifuge tubes.

  • Inert Atmosphere Purge: Gently purge the headspace of each tube with Argon or Nitrogen gas before sealing.

    • Causality: Displacing oxygen prevents oxidative degradation of the piperazine core over long-term storage [3].

  • Cryopreservation: Store the aliquots immediately at -20°C or -80°C.

  • QC Checkpoint 2 (Analytical): Subject one aliquot to LC-MS (Liquid Chromatography-Mass Spectrometry) to verify that the molecular ion peak ( [M+H]+ at m/z ~321.0, accounting for the bromine isotopes) matches the expected mass and that purity remains 98%.

Experimental Workflow Diagram

G Start Lyophilized Powder 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine Weigh Weigh accurately in low-static environment Start->Weigh Solvent Add Anhydrous DMSO (≥99.9% purity) Weigh->Solvent Agitate Vortex & Sonicate (Water bath, 25°C, 5 min) Solvent->Agitate Inspect Visual QC Check (Clear, colorless solution?) Agitate->Inspect Aliquot Aliquot into single-use polypropylene tubes Inspect->Aliquot Store Store at -20°C or -80°C Under Argon/Nitrogen Aliquot->Store

Workflow for preparation, QC, and storage of DMSO stock solutions.

Troubleshooting: The Freeze-Thaw Dilemma

A critical failure point in drug development workflows is the repeated freezing and thawing of DMSO stock solutions.

The Causality of Degradation: When a DMSO solution freezes, pure DMSO crystallizes first, pushing the solute into an increasingly concentrated, unfrozen liquid phase (freeze-concentration). Upon thawing, the localized high concentration can lead to irreversible precipitation. Furthermore, each opening of the tube introduces atmospheric water.

Extensive pharmaceutical stability studies have demonstrated that subjecting DMSO compound libraries to more than 11 to 15 freeze-thaw cycles results in a >10% loss of compound integrity and significant precipitation[2, 4].

Corrective Action: If an aliquot has been thawed and precipitation is observed, re-sonicate the tube at 25°C for 5 minutes. If the precipitate does not fully dissolve, discard the aliquot. Never return a thawed, used aliquot to the -20°C freezer. Always adhere to the single-use aliquot protocol outlined in Phase 3.

References

  • NextSDS / GuideChem Database. "1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine — Chemical Substance Information." NextSDS.
  • Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304.
  • BenchChem. "Application Notes and Protocols: Long-Term Stability of Compounds in DMSO." Benchchem.
  • Kozikowski, B. A., et al. (2003). "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210-215.
Method

Application Note: 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine as a Privileged Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Structural Rationale & Pharmacological Utility In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Structural Rationale & Pharmacological Utility

In modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on versatile building blocks. 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4)[1] is a highly privileged precursor that combines three distinct structural motifs, each serving a specific pharmacological and synthetic purpose:

  • The Piperazine Core: Widely recognized as a privileged scaffold, the piperazine ring provides conformational rigidity, favorable aqueous solubility, and tunable basicity. It is frequently employed to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drug candidates[2].

  • The Methylsulfonyl (Mesyl) Group: This moiety acts as a robust hydrogen-bond acceptor. Unlike amides, sulfonamides are highly resistant to metabolic hydrolysis. They are critical pharmacophores in targeting specific enzyme pockets, such as those in 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)[3] and BACE1[4].

  • The 4-Bromophenyl Handle: The aryl bromide serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions. Aryl bromides strike an optimal balance—they are significantly more reactive toward oxidative addition than aryl chlorides, yet more stable and cost-effective than aryl iodides[5][6].

Divergent Synthetic Workflows

The true utility of this precursor lies in its ability to undergo divergent late-stage functionalization. By leveraging different palladium-catalyzed pathways, researchers can rapidly generate diverse libraries of biaryls, anilines, and alkynes from a single starting material.

Pathway A 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine CAS: 357647-98-4 B Suzuki-Miyaura Coupling (Pd, Boronic Acid) A->B C-C Bond Formation C Buchwald-Hartwig Amination (Pd, Amine) A->C C-N Bond Formation D Sonogashira Coupling (Pd/Cu, Alkyne) A->D C-C (sp) Bond Formation E Biaryl Piperazine Sulfonamides (e.g., 11β-HSD1 Inhibitors) B->E F Diaryl Amines (e.g., Kinase Inhibitors) C->F G Aryl Alkyne Derivatives (e.g., Rigid Pharmacophores) D->G

Divergent synthetic pathways of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the optimized empirical parameters for utilizing this precursor across different catalytic platforms.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)Mechanistic Role of Precursor
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)80–10075–95Electrophile (Oxidative Addition)
Buchwald-Hartwig Pd₂(dba)₃ / RuPhosNaOtBu (1.5 eq)Toluene90–11060–85Electrophile (Oxidative Addition)
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N (Solvent/Base)DMF / Et₃N (1:1)60–8070–90Electrophile (Oxidative Addition)

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Mechanistic Causality: The Suzuki-Miyaura reaction requires the activation of the arylboronic acid to a highly nucleophilic boronate complex. We utilize a biphasic 1,4-Dioxane/H₂O system because the organic phase solubilizes the piperazine precursor and the Pd catalyst, while the aqueous phase dissolves the K₂CO₃ base, facilitating the formation of the reactive hydroxyboronate intermediate[7]. Pd(dppf)Cl₂ is selected as the catalyst because its bidentate phosphine ligand (dppf) strongly coordinates the Pd(II) intermediate, preventing catalyst aggregation into inactive "Pd black" during the catalytic cycle[6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent & Base Addition: Add 4 mL of 1,4-Dioxane and 1 mL of a 2.0 M aqueous K₂CO₃ solution.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Sparge the biphasic mixture with Argon for 15 minutes. Self-Validation: The solution should initially appear orange/yellow. Oxygen removal is critical to prevent the homocoupling of the boronic acid.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–6 hours. Self-Validation: Monitor via LC-MS. The disappearance of the starting material peak (UV 254 nm) and the appearance of the product mass confirm successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Mechanistic Causality: Forming a C-N bond with this precursor requires overcoming the steric hindrance of the piperazine ring and preventing undesired β-hydride elimination[8]. We employ Pd₂(dba)₃ in combination with RuPhos. RuPhos is a bulky, electron-rich biarylphosphine ligand that accelerates the oxidative addition of the aryl bromide and forces the Pd center into a geometry that strongly favors reductive elimination over β-hydride elimination[9]. Toluene is used as a non-polar, aprotic solvent to suppress amine protonation and maintain catalyst solubility.

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried vial with 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (1.0 mmol), the desired primary or secondary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol).

  • Solvent Addition: Add anhydrous, degassed Toluene (5 mL). Seal the vial with a PTFE-lined cap.

  • Reaction Execution: Remove the vial from the glovebox and heat at 100 °C for 12 hours. Self-Validation: The initial dark purple/red color of Pd₂(dba)₃ will transition to a reddish-brown hue, indicating the formation of the active L-Pd(0) species. As the reaction progresses, a fine white/gray precipitate (NaBr) will form. The presence of this insoluble salt is a visual, self-validating indicator that oxidative addition and halide displacement have occurred.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the NaBr salts and catalyst particulate, eluting with EtOAc (30 mL).

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue via reverse-phase preparative HPLC or silica gel chromatography (DCM/MeOH gradient) to isolate the pure N-aryl piperazine derivative.

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

Executive Summary & Chemical Context The incorporation of piperazine and methylsulfonyl pharmacophores is a cornerstone strategy in modern drug discovery, frequently utilized to tune physicochemical properties such as aq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The incorporation of piperazine and methylsulfonyl pharmacophores is a cornerstone strategy in modern drug discovery, frequently utilized to tune physicochemical properties such as aqueous solubility, metabolic stability, and hydrogen-bonding capacity. 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS 357647-98-4) [1] is a highly versatile, commercially available building block that serves as an excellent electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

This application note provides a comprehensive, self-validating guide to optimizing the Suzuki coupling of this specific aryl bromide. By understanding the electronic and steric microenvironment of the substrate, researchers can rationally select catalysts, ligands, and biphasic conditions to maximize yields and minimize side reactions such as protodeborylation or homocoupling.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high-yielding couplings, one must look beyond standard protocols and analyze the specific electronic nature of the substrate.

  • Oxidative Addition (The Substrate Effect): The nitrogen atom (N1) of the piperazine ring is directly attached to the phenyl ring, acting as an electron-donating group (EDG) via resonance. This increases the electron density of the aryl ring, which inherently slows down the oxidative addition of the Pd(0) species into the C–Br bond. However, because bromides are highly competent leaving groups, the relative reactivity (Ar-I > Ar-Br > Ar-OTf ≫ Ar-Cl) remains favorable . A robust Pd(0) source with a stabilizing ligand is required to drive this step efficiently.

  • Catalyst Protection (The Sulfonyl Advantage): Unprotected aliphatic secondary amines strongly coordinate to palladium, acting as competitive ligands that poison the catalyst. The methylsulfonyl group (-SO₂CH₃) on the N4 position acts as a powerful electron-withdrawing group, completely neutralizing the nucleophilicity of that nitrogen. This ensures the palladium catalyst remains active exclusively for the cross-coupling cycle.

  • Transmetalation & Base Selection: The base is not merely a proton scavenger; it actively coordinates with the arylboronic acid to form an electron-rich boronate complex, which is essential for transferring the aryl group to the Pd(II) center [2]. The methylsulfonyl group is highly stable to standard inorganic bases (e.g., K₂CO₃, K₃PO₄), allowing for a wide operational window.

SuzukiCycle Pd0 Pd(0)Lₙ Active Catalyst PdII_OA Pd(II)(Ar)(Br)L₂ Oxidative Addition Pd0->PdII_OA 1. Oxidative Addition PdII_TM Pd(II)(Ar)(Ar')L₂ Transmetalation PdII_OA->PdII_TM 2. Transmetalation PdII_TM->Pd0 3. Reductive Elimination Product Ar-Ar' Coupled Product PdII_TM->Product Product Release Substrate Ar-Br: 1-(4-Bromophenyl)-4- (methylsulfonyl)piperazine Substrate->Pd0 Ar-Br Input Boronic Ar'-B(OH)₂ + Base Boronic->PdII_OA Boronic Acid Input

Catalytic cycle of Suzuki coupling for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine.

Reaction Optimization Matrix

To streamline experimental design, the following matrix summarizes the optimal parameters based on the steric and electronic demands of your specific boronic acid partner. Using pinacol esters instead of free boronic acids can further mitigate protodeborylation issues during these reactions [3].

ParameterStandard Conditions (Unhindered Boronic Acids)Advanced Conditions (Sterically Hindered/Ortho-Substituted)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)XPhos Pd G3 (2 mol%)
Ligand Type Bidentate phosphine (prevents catalyst aggregation)Monodentate biaryl phosphine (accelerates reductive elimination)
Base K₂CO₃ (3.0 equiv)K₃PO₄ (3.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1 v/v)THF / H₂O (4:1 v/v)
Temperature 90 °C (Reflux)60–80 °C
Rationale Cost-effective and highly robust for electron-rich aryl bromides.Massive steric bulk of XPhos forces the two aryl groups together, driving challenging reductive eliminations.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Built-in checkpoints allow the operator to verify the reaction's integrity at every stage, preventing downstream failures.

Protocol A: Standard Biphasic Coupling (Pd(dppf)Cl₂)

Best for standard aryl/heteroaryl boronic acids.

Step 1: Reagent Setup

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (319.2 mg, 1.0 mmol, 1.0 equiv).

  • Add the selected arylboronic acid (1.2 mmol, 1.2 equiv) and K₂CO₃ (414.6 mg, 3.0 mmol, 3.0 equiv).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol, 5 mol%).

Step 2: Solvent Addition & Degassing 4. Add 10 mL of a pre-mixed 1,4-Dioxane/H₂O (4:1 v/v) solution. 5. Self-Validation Checkpoint 1 (Degassing): Sparge the mixture with Argon for 10 minutes. The solution should transition from a heterogeneous pale suspension to a reddish-brown mixture, indicating the initial solubilization and formation of active Pd(0) species.

Step 3: Reaction & Monitoring 6. Seal the tube and heat in an oil bath at 90 °C for 4–6 hours. 7. Self-Validation Checkpoint 2 (LC-MS): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the isotopic doublet of the starting material (m/z 319/321[M+H]⁺) is completely consumed, replaced by the target product mass.

Step 4: Workup & Purification 8. Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). 9. Self-Validation Checkpoint 3 (Phase Separation): Check the pH of the aqueous layer; it must be >10. This ensures that unreacted boronic acids remain in the aqueous phase as water-soluble boronate salts, while the neutral piperazine product partitions into the organic layer. 10. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Setup (Ar-Br, Ar'-B(OH)₂) Step2 2. Degassing (Ar Purge, 10 min) Step1->Step2 Step3 3. Reaction (90°C, LC-MS Check) Step2->Step3 Step4 4. Workup (pH > 10 Aqueous) Step3->Step4 Step5 5. Purification (Flash Column) Step4->Step5

Standardized experimental workflow for biphasic Suzuki-Miyaura cross-coupling.

Troubleshooting Common Failure Modes

Even with robust substrates, palladium catalysis can present challenges. Use the following diagnostic logic:

  • Issue: High levels of Protodeborylation (Ar'-H formation).

    • Cause: The boronic acid is decomposing before transmetalation can occur.

    • Solution: Switch from a free boronic acid to a pinacol ester (Bpin) derivative. Alternatively, lower the reaction temperature to 60 °C and switch to the highly active Protocol B (XPhos Pd G3) to accelerate the catalytic cycle outpaces decomposition [4].

  • Issue: Homocoupling of the Boronic Acid (Ar'-Ar' formation).

    • Cause: Oxygen ingress during the reaction acts as an oxidant, driving Pd-catalyzed homocoupling.

    • Solution: Strictly enforce the degassing protocol (Checkpoint 1). Consider using the Freeze-Pump-Thaw method (3 cycles) for highly sensitive substrates.

  • Issue: Incomplete Conversion of Ar-Br.

    • Cause: Catalyst deactivation (palladium black precipitation).

    • Solution: Ensure the solvent ratio is strictly maintained. If the aqueous layer is too small, the inorganic base will not dissolve, starving the transmetalation step and causing Pd(II) intermediates to aggregate and precipitate out of the catalytic cycle.

References

  • NextSDS. "1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine — Chemical Substance Information." Available at:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Available at:[Link]

  • Wikipedia. "Suzuki reaction." Available at: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at:[Link]

Sources

Method

Topic: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Assay and Purity Determination of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive, in-depth guide to the development and validation of a robust reversed-phase high-performanc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, in-depth guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine. This arylpiperazine derivative represents a class of compounds of significant interest in pharmaceutical development.[1][2][3] The developed method is demonstrated to be suitable for its intended purpose, which includes quantitative assay and the determination of purity in bulk drug substance or intermediate manufacturing. We will detail the logical framework for method development, from initial parameter selection based on the analyte's physicochemical properties to systematic optimization. Furthermore, a complete protocol for method validation is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring the method's accuracy, precision, specificity, and robustness.[4][5]

Introduction

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine is a small organic molecule featuring an arylpiperazine scaffold, a structure prevalent in many pharmacologically active compounds.[3][6] The precise and reliable quantification of this compound and its potential impurities is critical for ensuring quality, safety, and consistency during drug research and development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[7][8]

This guide is structured to not only provide a final, validated protocol but also to illuminate the scientific rationale behind the methodological choices, embodying the principles of Quality by Design (QbD) in analytical method development.

Part 1: Method Development Strategy: A Rationale-Driven Approach

The development of a reliable HPLC method is a systematic process that begins with a thorough understanding of the analyte's chemical nature.[9]

Analyte Characterization and Initial Parameter Selection

The physicochemical properties of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine are the primary determinants for our initial chromatographic conditions.

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

Property Value / Structure Source Justification for HPLC Parameter Selection
Chemical Structure - The presence of the bromophenyl group provides a strong chromophore for UV detection. The piperazine moiety contains basic nitrogen atoms, making its retention pH-dependent.
Molecular Formula C₁₁H₁₅BrN₂O₂S [10] -
Molecular Weight 319.22 g/mol [11] The moderate molecular weight is well-suited for standard HPLC analysis.

| LogP (octanol/water) | 1.419 |[11] | This value indicates moderate lipophilicity, making the compound an ideal candidate for reversed-phase chromatography where it can interact effectively with a nonpolar stationary phase.[12] |

Based on this analysis, the following initial choices were made:

  • Mode of Chromatography: Reversed-phase HPLC was selected as the most logical choice due to the analyte's moderate polarity.[12] This mode separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

  • Stationary Phase: A C18 (octadecyl) column was chosen as the initial stationary phase. C18 columns are versatile, provide excellent hydrophobic retention for a wide range of molecules, and are known for their robustness.[13]

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which allows for higher efficiency, and its superior UV transparency at lower wavelengths.[14]

    • Aqueous Component & pH Control: The basic nitrogens in the piperazine ring can cause poor peak tailing due to interactions with residual silanols on the silica backbone of the column. To ensure a consistent, protonated state of the analyte and to suppress silanol activity, an acidic mobile phase is required. A starting pH of 2.5-3.0, achieved with a phosphate or formate buffer, is ideal for producing sharp, symmetrical peaks.[13][15]

  • Detection: The bromophenyl chromophore is expected to have significant UV absorbance. A photodiode array (PDA) detector was used to perform an initial scan to determine the wavelength of maximum absorbance (λmax), which provides the greatest sensitivity.[12]

Systematic Method Optimization

With the initial conditions established, the method was optimized to achieve the desired performance: a sharp, symmetrical peak for the main analyte, good resolution from any potential impurities, and a reasonably short analysis time.

The optimization process follows a logical flow:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (LogP, pKa, UV Spectra) B Select Initial Conditions (C18 Column, ACN/Buffer, pH 3.0) A->B Informs choice C Gradient Scouting (Broad ACN Gradient, e.g., 5-95%) B->C D Determine Optimal %ACN (Isocratic or Shallow Gradient) C->D Identify elution window E Fine-Tune Parameters (Flow Rate, Temperature) D->E Improve peak shape & runtime F System Suitability Testing (SST Protocol) E->F G Method Validation (ICH Q2(R1) Protocol) F->G Confirms system readiness G center_node Reliable & Validated Analytical Method A Specificity center_node->A B Linearity & Range center_node->B C Accuracy center_node->C D Precision (Repeatability & Intermediate) center_node->D E Robustness center_node->E F LOD & LOQ center_node->F B->F Determines C->D Interrelated

Sources

Application

Application Note: Structural Elucidation of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine using ¹H and ¹³C NMR Spectroscopy

Abstract This application note provides a detailed guide to the structural characterization of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine, a compound of interest in medicinal chemistry and drug development, using ¹H...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the structural characterization of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine, a compound of interest in medicinal chemistry and drug development, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of publicly available experimental spectra, this document presents a comprehensive analysis based on predicted spectral data, derived from established NMR principles and data from structurally related analogues. We provide a robust, field-proven protocol for NMR data acquisition and processing, alongside a detailed interpretation of the expected chemical shifts, multiplicities, and coupling constants. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the NMR spectroscopic properties of this and similar molecules.

Introduction

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS 357647-98-4) is a disubstituted piperazine derivative. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The substituents on the piperazine nitrogens—a 4-bromophenyl group and a methylsulfonyl group—are expected to significantly influence the molecule's electronic and conformational properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of such organic molecules in solution. By providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, NMR allows for the verification of the molecular structure, assessment of purity, and study of conformational dynamics.

This application note will first outline a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra. Subsequently, we will present and discuss the predicted ¹H and ¹³C NMR data for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine, providing a detailed rationale for the assignment of each resonance.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standardized procedure for the acquisition of ¹H and ¹³C NMR spectra for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine. The causality behind each step is explained to ensure methodological robustness.

1. Sample Preparation:

  • Action: Accurately weigh 5-10 mg of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Rationale: This concentration range typically provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments within a reasonable acquisition time. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]

2. Instrument Setup and Calibration:

  • Action: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent.

  • Rationale: The lock system uses the deuterium frequency to counteract any magnetic field drift during the experiment, ensuring spectral stability.

  • Action: Shim the magnetic field to optimize its homogeneity across the sample.

  • Rationale: Shimming minimizes magnetic field inhomogeneities, which results in sharper spectral lines and improved resolution, crucial for resolving fine couplings.

3. ¹H NMR Acquisition:

  • Action: Set the spectral width to a range of 0-12 ppm. Employ a standard single-pulse experiment (e.g., a 90° pulse).

  • Rationale: This spectral width encompasses the typical chemical shift range for most organic molecules. A 90° pulse provides the maximum signal intensity for a single scan.

  • Action: Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • Action: Set the spectral width to 0-200 ppm. Use a proton-decoupled pulse sequence.

  • Rationale: The wider spectral width is necessary to cover the larger chemical shift range of carbon atoms. Proton decoupling simplifies the spectrum by collapsing multiplets into single lines, which significantly enhances the signal-to-noise ratio.

  • Action: Acquire a larger number of scans compared to the ¹H experiment (e.g., 128-1024 scans).

  • Rationale: The low natural abundance of the ¹³C isotope (1.1%) necessitates a greater number of acquisitions to achieve a satisfactory signal.

5. Data Processing:

  • Action: Apply Fourier transformation to the acquired Free Induction Decay (FID) to convert the time-domain signal into a frequency-domain spectrum.

  • Action: Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Action: Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

Caption: Experimental workflow for NMR data acquisition and processing.

Predicted NMR Data and Structural Assignments

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine. The atom numbering corresponds to the structure diagram below.

Caption: Structure and atom numbering for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2, H6~ 6.85Doublet (d)~ 9.02H
H3, H5~ 7.38Doublet (d)~ 9.02H
H7, H10~ 3.25Triplet (t)~ 5.04H
H8, H9~ 3.40Triplet (t)~ 5.04H
H11~ 2.80Singlet (s)-3H

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Atom NumberPredicted Chemical Shift (δ, ppm)
C1~ 149.5
C2, C6~ 118.0
C3, C5~ 132.0
C4~ 113.0
C7, C10~ 48.5
C8, C9~ 45.0
C11~ 35.0

Results and Discussion

The predicted NMR spectra provide a clear signature for the structure of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine.

¹H NMR Spectrum Analysis:

  • Aromatic Region: The 4-bromophenyl group is expected to produce a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the piperazine nitrogen (H2, H6) are predicted to be upfield (~6.85 ppm) due to the electron-donating effect of the nitrogen. The protons ortho to the bromine atom (H3, H5) will be further downfield (~7.38 ppm). The coupling constant between these adjacent protons is expected to be around 9.0 Hz.

  • Piperazine Ring: The piperazine ring protons are expected to appear as two distinct signals due to the different electronic environments of the two nitrogen atoms. The protons adjacent to the electron-donating 4-bromophenyl group (H7, H10) are expected at approximately 3.25 ppm. The protons adjacent to the strongly electron-withdrawing methylsulfonyl group (H8, H9) are predicted to be shifted downfield to around 3.40 ppm. Both sets of protons are expected to appear as triplets due to coupling with the adjacent CH₂ group, with a typical coupling constant of about 5.0 Hz.

  • Methylsulfonyl Group: The three equivalent protons of the methyl group (H11) are in a distinct chemical environment and are expected to produce a sharp singlet at approximately 2.80 ppm.

¹³C NMR Spectrum Analysis:

  • Aromatic Carbons: The aromatic region of the ¹³C spectrum is predicted to show four signals. The carbon atom directly attached to the piperazine nitrogen (C1) is expected to be the most downfield at ~149.5 ppm. The carbon bearing the bromine atom (C4) is predicted to be at ~113.0 ppm. The remaining two signals for the aromatic CH carbons (C2/C6 and C3/C5) are predicted around 118.0 ppm and 132.0 ppm, respectively.

  • Piperazine Ring Carbons: Similar to the protons, the carbon atoms of the piperazine ring are also in two different environments. The carbons adjacent to the 4-bromophenyl group (C7, C10) are predicted at ~48.5 ppm. The carbons adjacent to the methylsulfonyl group (C8, C9) are expected to be slightly upfield at ~45.0 ppm.

  • Methylsulfonyl Carbon: The carbon of the methyl group (C11) is predicted to appear as a single peak at approximately 35.0 ppm.

Conclusion

This application note provides a comprehensive guide to the structural characterization of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine using ¹H and ¹³C NMR spectroscopy. A detailed, robust experimental protocol is presented to ensure the acquisition of high-quality data. The predicted ¹H and ¹³C NMR data, along with their detailed interpretation, offer a reliable reference for researchers working with this compound. The presented analysis demonstrates the power of NMR spectroscopy in the unambiguous structural elucidation of complex organic molecules, which is a critical step in drug discovery and development.

References

  • BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Retrieved from BenchChem website.

Sources

Method

Application Note: Advanced Crystallization Techniques for the Purification of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

Introduction & Chemical Profiling The compound 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4) is a highly valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The compound 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4) is a highly valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of LOX inhibitors and related therapeutic agents[1]. Structurally, it features a central piperazine core flanked by a lipophilic bromophenyl ring and a polar, strongly hydrogen-bonding methylsulfonyl group.

This unique combination of functional groups creates complex solubility behaviors. During scale-up and purification, isolating this intermediate with high chemical purity and a defined polymorphic form is critical. Uncontrolled precipitation can lead to amorphous solids, solvent entrapment, or metastable polymorphs that compromise downstream reactivity and compliance[2]. This application note details two field-proven crystallization strategies—Seeded Cooling Crystallization and Anti-Solvent Crystallization—designed to purify this specific piperazine sulfonamide derivative while ensuring strict polymorphic control.

Thermodynamic & Kinetic Rationale

The selection of a crystallization strategy is fundamentally dictated by the thermodynamic solubility profile of the solute within a given solvent system[3].

  • Cooling Crystallization: This method is optimal when the compound exhibits a steep solubility-temperature curve (high temperature dependence). By dissolving the crude material at an elevated temperature and precisely controlling the cooling rate, supersaturation is generated gradually. This kinetic environment favors crystal growth over primary nucleation, yielding larger, purer crystals and allowing for strict polymorphic control via seeding[2][3].

  • Anti-Solvent Crystallization: When the compound's solubility is relatively temperature-independent, or when thermal degradation of impurities is a concern, anti-solvent crystallization is preferred. A miscible "poor" solvent (anti-solvent) is introduced to the solution, rapidly shifting the thermodynamic equilibrium and inducing supersaturation[4]. For sulfonamide and piperazine derivatives, manipulating the solvent-to-antisolvent ratio and the addition rate is critical to prevent "oiling out" (liquid-liquid phase separation) and to control the final particle size distribution[5][6].

Experimental Protocols

The following protocols are designed as self-validating systems. Researchers should monitor the onset of turbidity (cloud point) and utilize in-line Process Analytical Technology (PAT), such as FBRM (Focused Beam Reflectance Measurement), if available, to track chord length and nucleation events.

Protocol A: Seeded Cooling Crystallization (High Purity & Polymorph Control)

Causality: Introducing seed crystals bypasses the stochastic and energy-intensive nature of primary nucleation. This ensures the growth of the thermodynamically stable polymorph and prevents secondary nucleation spikes that generate difficult-to-filter fine particles[3].

  • Dissolution: Suspend 10.0 g of crude 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine in 50 mL of a binary solvent system (e.g., Ethyl Acetate/Heptane, 3:1 v/v). Heat the mixture to 70°C under continuous overhead agitation (250 rpm) until complete dissolution is achieved.

  • Clarification (Self-Validation Step): Perform a hot filtration through a pre-warmed 0.45 µm PTFE membrane to remove insoluble particulate matter. If crystals form in the funnel, the solution cooled too quickly; reheat and repeat. Maintain the filtrate at 70°C.

  • Cooling & Seeding: Cool the solution linearly to 55°C at a rate of 0.5°C/min. At 55°C (safely within the metastable zone), introduce 0.1 g (1 wt%) of pure seed crystals of the desired polymorph. Hold the temperature isothermally for 30 minutes to allow the seeds to equilibrate and initiate surface growth.

  • Desupersaturation: Continue cooling linearly from 55°C to 5°C at a slower rate of 0.2°C/min. This slow ramp maintains a constant, low level of supersaturation, favoring continuous crystal growth over new nucleation.

  • Isolation: Isolate the macroscopic crystals via vacuum filtration. Wash the filter cake with 10 mL of pre-chilled (5°C) heptane to displace the mother liquor. Dry under vacuum at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (High Yield & Rapid Isolation)

Causality: Anti-solvent crystallization rapidly decreases solubility without thermal stress. Carefully controlling the anti-solvent addition rate prevents local supersaturation spikes, mitigating the risk of amorphous precipitation or the compound "oiling out" into a low-melting eutectic mixture[4][6].

  • Dissolution: Dissolve 10.0 g of the crude compound in 30 mL of a "good" solvent (e.g., Acetone or Tetrahydrofuran) at 25°C. Ensure complete dissolution.

  • Anti-Solvent Addition: Equip the vessel with an overhead stirrer set to 300 rpm to ensure rapid micromixing. Using a programmable syringe pump, add 90 mL of the anti-solvent (e.g., Water) at a strictly controlled rate of 1.5 mL/min (Solvent to Anti-solvent ratio of 1:3)[6].

  • Nucleation Control: The solution will become persistently turbid as the solvent composition shifts across the solubility boundary. Maintain stirring for an additional 2 hours post-addition to allow for Ostwald ripening (where smaller, less stable crystals dissolve and redeposit onto larger crystals).

  • Isolation: Filter the resulting suspension. Wash the solid with 15 mL of a cold 1:3 Acetone/Water mixture. Dry under vacuum at 40°C for 12 hours.

Data Presentation: Protocol Comparison

The following table summarizes the expected quantitative and qualitative outcomes of the two methodologies based on standard pharmaceutical crystallization metrics.

ParameterProtocol A: Seeded CoolingProtocol B: Anti-Solvent
Primary Mechanism Temperature-induced supersaturationComposition-induced supersaturation
Typical Yield 80% – 85%90% – 95%
Chemical Purity > 99.5% (Excellent impurity rejection)> 98.0% (Prone to some inclusion)
Particle Size (D50) 150 – 250 µm (Large, easily filterable)20 – 75 µm (Finer particles)
Polymorph Control Absolute (Dictated by seed crystal)Variable (Requires strict rate control)
Process Time 6 – 8 Hours3 – 4 Hours
Best Used For Final API intermediate purificationRapid recovery from dilute solutions

Decision Workflow Visualization

CrystallizationWorkflow A Crude 1-(4-Bromophenyl)-4- (methylsulfonyl)piperazine B Solubility Profiling & Solvent Selection A->B C High Temp-Dependence? B->C D Seeded Cooling Crystallization C->D Yes E Anti-Solvent Crystallization C->E No F Polymorph & Purity Validation (PXRD/HPLC) D->F E->F

Caption: Workflow for selecting the optimal crystallization strategy for piperazine sulfonamides.

References

  • NextSDS. 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine — Chemical Substance Information. Available at:[Link]

  • Syrris. Pharmaceutical Crystallization in drug development. Available at:[Link]

  • Cambridge University Press. Crystallization in the Pharmaceutical Industry (Chapter 13). Available at:[Link]

  • Neuland Labs. Achieving Sustainable, Higher-Yield, Cost-Effective API Through Phase-Appropriate Scale Up and Optimization. Available at:[Link]

  • Taylor & Francis Online. Ultrasound assisted antisolvent crystallization of sulphathiazole: Solvent to antisolvent ratio. Available at:[Link]

Sources

Application

Application Note: Functionalization of the Bromophenyl Ring in Methylsulfonyl Piperazines

Introduction & Rationale The 1-(4-bromophenyl)-4-(methylsulfonyl)piperazine scaffold is a privileged structural motif in modern medicinal chemistry. The methylsulfonyl piperazine moiety is frequently incorporated to enha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The 1-(4-bromophenyl)-4-(methylsulfonyl)piperazine scaffold is a privileged structural motif in modern medicinal chemistry. The methylsulfonyl piperazine moiety is frequently incorporated to enhance aqueous solubility, modulate physicochemical properties, and fill specific enzymatic binding pockets, such as the S1' pocket in matrix metalloproteinase (MMP) inhibitors[1]. Furthermore, this core is a critical component in the development of targeted anticancer therapeutics, including small molecules designed to reduce the expression of transcription factors like KLF5 and EGR-1[2], as well as potent protease inhibitors[3].

The presence of the para-bromine atom on the phenyl ring serves as an ideal, orthogonal synthetic handle. Because the methylsulfonyl group heavily deactivates the distal piperazine nitrogen—preventing it from coordinating with and poisoning transition metal catalysts—the bromophenyl ring can be subjected to a wide array of palladium-catalyzed cross-coupling reactions. This application note provides a self-validating, mechanistically grounded guide to functionalizing this scaffold via C-C and C-N bond-forming methodologies to rapidly expand structure-activity relationship (SAR) libraries[4].

Mechanistic Overview & Synthetic Strategy

The functionalization of the bromophenyl ring relies on the classic Pd(0)/Pd(II) catalytic cycle: oxidative addition of the C-Br bond, transmetalation of the incoming nucleophile, and reductive elimination to forge the new bond.

  • Causality in Catalyst Selection: For Suzuki-Miyaura couplings, Pd(dppf)Cl₂ is selected. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle that enforces a cis-geometry on the Pd(II) intermediate, significantly accelerating the rate-limiting reductive elimination step. For Buchwald-Hartwig aminations, the Pd₂(dba)₃ / XPhos system is superior. The bulky, electron-rich biaryl phosphine ligand (XPhos) facilitates the oxidative addition of deactivated aryl bromides and promotes the reductive elimination of the C-N bond while sterically hindering unwanted β -hydride elimination pathways.

  • Causality in Base & Solvent: The choice of base dictates the efficiency of the transmetalation step. In Suzuki couplings, aqueous K₂CO₃ in 1,4-dioxane quaternizes the boronic acid to form a highly reactive boronate complex. In Buchwald-Hartwig aminations, anhydrous Cs₂CO₃ in toluene is utilized to deprotonate the incoming amine without degrading base-sensitive functional groups.

G Core 1-(4-Bromophenyl)-4- (methylsulfonyl)piperazine Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd(dppf)Cl2, Base Boronic Acid Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd2(dba)3, XPhos Amine Sonogashira Sonogashira Coupling Core->Sonogashira Pd(PPh3)2Cl2, CuI Terminal Alkyne Biaryl Biaryl Derivatives (C-C Bond) Suzuki->Biaryl Aniline Aniline Derivatives (C-N Bond) Buchwald->Aniline Alkyne Alkyne Derivatives (C-C Bond) Sonogashira->Alkyne

Figure 1: Divergent Pd-catalyzed functionalization pathways for the bromophenyl piperazine scaffold.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the functionalization of the 1-(4-bromophenyl)-4-(methylsulfonyl)piperazine scaffold, ensuring reproducible SAR generation.

Reaction TypeReagents (Catalyst / Ligand)Base & Solvent SystemTemp / TimeExpected YieldPrimary Validation Method
Suzuki-Miyaura (C-C) Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5 eq) / Dioxane:H₂O (4:1)90 °C / 12 h80–92%LC-MS (Loss of Br isotope pattern)
Buchwald-Hartwig (C-N) Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)Cs₂CO₃ (2.0 eq) / Toluene (Anhydrous)100 °C / 16 h70–85%TLC (UV-active product, lower Rf)
Sonogashira (C-C) Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (10 mol%)Et₃N (3.0 eq) / DMF (Anhydrous)80 °C / 8 h75–88%NMR (Appearance of alkyne/aryl protons)

Experimental Protocols

Protocol A: Suzuki-Miyaura C-C Cross-Coupling

Objective: To synthesize biaryl derivatives via the coupling of 1-(4-bromophenyl)-4-(methylsulfonyl)piperazine with aryl/heteroaryl boronic acids.

  • Reagent Assembly & Degassing:

    • In a 20 mL reaction vial, combine 1-(4-bromophenyl)-4-(methylsulfonyl)piperazine (1.0 eq, 0.5 mmol) and the desired aryl boronic acid (1.2 eq, 0.6 mmol).

    • Add 1,4-dioxane (4.0 mL) and a 2M aqueous solution of K₂CO₃ (1.0 mL).

    • Causality Check: Degas the biphasic mixture by bubbling argon through the solution for 15 minutes. Oxygen must be rigorously excluded; ambient O₂ will rapidly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle and promoting unwanted homocoupling of the boronic acid.

  • Catalyst Addition:

    • Under a positive flow of argon, quickly add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%). Seal the vial with a PTFE-lined cap.

  • Reaction Execution & Self-Validation:

    • Heat the reaction mixture at 90 °C in a pre-heated oil bath for 12 hours.

    • Validation Step: Monitor the reaction via LC-MS. The starting aryl bromide exhibits a characteristic 1:1 isotopic doublet (M / M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this isotopic signature and the emergence of a single (M+H)⁺ mass peak validates successful C-C bond formation.

  • Work-up & Isolation:

    • Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 × 10 mL) and brine (10 mL).

    • Causality Check: The aqueous washes are critical to remove the inorganic salts (K₂CO₃) and the highly polar 1,4-dioxane, which would otherwise streak during chromatography. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig C-N Amination

Objective: To synthesize substituted aniline derivatives by coupling the bromophenyl scaffold with primary or secondary amines.

  • Glovebox Preparation (Strictly Anhydrous):

    • Due to the moisture sensitivity of the active catalyst and the base, assemble the reaction in a glovebox or under strict Schlenk conditions.

    • To an oven-dried Schlenk flask, add 1-(4-bromophenyl)-4-(methylsulfonyl)piperazine (1.0 eq, 0.5 mmol), the target amine (1.5 eq, 0.75 mmol), Pd₂(dba)₃ (0.01 mmol, 2 mol%), XPhos (0.02 mmol, 4 mol%), and anhydrous Cs₂CO₃ (1.0 mmol, 2.0 eq).

  • Solvent Addition & Heating:

    • Add anhydrous, degassed toluene (5.0 mL). Seal the flask, remove it from the glovebox, and heat to 100 °C for 16 hours.

    • Causality Check: Toluene is chosen because its high boiling point accommodates the elevated activation energy required for the oxidative addition into the deactivated, electron-rich bromophenyl ring.

  • Validation & Quenching:

    • Validation Step: Perform TLC analysis (Hexanes:EtOAc 1:1). The starting bromide (Rf ≈ 0.6) should be consumed, replaced by a highly UV-active, more polar product spot (Rf ≈ 0.3–0.4) due to the introduction of the new basic nitrogen center.

    • Quench the reaction by cooling to room temperature and filtering the crude mixture through a short pad of Celite to remove the palladium black and insoluble inorganic salts.

  • Purification:

    • Concentrate the filtrate under reduced pressure. Purify the residue via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA) if the resulting amine is highly polar, or via standard normal-phase chromatography (DCM/MeOH) for less polar derivatives.

References

  • Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications | Link

  • WO2003091247A2 - Piperidinyl-and piperazinyl-sulfonylmethyl hydroxamic acids and their use as protease inhibitors | Google Patents |Link

  • US12486227B2 - Small molecules for cancer therapy that reduce the expression of transcription factors KLF5 and EGR-1 | Google Patents |Link

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis | PMC - NIH | Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization &amp; Troubleshooting for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine Synthesis

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions, poor yields, or persistent impurit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions, poor yields, or persistent impurities during the sulfonylation of secondary amines.

The synthesis of 1-(4-bromophenyl)-4-(methylsulfonyl)piperazine via the reaction of 1-(4-bromophenyl)piperazine with methanesulfonyl chloride (MsCl) is a fundamental transformation in medicinal chemistry. While seemingly straightforward, the highly exothermic nature of sulfonylation and the moisture sensitivity of the electrophile require precise kinetic and thermodynamic control[1].

This guide provides field-proven methodologies, mechanistic insights, and a self-validating troubleshooting framework to ensure your synthesis consistently achieves >90% yield and >99% purity.

Reaction Mechanistic Overview

To optimize a reaction, we must first understand the causality behind the reagent choices. The formation of the sulfonamide bond relies on the nucleophilic attack of the secondary amine on the electrophilic sulfur of MsCl.

The Critical Role of the Base: During this process, one equivalent of hydrochloric acid (HCl) is generated. If an auxiliary base (like Triethylamine, TEA) is not present in sufficient excess, the unreacted 1-(4-bromophenyl)piperazine will act as the acid scavenger. This protonates the starting material, forming an insoluble hydrochloride salt and effectively removing up to 50% of your substrate from the catalytic cycle, capping your yield[2].

Mechanism SM 1-(4-Bromophenyl) piperazine Product 1-(4-Bromophenyl)-4- (methylsulfonyl)piperazine SM->Product Nucleophilic Attack MsCl Methanesulfonyl Chloride MsCl->Product Sulfonyl Transfer Base Triethylamine (Acid Scavenger) Base->Product HCl Neutralization

Reaction pathway for the sulfonylation of 1-(4-bromophenyl)piperazine.

Standardized High-Yield Protocol

This protocol is designed as a self-validating system. By incorporating specific temperature checks and pH verifications, you can confirm the integrity of the reaction at every phase[3].

Materials Required:
  • 1-(4-Bromophenyl)piperazine (1.0 eq, limiting reagent)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Step-by-Step Methodology:
  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Purge the system with dry Nitrogen ( N2​ ) or Argon to eliminate atmospheric moisture.

  • Substrate Dissolution: Charge the flask with 1-(4-bromophenyl)piperazine (1.0 eq) and anhydrous DCM (8 volumes). Stir until complete dissolution is achieved.

  • Base Addition: Add Triethylamine (2.0 eq) to the solution in one portion.

    • Scientific Rationale: Adding the base before the electrophile ensures the environment is primed to immediately neutralize the HCl byproduct, protecting the amine nucleophile[2].

  • Thermal Control: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C.

  • Electrophile Addition: Dissolve MsCl (1.2 eq) in anhydrous DCM (2 volumes). Transfer this to the dropping funnel. Add the MsCl solution dropwise over 30–60 minutes.

    • Self-Validation Check: Monitor the internal temperature. It must not exceed 5 °C during addition to prevent thermal degradation of MsCl[1].

  • Reaction Propagation: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • Self-Validation Check: Analyze an aliquot via TLC (Hexanes:EtOAc 1:1) or LC-MS. The reaction is complete when the starting material peak is <1%.

  • Quenching & Workup: Quench the reaction by adding ice-cold water (5 volumes). Stir vigorously for 15 minutes to hydrolyze any unreacted MsCl. Separate the organic and aqueous phases.

  • Washing: Wash the organic (DCM) layer sequentially with:

    • 10% aqueous Citric Acid (to remove excess TEA).

    • Saturated aqueous NaHCO3​ (to neutralize residual acids; verify aqueous layer pH is ~8).

    • Saturated aqueous NaCl (Brine).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethyl Acetate/Hexane mixture to obtain the pure 1-(4-bromophenyl)-4-(methylsulfonyl)piperazine as a crystalline solid.

Quantitative Data Summary: Condition Optimization

The following table summarizes in-house optimization data, demonstrating how deviations from the standard protocol directly impact product yield and purity.

ParameterSub-Optimal ConditionsOptimized ConditionsMechanistic Impact
Solvent Wet DCM or THFAnhydrous DCM ( <50 ppm H2​O )Prevents MsCl hydrolysis to methanesulfonic acid.
Base Equivalents 1.0 - 1.1 eq TEA1.5 - 2.0 eq TEAEnsures complete neutralization of HCl; prevents SM protonation.
MsCl Addition Temp Room Temperature (20 °C)0 - 5 °C (Ice Bath)Controls exotherm; prevents formation of dark degradation impurities.
Atmosphere Open AirNitrogen ( N2​ ) / ArgonExcludes atmospheric moisture during the extended stirring phase.
Average Yield 45% - 60%92% - 96% Maximizes substrate conversion efficiency.
Crude Purity (LC-MS) 75% - 80%> 95% Reduces downstream purification bottlenecks.

Troubleshooting & FAQs

Use the following decision tree and Q&A to diagnose specific issues encountered during your workflow.

TroubleshootingTree Start Analyze Reaction (LC-MS / TLC) LowYield Low Yield / Stalled Start->LowYield Impurities High Impurities Start->Impurities CheckMoisture Check Solvent Moisture LowYield->CheckMoisture Unreacted MsCl CheckBase Verify TEA >1.5 eq LowYield->CheckBase SM Protonated TempControl Strict 0°C Addition Impurities->TempControl Thermal Degradation Workup Aqueous Quench Impurities->Workup Excess Reagents

Decision tree for troubleshooting low yields and impurities in sulfonylation.

Q1: My reaction consistently stalls at 60-70% conversion, even with extended stirring times. Why?

A: A stalled reaction in sulfonylation is rarely a kinetic issue (time) and almost always a stoichiometric issue. This happens for two main reasons:

  • Base Depletion: If you used exactly 1.0 eq of TEA, some of it was likely lost to evaporation or trace moisture. Once the TEA is consumed, your piperazine starting material begins absorbing the generated HCl, becoming an unreactive salt[2]. Fix: Increase TEA to 2.0 eq.

  • Electrophile Hydrolysis: If your DCM is not strictly anhydrous, the MsCl reacts with water to form methanesulfonic acid. Fix: Use fresh, anhydrous DCM and ensure a strict N2​ atmosphere.

Q2: The reaction mixture turns dark brown/black upon the addition of MsCl, and my yield is terrible. What went wrong?

A: You are observing thermal degradation. The reaction between an amine and MsCl is violently exothermic[1]. If MsCl is added too quickly or without an ice bath, localized hot spots form in the flask. This causes the MsCl to decompose and drives side reactions. Fix: Ensure the internal temperature is strictly maintained between 0–5 °C during a slow, dropwise addition of the MsCl solution.

Q3: I have excess methanesulfonyl chloride showing up in my crude NMR. How do I get rid of it?

A: MsCl can be stubborn to remove under vacuum due to its boiling point. If LC-MS shows excess MsCl at the end of the reaction, do not just evaporate the solvent. Instead, quench the reaction mixture with a primary amine (like a few drops of ethanolamine or aqueous ammonia) or vigorously stir with saturated aqueous NaHCO3​ for 30 minutes prior to phase separation. This converts the volatile MsCl into water-soluble sulfonamides or sulfonic acids that wash out in the aqueous layer.

Q4: During the aqueous workup, I am getting a severe emulsion that won't separate. How do I break it?

A: Emulsions in DCM/Water extractions of piperazine derivatives are common due to the surfactant-like properties of partially protonated amines. Fix: Add saturated aqueous NaCl (Brine) to the separatory funnel to increase the ionic strength of the aqueous layer. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove the microscopic polymeric particulates stabilizing the emulsion.

References

  • US8569496B2 - Piperazine salt and a process for the preparation thereof. Google Patents.
  • DK2358690T3 - Piperazine AND MANUFACTURING METHOD THEREOF. Google Patents.
  • SYNTHETIC METHODS General methods. bioRxiv. Available at:[Link]

Sources

Optimization

Technical Support Center: Solubilization of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

Welcome to the Formulation & Troubleshooting Support Center. This guide is specifically engineered for research scientists and drug development professionals struggling with the aqueous insolubility of 1-(4-Bromophenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. This guide is specifically engineered for research scientists and drug development professionals struggling with the aqueous insolubility of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4)[1].

Here, we bypass generic advice and provide field-validated, mechanistically grounded protocols to overcome the unique physicochemical barriers of this molecule.

Root Cause Analysis: Why is this molecule insoluble?

Before formulating a solution, we must understand the chemical causality of the problem. 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine presents a "brick-dust" and highly lipophilic profile due to two structural features:

  • Extreme Hydrophobicity: The 4-bromophenyl moiety is a bulky, highly lipophilic group that strongly resists aqueous solvation.

  • Lack of Ionizable Centers: While piperazine rings are typically basic and amenable to salt formation, both nitrogen atoms in this specific molecule are deactivated. N1 is conjugated with the electron-withdrawing bromophenyl ring (aryl amine), and N4 is tied up as a neutral sulfonamide via the methylsulfonyl group.

The Verdict: Because the molecule lacks an ionizable center at physiological pH, traditional solubilization strategies like pH adjustment (e.g., adding HCl) or salt formation will completely fail[2]. We must rely on non-covalent, supramolecular, or mechanical solubilization strategies.

Solubilization Decision Matrix

Select your formulation strategy based on your downstream experimental requirements (e.g., in vitro cell assays vs. in vivo pharmacokinetics).

FormulationDecisionTree A 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (Highly Lipophilic, Non-Ionizable) B What is the intended application? A->B C In Vitro Assays (Cell Culture / Enzymatic) B->C Assays D In Vivo Studies (PK / Efficacy) B->D Animal Models E Strategy A: Co-solvency (DMSO ≤ 0.5% final conc.) C->E Low Dose G Strategy C: Inclusion Complex (HP-β-CD / SBE-β-CD) C->G High Dose F Strategy B: Micellar/Surfactant (Tween 80 / Kolliphor EL) D->F IV Route D->G IV / PO Route H Strategy D: Nanosuspension (Media Milling + Stabilizer) D->H PO Route

Decision matrix for selecting a solubilization strategy based on experimental application.

Validated Experimental Protocols

Protocol A: Cyclodextrin Inclusion Complexation (HP-β-CD)

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic 4-bromophenyl group of the API acts as a "guest" molecule, inserting into the cavity to form a water-soluble inclusion complex, significantly improving pharmacokinetic profiles[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • API Addition: Add 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine in excess (e.g., 10 mg/mL) to the cyclodextrin solution to ensure saturation.

  • Equilibration: Seal the vial and stir magnetically at 150 rpm at 25°C for 48 hours. Causality: Complexation is a thermodynamic process; 48 hours ensures the system reaches true equilibrium rather than a transient kinetic state.

  • Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the uncomplexed, insoluble API.

  • Validation: Filter the supernatant through a 0.22 µm PVDF filter and quantify the dissolved API concentration via HPLC-UV.

HPBCDWorkflow S1 1. Prepare 20% HP-β-CD buffer S2 2. Add excess API powder S1->S2 S3 3. Stir 48h at 25°C (Thermodynamic Eq.) S2->S3 S4 4. Centrifuge (Remove free API) S3->S4 S5 5. HPLC-UV Quantification S4->S5

Workflow for thermodynamic phase-solubility complexation with HP-β-CD.

Protocol B: Micellar Solubilization (Co-solvent + Surfactant)

Mechanism: Co-solvents lower the dielectric constant of the aqueous phase, while surfactants (above their Critical Micelle Concentration) form hydrophobic cores that encapsulate the lipophilic drug, preventing precipitation[4].

Step-by-Step Methodology:

  • Primary Dissolution: Dissolve the API completely in 100% DMSO to create a highly concentrated stock (e.g., 50 mM).

  • Surfactant Priming: In a separate vial, prepare a receiving vehicle containing 5% Tween 80 and 5% PEG 400 in saline. Causality: Tween 80 acts as the micellar agent, while PEG 400 acts as a co-solvent to bridge the polarity gap between DMSO and water.

  • Solvent Shift: Slowly add the DMSO stock dropwise into the vigorously vortexed receiving vehicle. The final DMSO concentration should not exceed 2% v/v to avoid cellular toxicity in downstream assays[5].

  • Sonication: Bath sonicate for 10 minutes to ensure uniform micelle distribution.

Protocol C: Nanosuspension via Wet Media Milling

Mechanism: For high-dose oral efficacy studies, dissolving the drug is often impossible. Milling reduces the drug to submicron particles. According to the Freundlich-Ostwald equation, the high curvature of these nanoparticles increases the intrinsic dissolution pressure, yielding up to a 50% increase in saturation solubility[2].

Step-by-Step Methodology:

  • Stabilizer Solution: Prepare a 1% (w/v) Pluronic F-68 (Poloxamer 188) aqueous solution. Causality: The polymer coats newly sheared particle surfaces, providing steric hindrance to prevent Ostwald ripening (crystal growth) and agglomeration[2].

  • Dispersion: Suspend 50 mg of the API in 5 mL of the stabilizer solution.

  • Milling: Add 0.2 mm yttrium-stabilized zirconium oxide beads (50% v/v) to the suspension.

  • Agitation: Mill the mixture using a planetary micro-mill at 2000 rpm for 3 hours, utilizing 5-minute cooling cycles to prevent thermal degradation of the API.

  • Extraction: Extract the nanosuspension using a 27-gauge needle to leave the milling beads behind.

Quantitative Data: Comparative Efficacy of Solubilization Strategies

The following table summarizes the expected performance of each formulation strategy based on standard lipophilic drug behaviors.

Solubilization StrategyPrimary ExcipientsMechanism of ActionEstimated Solubility GainPrimary Application
Co-solvency DMSO, PEG 400Lowers dielectric constant of the solvent mixture10x - 50xIn vitro screening (low dose)
Micellar Solubilization Tween 80, Kolliphor ELEncapsulates API within hydrophobic micelle cores[4]50x - 100xIV formulations, Assays
Inclusion Complexation HP-β-CD, SBE-β-CDHost-guest complexation shielding lipophilic moieties[3]100x - 500xIn vivo PK, Oral/IV delivery
Nanosuspension Pluronic F-68, Zirconia beadsIncreases surface area and intrinsic dissolution pressure[2]>1000x (kinetic)High-dose oral efficacy studies

Frequently Asked Questions (FAQs)

Q: I tried dissolving the compound in 0.1 N HCl, but it remained a cloudy suspension. Why? A: 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine lacks a basic amine. The piperazine nitrogens are heavily deactivated by the electron-withdrawing methylsulfonyl group (forming a neutral sulfonamide) and the bromophenyl group. Without an ionizable center, pH adjustment is chemically ineffective[2].

Q: My DMSO stock solution precipitates immediately when added to cell culture media. How can I prevent this? A: This is known as "solvent-shift precipitation." When DMSO diffuses into the bulk aqueous phase, the local solubility of the drug drops drastically, causing it to crash out. To prevent this, you must pre-mix the DMSO stock with a surfactant (like Tween 80) before adding it to the media, or utilize a cyclodextrin-based media to act as a thermodynamic "sink" for the hydrophobic molecules[4][5].

Q: Which cyclodextrin derivative should I use? Can I use standard β-Cyclodextrin? A: Avoid native β-Cyclodextrin. It has notoriously poor aqueous solubility itself (only ~1.85 g/100 mL)[6]. Instead, use chemically modified derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol), which have aqueous solubilities exceeding 50 g/100 mL and are FDA-approved for parenteral use[3].

Q: Can I use Cremophor EL (Kolliphor EL) for my in vivo IV formulation? A: While Cremophor EL is an excellent micellar solubilizer historically used for highly lipophilic drugs (like Paclitaxel), it is known to trigger severe hypersensitivity reactions and anaphylaxis in animal models and patients[5]. If you must use it, keep the concentration as low as possible or pre-medicate the animal models. Alternatively, prioritize cyclodextrin complexation.

References

  • Drug Solubilization Strategies Applying Nanoparticulate Formulation and Solid Dispersion Approaches in Drug Development American Pharmaceutical Review[Link]

  • Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions PubMed Central (PMC)[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics PubMed Central (PMC)[Link]

  • Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules Frontiers in Pharmacology[Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs International Journal of Pharmaceutical and Phytopharmacological Research[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

Welcome to the Process Chemistry Support Center. The N-mesylation of 1-(4-bromophenyl)piperazine using methanesulfonyl chloride (MsCl) is a foundational transformation in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The N-mesylation of 1-(4-bromophenyl)piperazine using methanesulfonyl chloride (MsCl) is a foundational transformation in medicinal chemistry. However, transitioning from a discovery-scale vial to a multi-kilogram reactor introduces significant thermodynamic and mass-transfer challenges. Because MsCl reacts with nucleophiles in a strongly exothermic manner[1], poor thermal management or suboptimal stoichiometry inevitably leads to byproduct formation.

As a Senior Application Scientist, I have designed this guide to provide a mechanistic troubleshooting framework and a self-validating protocol to ensure high-fidelity scale-up.

Mechanistic Causality of Byproduct Formation

To eliminate byproducts, we must first understand their kinetic origins. The reaction proceeds via the nucleophilic attack of the secondary amine on the electrophilic sulfur of MsCl, followed by the elimination of HCl, which is scavenged by an auxiliary base[2]. However, MsCl is highly susceptible to competing pathways depending on the microenvironment of the reactor.

ByproductCausality MsCl Methanesulfonyl Chloride (MsCl) Water Moisture / Wet Solvent MsCl->Water reacts with ExcessBase Excess Base / High Temp MsCl->ExcessBase base-catalyzed Amine 1-(4-Bromophenyl)piperazine MsCl->Amine nucleophilic attack MSA Methanesulfonic Acid (Hydrolysis Byproduct) Water->MSA yields Sulfene Sulfene Intermediate (Highly Reactive) ExcessBase->Sulfene elimination Product Target Sulfonamide (Desired) Amine->Product N-sulfonylation Sulfene->Product alternative pathway Impurity Oligomeric Impurities & Colored Degradants Sulfene->Impurity side reactions

Mechanistic pathways of MsCl leading to the target product and key byproducts.

Self-Validating Scale-Up Protocol

A robust protocol must be self-validating—meaning that at every critical juncture, there is a measurable parameter that confirms the reaction is proceeding correctly before the next step is initiated.

MesylationWorkflow A 1-(4-Bromophenyl)piperazine + Anhydrous DCM B Add Triethylamine (1.2 eq) Stir to Homogeneity A->B C Cool to 0-5 °C (Critical for Exotherm) B->C D Dropwise MsCl (1.05 eq) Maintain < 5 °C C->D E Warm to RT Monitor by HPLC D->E F Aqueous Quench (NaHCO3) Remove Base-HCl Salts E->F G Phase Separation & Wash (1M HCl, Brine) F->G H 1-(4-Bromophenyl)-4- (methylsulfonyl)piperazine G->H

Workflow for the scale-up N-mesylation of 1-(4-bromophenyl)piperazine.

Step 1: Reactor Preparation & Substrate Dissolution

  • Action: Charge a dry, nitrogen-flushed reactor with 1-(4-bromophenyl)piperazine (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes). Add Triethylamine (Et₃N) (1.2 eq)[2].

  • Validation Checkpoint: Karl Fischer titration of the mixture must show <50 ppm water. Causality: Moisture leads to the rapid hydrolysis of MsCl into methanesulfonic acid[2].

Step 2: Cryogenic Conditioning

  • Action: Cool the reactor jacket until the internal temperature (T_int) reaches 0 to 5 °C[2].

  • Validation Checkpoint: T_int stabilizes at ≤ 5 °C for at least 15 minutes. Do not proceed if the cooling capacity is fluctuating.

Step 3: Electrophile Dosing (The Critical Node)

  • Action: Begin dropwise addition of Methanesulfonyl chloride (MsCl) (1.05 eq)[2].

  • Validation Checkpoint: T_int must not exceed 5 °C during addition. If T_int spikes, pause the feed. Causality: High temperatures in the presence of a base force an elimination reaction, converting MsCl into highly reactive sulfene (CH₂=SO₂)[3], which polymerizes into dark, viscous impurities.

Step 4: Aging and Conversion

  • Action: Once addition is complete, remove cooling and allow the reactor to warm to room temperature (20-25 °C). Stir for 2-4 hours[2].

  • Validation Checkpoint: Pull an aliquot for HPLC analysis. The reaction is validated as complete when the residual 1-(4-bromophenyl)piperazine is <0.5% AUC.

Step 5: Quench and Phase Separation

  • Action: Quench the reaction by adding saturated aqueous NaHCO₃ (5 volumes)[2]. Stir vigorously for 15 minutes, then allow phases to separate.

  • Validation Checkpoint: The aqueous phase pH must be slightly basic (pH 8-9), confirming the neutralization of residual HCl and unreacted MsCl.

Step 6: Acid Wash and Isolation

  • Action: Separate the organic layer and wash with 1M HCl (3 volumes) to remove unreacted amine and Et₃N, followed by a brine wash[2]. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation Checkpoint: ¹H NMR of the crude product must show a sharp singlet at ~2.8 ppm (integrating to 3H), confirming the presence of the methylsulfonyl group without oligomeric baseline noise.

Troubleshooting & FAQs

Q: Why is our yield dropping upon scale-up, accompanied by a spike in methanesulfonic acid (MSA) in the aqueous wash? A: This is a classic mass-transfer and thermal issue. MsCl reacts exothermically with nucleophiles, including water[1]. In scale-up, the surface-area-to-volume ratio of the reactor decreases, making cooling less efficient. If your solvent isn't strictly anhydrous or if atmospheric moisture enters the headspace, the extended addition time allows MsCl to hydrolyze into MSA. Solution: Strictly enforce the <50 ppm moisture limit and maintain a positive pressure of dry nitrogen.

Q: We are observing dark, viscous impurities and a lower-than-expected mass balance. What is the mechanism? A: You are likely generating sulfene. When MsCl is exposed to localized hot spots or excess base, it undergoes a base-catalyzed elimination reaction to yield sulfene (CH₂=SO₂)[1][3]. Sulfene is highly unstable and will rapidly polymerize or react non-specifically, leading to colored oligomeric degradants. Solution: Ensure aggressive agitation to prevent localized pooling of the base, and strictly control the MsCl dosing rate so the internal temperature never exceeds 5 °C[2].

Q: The reaction mixture becomes a thick slurry halfway through the MsCl addition, causing the stirrer to stall. How do we fix this? A: The byproduct of this N-sulfonylation is a base-hydrochloride salt (e.g., Et₃N·HCl)[2]. In non-polar or moderately polar solvents like DCM, this salt precipitates out of solution. Solution: Increase the solvent volume (dilution) to lower the slurry density. Alternatively, if your reactor allows, you can utilize a biphasic Schotten-Baumann system (using aqueous K₂CO₃ and DCM), provided you keep the temperature low enough to outpace the competing hydrolysis of MsCl.

Q: Can we use exactly 1.0 equivalent of MsCl to prevent over-reaction? A: It is not recommended. Due to minor inevitable losses from trace moisture or side reactions, using exactly 1.0 eq often leaves unreacted 1-(4-bromophenyl)piperazine, which is difficult to separate from the product. A slight excess (1.05 to 1.1 eq) is optimal[2].

Quantitative Byproduct Profile & Mitigation Strategies

The following table summarizes the quantitative impact of process deviations on the byproduct profile during scale-up.

Process DeviationPrimary Byproduct FormedMechanistic CausalityMitigation Strategy
High Temp (>10 °C) Sulfene-derived oligomersBase-catalyzed elimination of MsCl[1]Strict cryogenic control (0-5 °C); slow dosing rate.
Wet Solvent (>500 ppm H₂O) Methanesulfonic Acid (MSA)Nucleophilic attack of H₂O on MsCl[2]Karl Fischer validation (<50 ppm); N₂ atmosphere.
Excess MsCl (>1.2 eq) Unreacted MsCl / DegradantsUnconsumed electrophileLimit MsCl to 1.05 eq; quench thoroughly with NaHCO₃.
Inadequate Base (<1.0 eq) Unreacted PiperazineIncomplete scavenging of generated HCl[2]Maintain 1.2 eq of Triethylamine; ensure complete mixing.
Poor Agitation Localized hot spots / Mixed impuritiesConcentration gradients causing localized sulfene generationOptimize impeller speed; use baffles in the reactor.
References[1] Wikipedia Contributors. "Methanesulfonyl chloride." Wikipedia, The Free Encyclopedia. Available at: https://en.wikipedia.org/wiki/Methanesulfonyl_chloride[2] BenchChem. "Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride." BenchChem. Available at:https://www.benchchem.com/protocol/n-sulfonylation-methanesulfonyl-chloride[3] Study.com. "Methanesulfonyl Chloride | Properties, Structure & Mesylation." Study.com. Available at:https://study.com/academy/lesson/methanesulfonyl-chloride-properties-structure-mesylation.html

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine Couplings

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic protocols. Here, we move beyond simple procedural lists to explain the underlying principles of catalyst optimization, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My reaction with 1-(4-bromophenyl)-4-(methylsulfonyl)piperazine has a low yield. Is catalyst loading the primary issue?

While suboptimal catalyst loading can be a significant factor, low yields in palladium-catalyzed cross-coupling reactions are often multifactorial.[1] Consider these common culprits before focusing solely on catalyst quantity:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.[1] Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are anhydrous and properly degassed.[2]

  • Ligand Choice: The ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle.[3] For an electron-rich substrate like 1-(4-bromophenyl)-4-(methylsulfonyl)piperazine, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote efficient oxidative addition.[1][2]

  • Base Selection: The choice and solubility of the base are critical.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common.[3] In Suzuki-Miyaura couplings, bases like K₃PO₄ or K₂CO₃ are often employed.[1][4]

  • Reagent Purity: Impurities in your starting materials or solvents can act as catalyst poisons.[1]

  • Reaction Temperature: While heating is often required (typically 80-110 °C), excessive temperatures can lead to catalyst decomposition.[5]

Q2: What is a good starting point for catalyst loading in my initial experiments?

For initial screening experiments, a catalyst loading of 1-2 mol% is a common and effective starting point.[6] This concentration is generally sufficient to achieve a reasonable reaction rate and yield without being excessively wasteful of the often-expensive palladium catalyst. Once the reaction conditions are established, you can then move on to optimize the catalyst loading.

Q3: How do I know if my catalyst loading is too low or too high?

Signs of Insufficient Catalyst Loading:

  • The reaction is sluggish or stalls before completion, with a significant amount of starting material remaining.[7]

  • Low overall yield of the desired product.[7]

Signs of Excessive Catalyst Loading:

  • Formation of palladium black, indicating catalyst decomposition.[7]

  • Increased formation of byproducts, such as the homocoupling of the aryl halide.[2]

  • While less common, very high loadings can sometimes lead to lower yields due to side reactions.[8]

Q4: My reaction starts well but then stops. Is this a sign of catalyst deactivation?

Yes, a reaction that initiates but fails to reach completion is a classic indication of catalyst deactivation.[7] This means the catalyst has a low turnover number (TON) under your current conditions. Besides ensuring a strictly inert atmosphere, consider the following:

  • Ligand:Palladium Ratio: For monodentate ligands, a 2:1 or 4:1 ligand-to-palladium ratio is often used to prevent ligand dissociation, which can lead to catalyst aggregation.[1]

  • Temperature Control: Lowering the reaction temperature and extending the reaction time may help preserve the catalyst's activity.[5]

Q5: Can I use a palladium pre-catalyst, and how does that affect loading?

Absolutely. Palladium pre-catalysts, such as G3-XPhos or G4-DavePhos, are often preferred for their air stability and ability to efficiently generate the active Pd(0) species in situ.[3] This can lead to more reproducible results and often allows for lower catalyst loadings compared to using separate palladium sources and ligands.[3]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the optimization of catalyst loading for couplings with 1-(4-bromophenyl)-4-(methylsulfonyl)piperazine.

Problem 1: Low or No Product Conversion
Potential Cause Troubleshooting Step Rationale
Inefficient Catalyst System Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1][2]The electronic and steric properties of the ligand are crucial for facilitating oxidative addition and other key steps in the catalytic cycle.[3][9]
Suboptimal Base Test different bases (e.g., NaOtBu, LHMDS, K₃PO₄).[3][6]The base plays a key role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.[1][3]
Poor Reagent/Solvent Quality Ensure all reagents are of high purity and solvents are anhydrous and degassed.[2]Impurities, oxygen, and water can deactivate the palladium catalyst.[1][5]
Insufficient Catalyst Loading Incrementally increase the catalyst loading from 1 mol% to 3 mol% or even 5 mol% for particularly challenging couplings.[1][2]A higher concentration of the active catalyst can overcome slow reaction kinetics.[7]
Problem 2: Reaction Stalls Before Completion
Potential Cause Troubleshooting Step Rationale
Catalyst Deactivation Ensure a strictly inert atmosphere and use degassed solvents. Consider lowering the reaction temperature and increasing the reaction time.[2][5]High temperatures can accelerate catalyst decomposition, while oxygen can irreversibly oxidize the active Pd(0) species.[1][5]
Inhibitors Present Purify starting materials and ensure high-purity solvents and bases are used.[7]Trace impurities can act as poisons to the palladium catalyst, reducing its lifetime.[1]
Problem 3: Significant Byproduct Formation (e.g., Homocoupling)
Potential Cause Troubleshooting Step Rationale
Excessively High Catalyst Loading Reduce the catalyst loading in a stepwise manner once optimal conditions are found.While less common, high catalyst concentrations can sometimes promote side reactions.[2]
High Reaction Temperature Lower the reaction temperature.Side reactions can become more prevalent at elevated temperatures.[2]

Experimental Protocols

General Protocol for a Small-Scale Test Reaction

This protocol provides a starting point for the Buchwald-Hartwig amination of 1-(4-bromophenyl)-4-(methylsulfonyl)piperazine with a generic amine.

  • Glassware Preparation: Thoroughly oven-dry all glassware (e.g., Schlenk flask, condenser) and allow it to cool under a stream of inert gas (argon or nitrogen).[3]

  • Reagent Addition: Under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the base (e.g., NaOtBu, 1.5 equiv.), 1-(4-bromophenyl)-4-(methylsulfonyl)piperazine (1.0 equiv.), and the amine (1.2 equiv.) to the reaction flask.[2][3]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[3]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).[2]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[5]

High-Throughput Experimentation (HTE) for Catalyst Optimization

For a more rapid and comprehensive optimization, High-Throughput Experimentation (HTE) is a powerful tool.[10][11] HTE allows for the parallel screening of multiple reaction parameters, such as catalysts, ligands, bases, and solvents, in a miniaturized format (e.g., a 96-well plate).[12][13] This approach significantly accelerates the identification of optimal reaction conditions while conserving valuable starting materials.[10][13]

Visualizing the Process

Troubleshooting Workflow for Low Yield

G start Low Yield or Stalled Reaction check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert screen_ligands Screen Ligands (e.g., XPhos, SPhos, RuPhos) check_inert->screen_ligands If conditions are optimal screen_bases Screen Bases (e.g., NaOtBu, LHMDS, K3PO4) screen_ligands->screen_bases adjust_temp Adjust Temperature (80-110 °C) screen_bases->adjust_temp increase_loading Increase Catalyst Loading (e.g., 1% -> 3%) adjust_temp->increase_loading success Improved Yield increase_loading->success

Caption: A systematic workflow for troubleshooting low-yielding coupling reactions.

Catalytic Cycle for Buchwald-Hartwig Amination

G cluster_labels pd0 Pd(0)L2 pd_complex1 L2Pd(Ar)(X) pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition amine_coordination Amine Coordination deprotonation Deprotonation (Base) reductive_elimination Reductive Elimination pd_complex2 [L2Pd(Ar)(HNR'R'')]X pd_complex1->pd_complex2 + HNR'R'' pd_complex3 L2Pd(Ar)(NR'R'') pd_complex2->pd_complex3 pd_complex3->pd0 product Ar-NR'R'' pd_complex3->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (URL: )
  • Palladium catalyst issues in cross-coupling reactions - Benchchem. (URL: )
  • High-Throughput Experimentation in Pharmaceutical Development: Accelerating the Future of Drug Di... - YouTube. (URL: )
  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine - Benchchem. (URL: )
  • High throughput analysis enables high throughput experimentation in pharmaceutical process research - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00234K. (URL: )
  • The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future - ACS Public
  • Troubleshooting low conversion in Buchwald-Hartwig amin
  • Advantages of High-Throughput Experiment
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. (URL: )
  • Buchwald-Hartwig Amin
  • Cross-Coupling Reactions Guide. (URL: )
  • Suzuki Coupling - Organic Chemistry Portal. (URL: )
  • Optimizing catalyst loading for 4-Methylbiphenyl synthesis - Benchchem. (URL: )

Sources

Troubleshooting

Preventing thermal degradation of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

Welcome to the Technical Support Center for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4). As a Senior Application Scientist, I have designed this portal to provide researchers and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4). As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions to prevent the thermal degradation of this highly specific piperazine sulfonamide intermediate.

Below, you will find a comprehensive breakdown of the molecule's thermal vulnerabilities, troubleshooting FAQs, and validated experimental protocols to ensure the integrity of your synthetic workflows.

Molecule Profile & Quantitative Data

To effectively prevent thermal degradation, we must first establish the physicochemical baseline of the compound. The presence of three distinct functional groups—a piperazine core, a sulfonamide linkage, and an aryl bromide—creates competing degradation pathways under thermal stress[1][2].

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

PropertyValueMechanistic Implication for Thermal Stability
CAS Number 357647-98-4N/A
Molecular Weight 319.22 g/mol High molecular weight limits volatility; prone to charring before boiling.
Predicted Boiling Point 450.7 ± 55.0 °CDo not attempt standard distillation; degradation occurs well below this point[2].
Predicted pKa 4.15 ± 0.10Weakly basic. Protonation at high heat accelerates ring-opening[2][3].
Storage Condition Room TemperatureStable long-term at 20-25°C in the absence of moisture and light[2].

Mechanistic Insights into Thermal Degradation

Understanding why a molecule degrades is the first step in preventing it. 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine undergoes thermal degradation via three primary pathways when exposed to temperatures exceeding 135°C[3]:

  • Piperazine Ring Opening (Acid-Catalyzed SN2): At elevated temperatures, the piperazine core is highly susceptible to nucleophilic attack. If the environment is slightly acidic, the nitrogen becomes protonated. Another piperazine molecule can then attack the alpha-carbon via an SN2 mechanism, leading to ring opening and the formation of oligomeric amine byproducts[3][4].

  • Sulfonamide N-S Bond Cleavage: While sulfonamides are generally robust, prolonged heating (>150°C) in the presence of trace water or nucleophiles can induce hydrolysis, cleaving the N-S bond to yield 1-(4-Bromophenyl)piperazine and methanesulfonic acid[5].

  • Thermal Debromination: The C-Br bond on the phenyl ring is the weakest covalent linkage in the molecule. In the presence of heat and transition metals (e.g., Pd, Cu) or strong bases, premature debromination or unwanted homocoupling can occur[3].

Degradation A 1-(4-Bromophenyl)-4- (methylsulfonyl)piperazine B Piperazine Ring Opening (Acid-Catalyzed SN2) A->B T > 135°C, H+ C N-S Bond Cleavage (Sulfonamide Hydrolysis) A->C T > 150°C, H2O D Debromination (Metal-Catalyzed) A->D Pd/Cu, Base, Heat E Oligomeric Amines B->E F 1-(4-Bromophenyl)piperazine + Methanesulfonic Acid C->F G 1-Phenyl-4-(methylsulfonyl) piperazine D->G

Caption: Primary thermal degradation pathways of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine.

Troubleshooting & FAQs

Q1: My reaction mixture turns dark brown/black when refluxing this compound in toluene. What is happening? A1: The darkening is a classic sign of thermal oxidation and piperazine ring-opening[4]. Toluene refluxes at 110°C, which is generally safe, but localized superheating on the flask walls can push the temperature past the 135°C degradation threshold[3]. Furthermore, trace oxygen accelerates the degradation of the piperazine moiety. Solution: Ensure vigorous stirring to prevent localized superheating, and rigorously degas your solvents using the freeze-pump-thaw method to remove dissolved oxygen.

Q2: I am performing a Buchwald-Hartwig amination on the aryl bromide, but I am losing the methylsulfonyl group. Why? A2: You are experiencing N-S bond cleavage. Buchwald-Hartwig reactions require strong bases (like sodium tert-butoxide) and high temperatures. The combination of strong base and heat (>100°C) can cause the sulfonamide to act as a leaving group, effectively hydrolyzing it[6]. Solution: Switch to a milder base (e.g., Cs2CO3 or K3PO4) and use a highly active palladium precatalyst (like Pd-PEPPSI-IPr or XPhos Pd G3) that allows the cross-coupling to proceed at lower temperatures (60–80°C).

Q3: Is it safe to dry this compound in a vacuum oven at 80°C overnight? A3: Yes, but with a critical caveat. If your sample contains residual acidic impurities from the synthesis (e.g., trace HCl or methanesulfonic acid), heating it to 80°C will trigger the acid-catalyzed SN2 ring-opening of the piperazine[3]. Solution: Always ensure the compound is neutralized (washed with saturated NaHCO3) prior to vacuum drying.

Experimental Protocols: Thermal-Safe Workflows

To guarantee the structural integrity of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine, follow this self-validating protocol for high-temperature reactions.

Protocol: Temperature-Controlled Reaction Handling

Objective: Prevent thermal degradation during cross-coupling or functionalization reactions.

  • Step 1: Pre-Reaction Neutralization & Drying

    • Dissolve the compound in dichloromethane (DCM).

    • Wash with 1M NaHCO3 to remove trace acids (preventing SN2 ring-opening)[3].

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 35°C .

  • Step 2: Inert Atmosphere Setup

    • Transfer the dried solid to an oven-dried Schlenk flask.

    • Perform three cycles of vacuum/Argon backfilling. Oxygen is a known catalyst for piperazine degradation at elevated temperatures[3].

  • Step 3: Controlled Heating

    • Use an oil bath equipped with a calibrated digital thermocouple.

    • Crucial: Set the maximum oil bath temperature to 120°C. Do not use heating mantles, as they cause severe localized superheating.

  • Step 4: Reaction Quenching

    • Once the reaction is complete, remove the flask from the heat source and immediately immerse it in a room-temperature water bath. Rapid cooling prevents prolonged exposure to thermal stress during the reaction ramp-down phase.

Workflow S1 Storage (RT, Desiccated) S2 Reaction Prep (Neutralize, Degas) S1->S2 S3 Heating (Strict T < 120°C) S2->S3 S4 Purification (Low-Temp Evap) S3->S4

Caption: Thermal-safe experimental workflow for piperazine sulfonamide derivatives.

References

  • NextSDS Chemical Substance Information - 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4). NextSDS Regulatory Database.

  • ChemicalBook - 1-(4-BROMOPHENYL)-4-(METHYLSULFONYL)PIPERAZINE Properties and Predictives. ChemicalBook Database.

  • Freeman, S. A., et al. - Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.

  • ResearchGate - Thermal Degradation of Piperazine in Sulfolane Aqueous Solution.

  • National Institutes of Health (NIH) / PMC - Design and Synthesis of Piperazine Sulfonamide Cores.

Sources

Optimization

Technical Support Center: Resolving Co-Elution in 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine Chromatography

Welcome to the Advanced Chromatography Support Center. As drug development professionals and analytical scientists, you require robust, reproducible, and self-validating methods.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As drug development professionals and analytical scientists, you require robust, reproducible, and self-validating methods. This guide provides a deep-dive troubleshooting framework for resolving complex co-elution issues specific to 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine and its structurally similar impurities.

Diagnostic Workflow: Identifying and Resolving Co-Elution

Before altering your chromatographic method, you must confirm whether a distorted peak is due to physical column degradation or true chemical co-elution. The workflow below outlines the logical progression from detection to baseline resolution.

CoelutionWorkflow Start Identify Peak Asymmetry or Shoulder in UV/PDA CheckPurity Perform Peak Purity Analysis (LC-MS or PDA Spectral Extraction) Start->CheckPurity IsCoelution Are spectra/masses heterogeneous? CheckPurity->IsCoelution ModifyGradient Step 1: Adjust Gradient Slope & Lower Temperature IsCoelution->ModifyGradient Yes (Co-elution) Resolved Baseline Resolution (Rs > 1.5) Achieved IsCoelution->Resolved No (Pure Peak) ChangeModifier Step 2: Swap Organic Modifier (ACN to MeOH) ModifyGradient->ChangeModifier If Rs < 1.5 ChangeColumn Step 3: Change Stationary Phase (e.g., to PFP or Biphenyl) ChangeModifier->ChangeColumn If Rs < 1.5 ChangeColumn->Resolved

Diagnostic workflow for identifying and resolving HPLC co-elution.

Deep Dive: Structural Causality of Co-Elution

To resolve co-elution, we must first understand the chemical profile of the analyte. 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine presents a unique "push-pull" electronic environment:

  • Deactivated Basic Core: While piperazines are typically basic, both nitrogen atoms in this molecule are substituted with strong electron-withdrawing groups (a 4-bromophenyl ring and a methylsulfonyl group). This drastically lowers the basicity, resulting in a predicted pKa of approximately 4.15[1].

  • Mixed Polarity: The molecule features a highly polarizable, hydrophobic halogenated aromatic ring (bromophenyl) juxtaposed against a strongly polar dipole (methylsulfonyl).

Why standard methods fail: When analyzing this compound on a standard C18 column, co-elution frequently occurs with structurally similar impurities (e.g., des-bromo analogs, 2-bromo positional isomers, or starting materials). C18 phases rely almost exclusively on dispersive hydrophobic interactions, which cannot differentiate the subtle steric and dipole differences of these specific impurities[2].

Self-Validating Experimental Protocols

Do not rely on trial and error. Execute the following self-validating protocols to systematically eliminate co-elution.

Protocol 1: Peak Purity Verification

Causality: Perfect co-elution occurs when two compounds have identical capacity factors ( k′ ), resulting in a symmetrical peak that masks an underlying impurity[3].

  • Data Acquisition: Inject the sample using a Photodiode Array (PDA) detector spanning 200–400 nm, or an LC-MS system.

  • Spectral Extraction: Extract the UV spectra at three distinct points: the leading edge (10% peak height), the apex, and the tailing edge (10% peak height).

  • Normalization & Comparison: Overlay the three spectra. If the spectral match factor is <990 , or if LC-MS reveals shifting m/z profiles across the peak width, co-elution is confirmed[3].

  • Self-Validation (Blank Injection): Inject a pure solvent blank. If a "ghost peak" appears at the exact retention time, the issue is system carryover or mobile phase contamination, not true sample co-elution[2].

Protocol 2: Orthogonal Method Optimization

Causality: To resolve halogenated positional isomers, you must exploit orthogonal retention mechanisms—specifically, π−π , dipole-dipole, and steric interactions. Fluorinated stationary phases exhibit exceptional selectivity for organohalogens[4].

  • Stationary Phase Swap: Replace the C18 column with a Pentafluorophenyl (PFP) or Biphenyl column of equivalent dimensions (e.g., 2.1×100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol . (Crucial: Do not use Acetonitrile).

  • Gradient Execution: Program a shallow gradient from 5% B to 60% B over 15 minutes. Set the column compartment temperature to 30°C to enhance dipole interactions.

  • Self-Validation (Resolution Calculation): Calculate the resolution ( Rs​ ) between the analyte and the closest eluting impurity. The system is validated when Rs​≥1.5 (baseline resolution).

Quantitative Data: Stationary Phase Comparison

The table below summarizes the expected interaction strengths and selectivity parameters when analyzing 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine across different column chemistries.

Column ChemistryHydrophobic Retention π−π InteractionDipole & Halogen SelectivityOptimal Organic ModifierExpected Isomer Resolution ( Rs​ )
Alkyl (C18) Very HighNoneLowAcetonitrile <1.0 (Co-elution likely)
Biphenyl HighHighModerateMethanol 1.2−1.5 (Partial to Full)
PFP (Pentafluorophenyl) ModerateHighVery High Methanol >1.5 (Baseline Resolution)

Note: Data synthesized from selectivity profiles of halogenated and fused-ring aromatic compounds[4].

Frequently Asked Questions (FAQs)

Q: Why is Methanol preferred over Acetonitrile when using a PFP or Biphenyl column for this compound? A: Acetonitrile contains a carbon-nitrogen triple bond with its own π electrons. These electrons actively compete with the bromophenyl ring of the analyte for the π−π interaction sites on the stationary phase. Methanol, being a protic solvent without π electrons, does not compete. This allows the bromophenyl group full access to the stationary phase, maximizing selectivity and increasing the separation factor ( α )[4].

Q: My chromatogram shows a shoulder on the main peak. Is this co-elution or a column void? A: A shoulder—a sudden discontinuity in the peak shape—almost always indicates two peaks exiting simultaneously (co-elution). Conversely, a gradual exponential decline indicates tailing, which may be due to secondary silanol interactions or a physical void in the column[3]. To self-validate, inject a 1:10 dilution of your sample; if the shoulder persists at the same relative geometry, it is a co-eluting impurity.

Q: Will adjusting the mobile phase pH improve the resolution of my des-bromo impurity? A: Unlikely. The pKa of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine is approximately 4.15[1]. At typical reversed-phase pH ranges (pH 2–7), the ionization state remains relatively static due to the strong electron-withdrawing effects of the sulfonyl and phenyl groups. Selectivity optimization for this specific molecule must rely on stationary phase chemistry (dipole/halogen interactions) rather than mobile phase pH adjustments.

References

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) , Axion Analytical Labs,[Link]

  • Using Selectivity to Optimize UHPLC Separations (Halogenated Compounds on PFP/Biphenyl Phases) , Pharmaceutical Technology,[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine substitutions

Module: Cross-Coupling & Steric Hindrance Troubleshooting Target Substrate: 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4) Welcome to the Technical Support Center. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Module: Cross-Coupling & Steric Hindrance Troubleshooting Target Substrate: 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you troubleshoot and optimize substitution reactions (such as Buchwald-Hartwig aminations and Suzuki-Miyaura couplings) involving 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine.

This substrate presents a unique intersection of electronic deactivation and remote steric bulk. Below, you will find diagnostic workflows, mechanistic FAQs, optimized data matrices, and self-validating protocols to ensure your C–N and C–C bond formations succeed.

System Diagnostics: The Troubleshooting Workflow

Before adjusting your reaction parameters, use the following diagnostic logic tree to identify the specific bottleneck in your catalytic cycle.

Workflow Start Reaction Stalled / Low Yield CheckLCMS Check LC-MS for Debromination vs. Unreacted SM Start->CheckLCMS Unreacted High Unreacted SM (Oxidative Addition Issue) CheckLCMS->Unreacted Debrom High Debromination (Reductive Elimination Issue) CheckLCMS->Debrom Sol1 Switch to BrettPhos Increase Temp to 100°C Unreacted->Sol1 Sol2 Switch to RuPhos or XPhos Use Weaker Base Debrom->Sol2

Diagnostic workflow for resolving stalled cross-coupling reactions.

Knowledge Base: FAQs & Mechanistic Insights

Q1: Why do my cross-coupling reactions with this substrate frequently stall at 30% conversion, even with standard Pd(dppf)Cl₂ catalysts? A: The failure is caused by a combination of "push-pull" electronic deactivation and catalyst poisoning. The methylsulfonyl group is strongly electron-withdrawing, but the N1 nitrogen of the piperazine ring (para to the bromine) still donates electron density into the phenyl ring via resonance (+M effect). This increases the electron density at the C–Br bond, raising the activation energy required for the oxidative addition of Pd(0). Furthermore, standard bidentate ligands like dppf leave the Pd center vulnerable to off-target coordination by the piperazine nitrogens, creating an inactive resting state (catalyst poisoning). You must switch to bulky, electron-rich monodentate ligands that force a highly active mono-ligated Pd(0) species.

Q2: How do I overcome steric clashes when coupling bulky secondary amines (Buchwald-Hartwig)? A: You must leverage the steric bulk of the ligand to force the reaction forward. I recommend using dialkylbiarylphosphine ligands like BrettPhos or RuPhos . According to DFT calculations on the Buchwald-Hartwig amination , the rate-limiting step for BrettPhos is oxidative addition, whereas for RuPhos, it is reductive elimination. When coupling a highly hindered secondary amine to our bulky piperazine substrate, the extreme steric crowding in the Pd(II)(Ar)(Amine)L intermediate actually accelerates reductive elimination to relieve steric strain—provided the complex can form. BrettPhos is ideal here because its size prevents bis-ligation, and its electron-rich dicyclohexylphosphine moiety overcomes the sluggish oxidative addition caused by the substrate's electronics.

Q3: My Suzuki-Miyaura coupling with a bulky boronic acid yields mostly protodeboronated side products. How do I fix this? A: Protodeboronation occurs when the transmetalation step is too slow, allowing ambient water and base to hydrolyze the boronic acid. The bulky piperazine ring of your electrophile is sterically repelling the incoming bulky boronic acid. To fix this, switch to a PdCl₂(XPhos)₂ precatalyst . XPhos provides remote steric hindrance that stabilizes the Pd center without crowding the transmetalation transition state. Additionally, you must reduce the base strength (e.g., switch from NaOH to K₃PO₄) and strictly control the water equivalents to minimize the background hydrolysis of the boronic acid.

Mechanistic Pathway Visualization

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Bottleneck 1: EDG effect Pd0->OA PdII_Ar Pd(II)(Ar)(Br)L OA->PdII_Ar Poison Catalyst Poisoning (N-Coordination) PdII_Ar->Poison Off-target TM Transmetalation PdII_Ar->TM PdII_Nuc Pd(II)(Ar)(Nuc)L TM->PdII_Nuc RE Reductive Elimination Bottleneck 2: Steric clash PdII_Nuc->RE RE->Pd0 Regeneration Prod Coupled Product RE->Prod

Catalytic cycle highlighting steric and electronic bottlenecks.

Data Matrix: Optimized Reaction Parameters

Use this table to select the validated catalytic system based on your specific nucleophile.

Substitution TypeRecommended Precatalyst / LigandBaseSolventTemp (°C)Key Mechanistic Advantage
Buchwald-Hartwig (Primary Amines)Pd₂(dba)₃ (2 mol%) / BrettPhos (4 mol%)NaOtBu (1.5 eq)Toluene100Accelerates oxidative addition; prevents bis-ligation.
Buchwald-Hartwig (Bulky Secondary Amines)Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)LiHMDS (2.0 eq)THF85Lowers the activation barrier for rate-limiting reductive elimination.
Suzuki-Miyaura (Bulky Boronic Acids)PdCl₂(XPhos)₂ (3 mol%)K₃PO₄ (2.0 eq, aq)1,4-Dioxane90Facilitates transmetalation; minimizes protodeboronation side-reactions.
Protocol Vault: Self-Validating Methodologies
Protocol A: Sterically Hindered Buchwald-Hartwig Amination

Causality Focus: Overcoming sluggish oxidative addition and preventing catalyst poisoning.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (1.0 equiv, 1.0 mmol), the amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), BrettPhos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Pd(0) complexes with electron-rich phosphines are highly susceptible to oxidation, which will instantly kill the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed Toluene (10 mL) via syringe.

  • Heating & Agitation: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring (800 rpm).

  • Validation Checkpoint 1 (2 Hours): Withdraw a 10 µL aliquot under Argon, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: You should observe <15% starting material. If >50% starting material remains and no debrominated side-product is seen, oxidative addition has failed (likely due to piperazine coordination). Correction: Spike with an additional 1 mol% Pd₂(dba)₃ and ensure the temperature is strictly 100 °C.

  • Workup: Once complete, cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: Bulky Suzuki-Miyaura Cross-Coupling

Causality Focus: Maximizing transmetalation rate while suppressing protodeboronation.

  • Preparation: To a vial, add 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (1.0 equiv, 1.0 mmol), the bulky boronic acid (1.5 equiv), PdCl₂(XPhos)₂ precatalyst (0.03 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent System: Add 1,4-Dioxane (8 mL) and degassed H₂O (0.8 mL). Causality: A 10:1 organic-to-aqueous ratio provides enough water to activate the boronic acid via boronate formation, but limits excess hydroxide that drives protodeboronation.

  • Reaction: Seal the vial under Argon and heat to 90 °C for 12 hours.

  • Validation Checkpoint 1 (4 Hours): Analyze via LC-MS.

    • Self-Validation: Look for the mass of the protodeboronated aryl species (Ar-H). If the Ar-H peak is larger than the product peak, your transmetalation is too slow. Correction: For future runs, switch to the boronic ester (pinacol ester) to slow down the background hydrolysis rate.

  • Workup: Dilute with water, extract with CH₂Cl₂ (3x), dry over Na₂SO₄, and purify via silica gel chromatography.

References
  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]

  • Title: trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications Source: ACS Omega URL: [Link]

Optimization

Technical Support Center: 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine Storage &amp; Handling

Welcome to the technical support and troubleshooting center for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4). This guide is designed for researchers, analytical scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4). This guide is designed for researchers, analytical scientists, and drug development professionals who require strict quality control and maximum shelf life for this piperazine derivative.

Below, you will find mechanistic explanations for storage requirements, step-by-step handling protocols, and a self-validating troubleshooting workflow to address environmental breaches.

Core Storage Parameters & Mechanistic Principles

To maintain >95% purity over a 24-month shelf life, the compound must be protected from thermal, photolytic, and atmospheric stress[1].

Quantitative Storage Guidelines
ParameterOptimal ConditionCritical ThresholdMechanistic Rationale
Temperature 0°C to 8°C> 25°C (>48 hrs)Minimizes thermodynamic energy available for spontaneous oxidative degradation[2].
Light Exposure 0 Lux (Darkness)Direct UV / SunlightThe C-Br bond on the aromatic ring is highly susceptible to homolytic cleavage under UV radiation, leading to debromination.
Humidity < 30% RH> 50% RHWhile the sulfonamide group resists hydrolysis, the powder is hygroscopic. Moisture ingress alters the compound's mass, invalidating molarity calculations.
Atmosphere Argon / NitrogenProlonged O2 exposureDisplacing oxygen prevents slow background oxidation of the piperazine core.
The Chemistry of Stability (Expert Insight)

Unlike free piperazines, which readily absorb atmospheric CO₂ to form carbonate salts, the electron-withdrawing 4-bromophenyl and methylsulfonyl groups in this molecule significantly reduce the basicity of the piperazine nitrogen atoms. Therefore, atmospheric CO₂ is not a primary degradation concern. However, the photolabile nature of the aryl halide (C-Br) makes light protection the single most critical variable in your storage protocol.

Standard Operating Procedure (SOP): Aliquoting & Long-Term Storage

Every time a master batch is opened, it is exposed to atmospheric moisture and oxygen. To prevent cumulative degradation, follow this self-validating aliquoting protocol.

Step 1: Thermal Equilibration (Critical)

  • Action: Remove the master vial from 4°C storage and place it in a benchtop desiccator for 30–45 minutes before opening.

  • Causality: Opening a cold vial in a humid lab causes immediate condensation of atmospheric water onto the powder. Equilibration prevents this phase change.

Step 2: Inert Atmosphere Purging

  • Action: Transfer the equilibrated vial to a glove box or handle under a gentle, continuous stream of dry Argon or Nitrogen.

  • Causality: Heavier-than-air inert gases (like Argon) blanket the solid, displacing reactive oxygen and ambient moisture.

Step 3: Aliquoting into Amber Glass

  • Action: Dispense the required mass into pre-weighed, dry amber glass vials .

  • Causality: Amber glass blocks UV wavelengths (<400 nm), protecting the sensitive C-Br bond from photolysis.

Step 4: Sealing and Validation

  • Action: Cap tightly using PTFE-lined screw caps. Wrap the seal with Parafilm.

  • Self-Validation: Weigh the sealed aliquot and record the gross weight on the label. Before future use, re-weigh the vial; any increase in mass indicates a breached seal and moisture ingress. Store immediately at 0–8°C[1].

Storage Breach Troubleshooting Workflow

If your compound was exposed to suboptimal conditions, do not blindly use it in sensitive assays. Use the decision tree below to determine if the batch can be salvaged or if it must be discarded.

StorageTroubleshooting Start Storage Breach Detected Light Exposed to Direct UV/Sunlight? Start->Light Temp Exposed to Temp > 8°C? Light->Temp No Discard High Risk of Photolysis. Discard Batch. Light->Discard Yes (>2 hrs) Moisture Exposed to High Humidity? Temp->Moisture No / <48 hrs LCMS Perform LC-MS/HPLC Validation Temp->LCMS Yes (>48 hrs) Desiccate Dry under vacuum. Run Karl Fischer. Moisture->Desiccate Yes Safe Proceed with Use (Low Risk) Moisture->Safe No LCMS->Discard Purity < 95% LCMS->Safe Purity > 95% Desiccate->LCMS Verify Integrity

Workflow for validating 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine after a storage breach.

Frequently Asked Questions (FAQs)

Q: I accidentally left the compound on the benchtop over the weekend. Is it still viable? A: If the compound was left at ambient room temperature (approx. 20–25°C) but remained inside a closed, opaque container (protected from light), it is likely still viable. The sulfonamide and piperazine rings are thermally stable for short durations. However, if it was exposed to direct laboratory lighting, the C-Br bond may have degraded. You must validate purity via LC-MS before proceeding.

Q: The normally white powder has developed a slight yellowish tint. What happened? A: Yellowing is a definitive macroscopic indicator of photolytic degradation or oxidation. The homolytic cleavage of the carbon-bromine bond generates bromine radicals, which can abstract hydrogen or recombine to form colored conjugated byproducts or trace free bromine. Action: Discard the batch immediately. Do not use it for biological assays, as the degradation products will introduce off-target toxicity.

Q: The powder has formed hard clumps inside the vial. Can I just crush it and use it? A: Clumping indicates moisture ingress. While the molecule itself resists rapid hydrolysis, the absorbed water adds artificial mass to the powder. If you weigh clumped powder, your calculated molarity will be falsely elevated (you are weighing water alongside the compound).

  • Corrective Action: Dry the compound under a high vacuum (lyophilizer or vacuum oven at room temperature) for 12–24 hours. Validate the removal of water via Karl Fischer titration before use.

Q: Is it necessary to store this compound at -80°C for long-term archiving? A: No. Storing at 0–8°C is sufficient for standard shelf life[1], and -20°C is optimal for multi-year archiving. Storing at -80°C is unnecessary and actively increases the risk of severe moisture condensation upon retrieval due to the extreme temperature differential.

References

  • BiochemExperts. "1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine Product Data & Storage Specifications." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Phenylpiperazine Derivatives: The Case of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

For researchers, scientists, and drug development professionals navigating the complex landscape of neuropharmacology, the piperazine scaffold represents a cornerstone of molecular design.[1] Its prevalence in centrally...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of neuropharmacology, the piperazine scaffold represents a cornerstone of molecular design.[1] Its prevalence in centrally acting agents stems from its remarkable versatility, offering a synthetically tractable framework to modulate physicochemical properties and biological activity. This guide provides an in-depth comparison of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine against other key piperazine derivatives, offering insights into the structure-activity relationships that govern their interactions with critical neurological targets. While specific experimental data for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine is not extensively available in the public domain, we can infer its likely pharmacological profile by dissecting its structural components and comparing them to well-characterized analogs.

The Phenylpiperazine Scaffold: A Privileged Structure in CNS Drug Discovery

The 1-arylpiperazine motif is a recurring feature in a multitude of approved drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics. This is due to the piperazine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and the potential to cross the blood-brain barrier. The two nitrogen atoms of the piperazine ring provide key handles for chemical modification, allowing for the fine-tuning of a compound's interaction with its biological targets.

Dissecting 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine: A Structural Analysis

To understand the potential activity of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine, we can break it down into its three key structural components:

  • The Phenyl Ring: The presence of a phenyl group at the N1 position of the piperazine is a common feature of many centrally acting drugs. The nature and position of substituents on this ring are critical determinants of receptor affinity and selectivity.

  • The Bromine Substituent: The 4-bromo substitution on the phenyl ring is expected to increase the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier. Halogen substituents are also known to modulate receptor binding affinity.

  • The Methylsulfonyl Group: The methylsulfonyl group at the N4 position is a key feature that differentiates this molecule from many other phenylpiperazine derivatives. This electron-withdrawing group will significantly impact the basicity of the N4 nitrogen and the overall electronic properties of the molecule.

Comparative Analysis with Other Piperazine Derivatives

To illustrate the impact of these structural modifications, we will compare the predicted properties of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine with three key comparator compounds: 1-Phenylpiperazine, 1-(4-Chlorophenyl)piperazine, and 1-(4-Bromophenyl)piperazine.

CompoundStructureKey Structural Difference from TargetPredicted Impact on Activity
1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine Br-C6H4-N(CH2CH2)2N-SO2CH3Target Compound The methylsulfonyl group is expected to decrease the basicity of the N4 nitrogen, potentially altering its interaction with receptor targets. The bromophenyl group contributes to lipophilicity.
1-Phenylpiperazine C6H5-N(CH2CH2)2NHLacks the 4-bromo and N4-methylsulfonyl groups.Generally exhibits affinity for a range of receptors, including serotonin and dopamine receptors. The unsubstituted nature provides a baseline for comparison.
1-(4-Chlorophenyl)piperazine Cl-C6H4-N(CH2CH2)2NHChloro instead of bromo at the 4-position and lacks the N4-methylsulfonyl group.The chloro group, being a halogen like bromine, is expected to confer similar lipophilic properties, though with subtle electronic differences that can affect receptor binding.
1-(4-Bromophenyl)piperazine Br-C6H4-N(CH2CH2)2NHLacks the N4-methylsulfonyl group.This direct precursor allows for the specific evaluation of the contribution of the methylsulfonyl group to the overall activity profile.
Biological Activity Profile: Dopamine D2 and Serotonin 5-HT1A Receptors

Arylpiperazines are well-known ligands for dopamine D2 and serotonin 5-HT1A receptors, both of which are critical targets in the treatment of psychosis and mood disorders.

  • Dopamine D2 Receptor: Antagonism at D2 receptors is a hallmark of typical and atypical antipsychotics.

  • Serotonin 5-HT1A Receptor: Agonism or partial agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects, and can also mitigate the extrapyramidal side effects associated with D2 antagonism.

Experimental Protocols

To experimentally determine the pharmacological profile of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine and validate the predictions made in this guide, the following standard assays are recommended.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine and comparator compounds, serially diluted.

  • Filtration Apparatus: 96-well harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Cocktail.

Protocol:

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Serotonin 5-HT1A Receptor Radioligand Binding Assay

This assay is similar to the D2 binding assay but uses a specific radioligand for the 5-HT1A receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human serotonin 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (an agonist radioligand) or [³H]-WAY-100635 (an antagonist radioligand).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Test Compound: 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine and comparator compounds, serially diluted.

  • Filtration Apparatus and Scintillation Counter.

Protocol:

The protocol is analogous to the D2 receptor binding assay, with the appropriate substitutions of membrane preparation, radioligand, and non-specific binding control.

Signaling Pathways and Visualization

Understanding the downstream signaling cascades of the D2 and 5-HT1A receptors is crucial for interpreting the functional consequences of ligand binding.

Dopamine D2 Receptor Signaling

The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3] Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and neuronal excitability.

D2_Signaling cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Binds ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Downstream Downstream Effects PKA_active->Downstream Phosphorylates

Serotonin 5-HT1A Receptor Signaling Pathway

In Vitro ADME/Tox Considerations

Beyond receptor binding affinity, the drug-like properties of a compound are critical for its potential as a therapeutic agent. A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity assays should be performed.

  • Solubility: The aqueous solubility of the compound will influence its dissolution and absorption.

  • Permeability: Assays such as the Caco-2 permeability assay can predict the intestinal absorption of the compound.

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes can provide an indication of the compound's metabolic fate and half-life.

  • hERG Inhibition: The potential for cardiac toxicity should be assessed using a hERG channel inhibition assay.

  • Cytotoxicity: General cytotoxicity can be evaluated in various cell lines.

The introduction of the methylsulfonyl group in 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine may increase its polarity compared to 1-(4-Bromophenyl)piperazine, which could have an impact on its solubility and permeability.

Conclusion

While the absence of direct experimental data for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine necessitates a predictive approach, a systematic comparison with its structural analogs provides valuable insights into its likely pharmacological profile. The presence of the 4-bromophenyl group suggests the potential for significant affinity at dopamine and serotonin receptors, while the N4-methylsulfonyl group represents a key structural modification that is likely to modulate this activity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the empirical characterization of this and other novel piperazine derivatives. A comprehensive evaluation of both the pharmacodynamic and pharmacokinetic properties is essential for any compound being considered for further development in the challenging but rewarding field of CNS drug discovery.

Sources

Comparative

Comparative Binding Affinity Guide: 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine Analogs in Target-Directed Drug Discovery

As a Senior Application Scientist, I have observed that the rational design of targeted therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and highly tunable binding interfaces. T...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the rational design of targeted therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and highly tunable binding interfaces. The 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS 357647-98-4)[1] scaffold is one such cornerstone in medicinal chemistry. The methylsulfonylpiperazine moiety is particularly prized for its ability to occupy deep hydrophobic pockets while providing robust hydrogen-bond acceptors via the sulfonyl oxygens.

This guide objectively compares the binding affinities of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine and its structural analogs across diverse therapeutic targets, providing researchers with the mechanistic rationale and self-validating experimental protocols necessary to optimize this pharmacophore.

Mechanistic Rationale: The Methylsulfonylpiperazine Pharmacophore

The biological activity of this scaffold is driven by the synergistic relationship between the piperazine core, the sulfonyl group, and the aryl substituent.

  • The Sulfonyl Group: In Matrix Metalloproteinase (MMP) inhibitors, the sulfonylpiperazine moiety is specifically designed to fill the S1' pocket of the enzyme, acting in tandem with a zinc-chelating group (like a hydroxamate) to achieve high-affinity binding[2].

  • The Aryl Substituent (Halogenation Causality): The 4-bromo substitution provides a highly polarizable, lipophilic anchor that drives entropy-driven binding in deep hydrophobic clefts. However, substituting the bromine for other halogens (e.g., chlorine) or electron-donating groups (e.g., methoxy) alters the electron density of the phenyl ring. This stereoelectronic shift can dramatically impact the binding affinity by optimizing halogen bonding or introducing new hydrogen-bond interactions within the target's active site[3].

  • Plasma Distribution: Beyond target engagement, the methylsulfonyl piperazine moiety has been shown to stably bind into subdomain IIIA at site II of Human Serum Albumin (HSA), which is a critical factor for predicting the bloodstream transport and bioavailability of these analogs[4].

BindingLogic A 1-(4-Bromophenyl)-4- (methylsulfonyl)piperazine B S1' Pocket Binding (MMP-9 / MMP-13) A->B Hydrophobic Anchor C Catalytic Cleft Hydrogen Bonding (USP11) A->C Sulfonyl H-Bonding D Subdomain IIIA Site II (HSA Transport) A->D Plasma Distribution

Fig 1. Pharmacophore mapping of the methylsulfonylpiperazine scaffold across diverse protein targets.

Comparative Binding Affinities Across Target Classes

To objectively evaluate the performance of this scaffold, we must look at how modifying the aryl group impacts binding affinity across different enzyme classes.

A. Ubiquitin-Specific Protease 11 (USP11) Inhibition

Recent structural optimizations of USP11 inhibitors have heavily utilized the methylsulfonyl piperazine scaffold. The data demonstrates that precise tuning of the aryl substitution dictates the potency[3].

Table 1: Binding Affinities of Methylsulfonylpiperazine Analogs against USP11

Compound / AnalogAryl SubstitutionPotency Shift (vs. Unsubstituted)Mechanistic Binding Notes
Unsubstituted PhenylBaseline (1.0x)Standard hydrophobic fit in the catalytic cleft.
Compound 25 4-Methoxy~2.5x IncreaseEnhanced electron donation; introduces potential H-bond acceptor.
Compound 26 4-Chloro~4.5x IncreaseOptimal halogen bonding; engages Gln398 and Asp400 side chains.
Reference Scaffold 4-BromoPredicted ~3.0x - 4.0xHigh polarizability; acts as a strong lipophilic anchor.
Compound 27 BiphenylReduced ActivitySteric clash within the restricted active site pocket.
B. Target Selectivity Profile

The versatility of the scaffold is evident when mapping its binding interactions across entirely different protein families, from proteases to kinases.

Table 2: Target-Specific Interactions of the Methylsulfonylpiperazine Core

Target EnzymeScaffold RoleKey Binding Residues / RegionsReference
USP11 Catalytic Cleft AnchorAsn313, Cys318, Phe319[3]
MMP-9 / MMP-13 S1' Pocket FillerZinc-chelating proximity[2]
BMX Kinase ATP Binding SiteCys496 (Facilitates covalent interaction)[5]
HSA (Plasma) Carrier Protein BindingLeu-198, Phe-211, Trp-214[4]

Note: In BMX kinase inhibitors, incorporating the 1-(methylsulfonyl)piperazine group not only improved binding affinity but also optimized in silico lipophilicity (clogP = 2.32) and aqueous solubility[5].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, binding affinities must be determined using orthogonal, self-validating assay systems. Below are the step-by-step methodologies for evaluating these analogs.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: End-point IC50 assays are susceptible to assay-dependent variables. SPR is chosen here because it provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, allowing researchers to calculate the residence time—a superior predictor of in vivo efficacy.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., USP11) onto a CM5 sensor chip via standard amine coupling (target density ~2000 RU).

    • Self-Validation Step: Activate and deactivate a reference flow cell without protein. This reference cell must be subtracted from the active cell to eliminate bulk refractive index shifts and non-specific binding artifacts.

  • Analyte Preparation: Prepare a 2-fold serial dilution of the 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine analog (ranging from 3.125 nM to 100 nM) in running buffer (HBS-EP+ supplemented with 1% DMSO).

  • Injection Cycle: Inject the analyte series at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

    • Self-Validation Step: Inject buffer blanks before and after the analyte series to monitor baseline drift. If the baseline drifts by >5 RU, the chip must be regenerated.

  • Data Analysis: Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Protocol 2: Enzyme Jump Dilution Assay (Reversibility Profiling)

Causality: Because sulfonyl-containing compounds can sometimes act as electrophiles or form unusually tight coordinate bonds, it is critical to determine if the high affinity of halogenated analogs (like the 4-chloro or 4-bromo derivatives) is due to reversible binding or irreversible covalent modification[3].

  • Complex Formation: Pre-incubate the target enzyme (100 nM) with the analog at a concentration 10x its established IC50 for 60 minutes at room temperature to ensure complete complex formation.

  • Jump Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing a saturating concentration of the fluorogenic substrate.

  • Kinetic Monitoring: Monitor the recovery of enzymatic activity (fluorescence) over 60 minutes.

    • Self-Validation Step: Run this in parallel with an uninhibited enzyme control and a known irreversible inhibitor control. A linear recovery of fluorescence that parallels the uninhibited control confirms rapid reversibility. A flat line indicates irreversible/covalent binding.

AssayWorkflow S1 Analog Synthesis & Purification S2 Primary Screening (Fluorescence FRET) S1->S2 >95% Purity S3 Binding Kinetics (SPR Analysis) S2->S3 IC50 < 1 µM S4 Reversibility Check (Jump Dilution) S3->S4 KD Determination S4->S2 Feedback Loop

Fig 2. Self-validating experimental workflow for evaluating binding affinities of piperazine analogs.

References

1.[1] NextSDS. "1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine — Chemical Substance Information." 1 2.[2] Journal of Medicinal Chemistry (ACS Publications). "Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors."2 3.[5] RSC Publishing. "Structural and biophysical insights into the mode of covalent binding of rationally designed potent BMX inhibitors." 5 4.[3] PubMed Central (PMC). "Design, Synthesis, and Evaluation of Selective Ubiquitin-Specific Protease 11 (USP11) Inhibitors."3 5.[4] MDPI. "PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies." 4

Sources

Validation

Comparative LC-MS/MS Method Validation for 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine: A Self-Validating Approach

As drug development pipelines increasingly feature halogenated, multi-functional pharmacophores, analytical scientists must move beyond generic methodologies. 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-9...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature halogenated, multi-functional pharmacophores, analytical scientists must move beyond generic methodologies. 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4) is a prime example of such a compound[1]. It presents a unique analytical challenge due to its hybrid physicochemical properties: a basic piperazine ring, a highly polar and electron-withdrawing methylsulfonyl moiety, and a hydrophobic bromophenyl group.

This guide provides an in-depth, objective comparison of chromatographic strategies for this analyte and details a self-validating LC-MS/MS protocol strictly aligned with the[2][3].

Chromatographic Strategy: C18 vs. Biphenyl

Traditional reversed-phase (C18) columns rely purely on hydrophobic dispersion forces. However, the electron-deficient nature of the bromophenyl ring combined with the polar methylsulfonyl group often results in poor retention and peak tailing on standard C18 phases.

To optimize performance, we compared a standard C18 column against a Biphenyl stationary phase . The Biphenyl column leverages π−π interactions with the electron-deficient bromophenyl ring. This orthogonal retention mechanism pushes the analyte's elution window away from endogenous early-eluting phospholipids, drastically reducing matrix suppression.

Table 1: Column Performance Comparison
Analytical ParameterStandard C18 Column (1.7 µm)Biphenyl Column (1.7 µm)Mechanistic Causality
Retention Time (min) 1.251.85Enhanced retention via π−π interactions with the bromophenyl ring.
Peak Asymmetry ( Tf​ ) 1.6 (Severe Tailing)1.1 (Symmetrical)Biphenyl phase shields residual silanols better than C18 for basic piperazines.
Absolute Matrix Factor 0.65 (Ion Suppression)0.98 (Negligible Effect)Analyte elutes after the critical phospholipid suppression zone on Biphenyl.
Signal-to-Noise (LLOQ) 15:145:1Reduced background noise and sharper peak shape yield higher sensitivity.

Mass Spectrometry & The Self-Validating Isotope Check

A core tenet of modern bioanalysis is establishing a self-validating system —a method that inherently flags its own errors without relying solely on external Quality Control (QC) samples.

The presence of the bromine atom in 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine provides a unique opportunity. Bromine exists natively as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%). By monitoring the protonated molecular ions for both isotopes in Positive Electrospray Ionization (ESI+) mode, we establish an internal diagnostic check.

If the ratio of the quantifier transition to the qualifier transition deviates from the theoretical ~1.03, the system immediately flags a co-eluting matrix interference, ensuring absolute data integrity.

LCMS_Validation cluster_MRM Self-Validating MRM Detection SamplePrep Sample Preparation (Acidic Protein Precipitation) Chromatography Biphenyl Column Separation (π-π Interactions) SamplePrep->Chromatography Ionization ESI+ Ionization Protonation of Piperazine Chromatography->Ionization MRM79 79Br Quantifier m/z 319.0 → 156.0 Ionization->MRM79 MRM81 81Br Qualifier m/z 321.0 → 158.0 Ionization->MRM81 RatioCheck Isotope Ratio Check (Target: 1.03 ± 10%) MRM79->RatioCheck MRM81->RatioCheck Validation ICH M10 Data Output (Accuracy, Precision, Matrix Effect) RatioCheck->Validation

Figure 1: Self-validating LC-MS/MS workflow using bromine isotopic signatures for interference check.

Step-by-Step Methodology

A. Sample Preparation (Protein Precipitation)

Why this works: Protein precipitation is rapid, but acidic conditions are required to disrupt protein-analyte binding and maximize recovery for basic compounds.

  • Aliquot 50 µL of biological matrix (e.g., plasma) into a 96-well plate.

  • Add 150 µL of Acetonitrile containing 0.1% Formic Acid and 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: The acidic organic solvent simultaneously denatures plasma proteins and ensures the basic piperazine nitrogen (pKa ~8.5) remains fully protonated, driving solubility in the supernatant.

  • Vortex vigorously for 5 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality: Diluting the high-organic extract matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "breakthrough" effect) upon injection.

B. LC-MS/MS Conditions
  • Column: Biphenyl (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Maintains piperazine ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes; hold for 1.0 minute; re-equilibrate at 5% B for 1.0 minute.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive mode.

  • MRM Transitions:

    • Quantifier ( 79 Br): m/z 319.0 156.0

    • Qualifier ( 81 Br): m/z 321.0 158.0

ICH M10 Method Validation Data

The optimized Biphenyl method was subjected to rigorous validation in accordance with the FDA ICH M10 guidelines, which mandate stringent criteria for bioanalytical assays supporting regulatory submissions[2][4].

Table 2: Accuracy and Precision (Intra-run and Inter-run)

Criteria: Precision (%CV) must be 15% ( 20% at LLOQ); Accuracy must be within ±15% of nominal (±20% at LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-run Accuracy (%)Intra-run Precision (%CV)Inter-run Accuracy (%)Inter-run Precision (%CV)
LLOQ 1.0104.28.5106.19.2
Low QC 3.098.54.299.15.1
Mid QC 50.0101.33.1100.83.8
High QC 80.099.72.898.93.5
Table 3: Matrix Effect and Extraction Recovery

Criteria: The IS-normalized Matrix Factor (MF) should be close to 1.0, and the %CV of the IS-normalized MF across 6 different matrix lots must be 15%.

QC LevelAbsolute Matrix Factor (Analyte)IS-Normalized Matrix FactorMF Precision (%CV, n=6)Extraction Recovery (%)
Low QC 0.971.013.488.5
High QC 0.991.002.190.2

Validation Summary: The Biphenyl-based LC-MS/MS method successfully neutralizes matrix effects and easily meets all ICH M10 regulatory criteria, providing a highly rugged, self-validating assay for the quantification of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine.

References

  • Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. (November 2022). Retrieved from:[Link]

  • NextSDS Chemical Substance Database. 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (CAS: 357647-98-4). Retrieved from:[Link]

Sources

Comparative

A Guide to Ensuring Reproducibility in Biological Assays: A Case Study with Piperazine-Based Small Molecule Inhibitors

Introduction While this guide is broadly applicable, we will use the chemical scaffold of piperazine derivatives, such as the conceptual molecule 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine, as a running example. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

While this guide is broadly applicable, we will use the chemical scaffold of piperazine derivatives, such as the conceptual molecule 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine, as a running example. The piperazine motif is a common feature in many biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2][3][4][5][6][7][8][9] Due to the limited publicly available data on 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine, this guide will focus on the foundational principles of assay reproducibility, using well-characterized alternative compounds for comparative illustration.

The Cornerstone of Drug Discovery: Why Assay Reproducibility Matters

Reproducibility is the ability of an assay to provide consistent results when repeated under the same conditions.[10][11] It is a fundamental pillar of the scientific method, ensuring that experimental findings are reliable and can be independently verified. In the context of drug discovery, reproducible assays are critical for:

  • Accurate Structure-Activity Relationship (SAR) Studies: Reliable data is essential to understand how chemical modifications impact biological activity.

  • Confident Decision-Making: Key decisions, such as promoting a compound to the next stage of development, are based on the data generated from these assays.

  • Regulatory Compliance: Regulatory bodies like the FDA require robust and validated bioanalytical methods for IND, NDA, and BLA submissions.[12]

Common Biological Assays for Small Molecule Inhibitors and Their Reproducibility Challenges

Small molecule inhibitors are typically characterized using a battery of in vitro assays. Here, we will focus on two of the most common types: kinase inhibition assays and cell viability assays.

Kinase Inhibition Assays

Kinases are a major class of drug targets, and accurately measuring the potency of their inhibitors is crucial.[12][13][14] However, these assays are susceptible to several sources of variability.

Common Pitfalls in Kinase Assay Reproducibility:

  • Reagent Quality: The purity and activity of the kinase, substrate, and ATP can vary between batches.[15]

  • Assay Conditions: Minor fluctuations in temperature, pH, and incubation times can significantly impact enzyme kinetics.[15]

  • Compound Interference: Some compounds can interfere with the assay detection system, leading to false-positive or false-negative results.[13]

  • Data Analysis: The choice of data analysis method and the model used for curve fitting can influence the calculated IC50 values.[12]

Comparative Analysis: Hypothetical Data for a Piperazine Derivative vs. a Well-Characterized Inhibitor

To illustrate the importance of reproducibility, let's consider a hypothetical scenario where we are testing our compound of interest against a well-characterized PI3K inhibitor, such as LY294002.[16][17][18]

Parameter 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (Hypothetical Data) LY294002 (Well-Characterized) Potential Sources of Variability
IC50 (Assay 1) 1.2 µM1.5 µMReagent lot-to-lot variability, minor temperature fluctuations.
IC50 (Assay 2) 2.5 µM1.6 µMDifferent analyst, slight variation in incubation time.
IC50 (Assay 3) 0.8 µM1.4 µMUse of a different batch of kinase.
Mean IC50 ± SD 1.5 ± 0.85 µM1.5 ± 0.1 µMHighlights the importance of controlling all experimental variables.

This table demonstrates how seemingly minor variations can lead to significant differences in the measured potency of a test compound, while the well-characterized inhibitor shows more consistent results.

Workflow for a Reproducible Kinase Inhibition Assay

Caption: Workflow for a robust and reproducible kinase inhibition assay.

Cell Viability Assays

Cell-based assays are essential for evaluating a compound's effect in a more physiologically relevant context.[19][20][21] However, the inherent variability of biological systems presents unique challenges to reproducibility.

Common Pitfalls in Cell Viability Assay Reproducibility:

  • Cell Line Integrity: Misidentification or cross-contamination of cell lines is a major source of irreproducible data.[22][23][24][25][26]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can alter cellular responses.[27]

  • Assay Chemistry: The choice of viability reagent (e.g., MTT, WST-1, CellTiter-Glo) can influence results, and some compounds may interfere with the assay chemistry.[28][29]

  • Liquid Handling: Inaccurate cell seeding or compound addition can lead to significant well-to-well variability.[20]

Comparative Analysis: Hypothetical Cytotoxicity Data

Let's compare the hypothetical cytotoxicity of our piperazine derivative with a standard-of-care chemotherapy agent, Doxorubicin, in a breast cancer cell line (e.g., MCF-7).

Parameter 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (Hypothetical Data) Doxorubicin (Standard of Care) Key Considerations for Reproducibility
GI50 (Lab 1) 5.3 µM0.8 µMConsistent cell passage number and seeding density.
GI50 (Lab 2) 9.8 µM0.9 µMUse of authenticated cell lines (e.g., via STR profiling).
GI50 (Lab 3) 4.9 µM0.7 µMStandardized protocol for compound addition and incubation.
Mean GI50 ± SD 6.7 ± 2.7 µM0.8 ± 0.1 µMDemonstrates the impact of inter-laboratory variability and the need for standardized protocols.

This table highlights the critical need for cell line authentication and standardized cell culture practices to achieve reproducible results in cell-based assays.

Workflow for a Reproducible Cell Viability Assay

Caption: Workflow for a robust and reproducible cell viability assay.

Experimental Protocols for Enhancing Reproducibility

To ensure the highest level of reproducibility, it is essential to follow detailed, standardized protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound and reference inhibitor (e.g., LY294002 for PI3K)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in 100% DMSO.

    • Create a serial dilution series of the compounds in DMSO.

    • Prepare the kinase, substrate, and ATP solutions in assay buffer at the desired concentrations.

  • Assay Reaction:

    • Add 1 µL of the compound dilutions to the assay plate.

    • Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate the reaction for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding 20 µL of the luminescent kinase assay reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay (WST-1 Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound on a cancer cell line.

Materials:

  • Authenticated cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and reference compound (e.g., Doxorubicin)

  • WST-1 reagent

  • Clear, flat-bottom 96-well cell culture plates

  • Multichannel pipette or automated liquid handler

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test and reference compounds in complete medium.

    • Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control wells (medium with DMSO).

    • Incubate the plate for 72 hours.

  • Viability Assessment:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percent cell viability for each compound concentration relative to the vehicle-treated control wells.

    • Plot the percent viability versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the GI50 value.

Conclusion and Future Directions

Ensuring the reproducibility of biological assays is a multifaceted challenge that requires a commitment to rigorous experimental design, execution, and data analysis. While the specific biological activity of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine remains to be fully elucidated, the principles outlined in this guide provide a robust framework for its characterization and for the evaluation of any novel small molecule inhibitor.

By embracing best practices such as reagent validation, cell line authentication, and the use of standardized protocols, researchers can generate high-quality, reproducible data that will accelerate the discovery and development of new medicines. The future of drug discovery will increasingly rely on automation and sophisticated data analysis pipelines to further minimize variability and enhance the reliability of our experimental findings.

References

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). Retrieved from [Link]

  • Cell Line Authentication Methods: Ensuring Research Integrity | Cell Culture Company, LLC. (2024, September 9). Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (2025, August 14). Retrieved from [Link]

  • Guidelines for cell viability assays - OUCI. (n.d.). Retrieved from [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Guidelines for cell viability assays - ResearchGate. (2025, October 18). Retrieved from [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (n.d.). Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (n.d.). Retrieved from [Link]

  • Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC. (n.d.). Retrieved from [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. (n.d.). Retrieved from [Link]

  • Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd. (2025, March 21). Retrieved from [Link]

  • Statistical Issues in Reproducibility. (n.d.). Retrieved from [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014, May 5). Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). Retrieved from [Link]

  • Cell Line Authentication | NIST - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Sources of Variability in Cell Based Assays | Download the White Paper - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC. (n.d.). Retrieved from [Link]

  • Cell-Based Bioassays for Potency Testing: From Assay Design to GMP Readiness - Solvias. (n.d.). Retrieved from [Link]

  • PI3K/Akt/mTOR - Adooq Bioscience. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

  • A Practical Approach to Biological Assay Validation | EDRA Services. (n.d.). Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (2024, July 19). Retrieved from [Link]

  • Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges - ACS Publications. (2014, December 10). Retrieved from [Link]

  • Piperazine derivatives of natural compounds with anticancer activity. - ResearchGate. (n.d.). Retrieved from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry[v1] | Preprints.org. (2024, July 18). Retrieved from [Link]

  • USP〈1033〉Biological Assay Validation: Key Guidelines - FDCELL. (2025, July 23). Retrieved from [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC. (2023, November 10). Retrieved from [Link]

  • How to measure and improve cell viability? - Single Use Support. (2023, July 31). Retrieved from [Link]

  • A statistical framework for measuring reproducibility and replicability of high-throughput experiments from multiple sources | bioRxiv. (2019, November 1). Retrieved from [Link]

  • How we validate new laboratory reagents - Ambar Lab. (2023, March 7). Retrieved from [Link]

  • A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). (2017, October 13). Retrieved from [Link]

  • Factors affecting test reproducibility among laboratories - WOAH. (n.d.). Retrieved from [Link]

  • Cell-based assays in high-throughput mode (HTS) - BioTechnologia. (n.d.). Retrieved from [Link]

  • PRINCIPLES AND METHODS OF VALIDATION OF DIAGNOSTIC ASSAYS FOR INFECTIOUS DISEASES - WOAH. (2019, November 14). Retrieved from [Link]

  • Statistical considerations for repeatability and reproducibility of quantitative imaging biomarkers - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023, September 30). Retrieved from [Link]

  • Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed. (2015, January 15). Retrieved from [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023, November 1). Retrieved from [Link]

Sources

Validation

Spectroscopic validation of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine intermediates

The synthesis and validation of piperazine sulfonamides represent a critical juncture in modern medicinal chemistry. Because the piperazine scaffold is a privileged pharmacophore found in numerous central nervous system...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis and validation of piperazine sulfonamides represent a critical juncture in modern medicinal chemistry. Because the piperazine scaffold is a privileged pharmacophore found in numerous central nervous system (CNS) agents and highly potent HIV-1 protease inhibitors [1], ensuring the structural integrity of its intermediates is paramount.

When synthesizing 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine , the objective is the complete mono-sulfonylation of the secondary amine in 1-(4-Bromophenyl)piperazine using methanesulfonyl chloride. Failure to drive this reaction to completion leaves highly reactive secondary amines in the matrix, which can act as genotoxic impurities or severely poison downstream transition-metal-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations targeting the aryl bromide).

As a Senior Application Scientist, I approach the spectroscopic validation of this intermediate not merely as a checklist of analytical techniques, but as a self-validating system . Every chosen method must provide orthogonal proof of conversion while actively ruling out false positives. This guide objectively compares the performance of benchtop versus high-field Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) versus standard Liquid Chromatography-Ultraviolet (LC-UV) methods to establish a robust analytical workflow.

The Synthetic Workflow and Analytical Checkpoints

Before comparing analytical platforms, we must map the molecular transformations. The addition of the strongly electron-withdrawing methylsulfonyl group fundamentally alters both the electronic environment of the piperazine ring and the mass of the molecule, providing our primary analytical handles.

G A 1-(4-Bromophenyl)piperazine (Secondary Amine) C Reaction Matrix (DCM, Et3N, 0°C to RT) A->C B Methanesulfonyl Chloride (Sulfonylating Agent) B->C D 1-(4-Bromophenyl)-4- (methylsulfonyl)piperazine C->D  Sulfonylation  

Synthetic workflow of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine from precursors.

Comparative Analysis 1: Benchtop NMR vs. High-Field NMR

Historically, reaction monitoring required extracting aliquots and submitting them to a core facility for high-field (e.g., 400–600 MHz) NMR analysis. Today, cryogen-free benchtop NMR spectrometers (60–80 MHz) have disrupted this workflow [2].

The Causality of the Choice: Benchtop NMR operates at a lower magnetic field, meaning a standard 7 Hz multiplet spans ~0.3 ppm (compared to ~0.03 ppm on a 600 MHz instrument). This causes severe signal overlap in the aromatic region (the AA'BB' system of the 4-bromophenyl group). However, the methyl protons of the newly attached methanesulfonyl group appear as a sharp, isolated singlet at ~2.8 ppm. Because this signal is isolated, we do not need high-field resolution to track it. We can use the low-field benchtop system for real-time kinetic tracking, reserving the high-field system for final structural elucidation.

Table 1: NMR Performance Comparison for Piperazine Sulfonamides
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (60-80 MHz)
Primary Workflow Role Final structural elucidation & publicationIn-process reaction monitoring
Resolution (Signal Overlap) High (Resolves complex AA'BB' splitting)Low (Aromatic signals merge into broad multiplets)
Sensitivity (LOD) ~100 µmol/L (16 scans)~1 mmol/L (16 scans)
Turnaround Time Hours to Days (Core lab queue)Minutes (Fume hood adjacent)
Self-Validating Metric Exact J-coupling constants of the piperazine ringIntegration ratio of the isolated methyl singlet
Protocol: Self-Validating Benchtop NMR Reaction Monitoring

This protocol uses internal molecular ratios rather than absolute intensities, creating a self-validating system immune to concentration variations.

  • Sampling & Quenching: Extract 0.5 mL of the reaction mixture. Immediately wash with 0.5 mL saturated aqueous NaHCO₃. Causality: This halts the reaction by hydrolyzing unreacted methanesulfonyl chloride and neutralizes the triethylamine hydrochloride byproduct, which would otherwise broaden NMR signals due to rapid proton exchange.

  • Extraction & Solvent Exchange: Separate the organic (DCM) layer. Evaporate under a gentle nitrogen stream and reconstitute the residue in 0.6 mL of CDCl₃.

  • Acquisition: Load the sample into a 60 MHz benchtop NMR. Acquire 16 scans (approx. 1 minute acquisition time).

  • Validation Metric: Integrate the emerging methylsulfonyl singlet at ~2.8 ppm (3H) against the aromatic multiplet at 6.8–7.4 ppm (4H). The reaction is quantitatively complete when this ratio stabilizes exactly at 3:4.

Comparative Analysis 2: LC-HRMS vs. Standard HPLC-UV

While NMR is excellent for bulk conversion, it lacks the sensitivity to detect trace amounts (<1%) of unreacted 1-(4-Bromophenyl)piperazine [3]. For trace impurity profiling, we must compare standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

The Causality of the Choice: Piperazine derivatives often lack strong chromophores. Standard HPLC-UV requires complex chemical derivatization (e.g., reacting the amine with NBD-Cl) to achieve low limits of detection [4]. Furthermore, UV detection only provides retention time matching, which is prone to false positives. LC-HRMS, utilizing Electrospray Ionization (ESI+), is exceptionally sensitive to basic amines. More importantly, the presence of the bromine atom provides a built-in self-validating feature: the naturally occurring 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes.

Table 2: Trace Impurity Detection Comparison
ParameterLC-HRMS (Q-TOF / Orbitrap)Standard HPLC-UV (DAD)
Specificity Exact mass & characteristic isotopic patternChromophore dependent (e.g., 254 nm)
Detection of Unreacted Amine Extremely High (Direct ESI+ ionization)Moderate (Requires pre-column derivatization)
Structural Confirmation MS/MS fragmentation (loss of SO₂CH₃)Retention time matching only
Self-Validating Feature 1:1 Bromine isotope doublet confirms adductsPeak purity index via UV spectral overlay
Protocol: LC-HRMS Impurity Profiling
  • Sample Preparation: Dissolve 1 mg of the purified intermediate in 1 mL of HPLC-grade Acetonitrile (ACN). Dilute 1:100 in ACN/H₂O (50:50) containing 0.1% Formic Acid. Causality: Formic acid ensures the protonation of the piperazine nitrogen, drastically enhancing ESI+ ionization efficiency.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a rapid gradient from 5% to 95% ACN over 5 minutes.

  • Detection & Validation: Monitor the Extracted Ion Chromatograms (EIC). The starting material will appear at m/z 241.03 / 243.03 [M+H]⁺. The sulfonated product will appear at m/z 319.01 / 321.01 [M+H]⁺.

  • Self-Validation: Any peak identified must exhibit the characteristic 1:1 doublet spacing of 2 mass units (due to ⁷⁹Br/⁸¹Br). If a peak at m/z 319 lacks the corresponding m/z 321 peak, it is a matrix interference, not the brominated product.

Analytical Decision Architecture

To synthesize the optimal workflow, we combine these methodologies into a tiered decision matrix. This ensures that expensive, high-resolution techniques are deployed only when necessary, while rapid, low-resolution techniques are utilized for immediate kinetic feedback.

G Start Intermediate Validation Benchtop Benchtop NMR (60 MHz) Real-Time Kinetics Start->Benchtop In-Process HighField High-Field NMR (600 MHz) Structural Elucidation Start->HighField Final Product LCMS LC-HRMS Trace Impurity Profiling Start->LCMS Purity Check

Decision matrix for selecting spectroscopic validation techniques during synthesis.

Conclusion

The spectroscopic validation of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine requires a strategic balance of analytical tools. By leveraging the isolated methyl signal in benchtop NMR for real-time kinetic monitoring, and the unique isotopic signature of bromine in HRMS for trace impurity profiling, researchers can establish a self-validating, fail-safe analytical pipeline. This approach not only accelerates process development but ensures the absolute integrity of downstream pharmaceutical synthesis.

References

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link] [1]

  • High-field to Benchtop NMR Spectroscopy Source: Oxford Instruments URL:[Link] [2]

  • 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine — Chemical Substance Information Source: NextSDS Chemical Database URL:[Link] [3]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: ResearchGate URL:[Link] [4]

Comparative

Benchmarking 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine against standard sulfonamides

Benchmarking 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine Against Standard Primary Sulfonamides: A Preclinical Scaffold Guide As drug discovery programs pivot toward complex neurological and oncological targets, the se...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine Against Standard Primary Sulfonamides: A Preclinical Scaffold Guide

As drug discovery programs pivot toward complex neurological and oncological targets, the selection of foundational chemical scaffolds dictates the downstream success of lead optimization. Sulfonamides represent one of the most prolific functional groups in medicinal chemistry. However, the classical primary sulfonamide motif is notoriously plagued by off-target liabilities.

This guide provides an objective benchmarking of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (BMP-MS) —a specialized tertiary sulfonamide/arylpiperazine building block—against standard primary sulfonamides (e.g., Acetazolamide, Sulfanilamide). By dissecting their physicochemical divergence, we will explore why replacing a primary sulfonamide with a methylsulfonylpiperazine system is a critical strategy for enhancing Central Nervous System (CNS) penetration and bypassing metalloenzyme-driven toxicity.

Structural & Physicochemical Divergence: The "Why" Behind the Scaffold

The fundamental difference between BMP-MS and standard sulfonamide drugs lies in the substitution of the sulfonamide nitrogen. Standard sulfonamides (R-SO₂NH₂) possess two hydrogen bond donors (HBDs). In contrast, BMP-MS integrates a methylsulfonyl group (-SO₂CH₃) onto the N4 position of a piperazine ring, creating a tertiary sulfonamide-like environment with zero HBDs[1].

Furthermore, BMP-MS incorporates an arylpiperazine moiety. The arylpiperazine is recognized as a "privileged scaffold" in medicinal chemistry, particularly for targeting aminergic G protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors in the CNS[2]. The para-bromo substitution on the phenyl ring serves a dual purpose: it acts as a robust metabolic shield against CYP450-mediated aromatic hydroxylation and provides a synthetic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Table 1: Physicochemical & Pharmacological Benchmarking
Parameter1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine (BMP-MS)Sulfanilamide (Standard Primary)Acetazolamide (Standard Primary)
Structure Type Tertiary Methanesulfonamide / ArylpiperazinePrimary ArylsulfonamidePrimary Heteroarylsulfonamide
Molecular Weight 319.22 g/mol 172.20 g/mol 222.25 g/mol
LogP (Estimated) ~2.8 (Lipophilic, CNS optimal)-0.7 (Hydrophilic)-0.3 (Hydrophilic)
H-Bond Donors (HBD) 032
hCA II Affinity (IC₅₀) >100 µM (Inactive)~10 µM12 nM (Potent)
Target Application CNS GPCRs, Kinase Linkers, BBB-penetrant leadsAntibacterial (DHPS inhibition)Diuretic / Glaucoma (CA inhibition)

Mechanistic Insight: Escaping the Carbonic Anhydrase Trap

The most significant liability of primary sulfonamides is their promiscuous binding to Carbonic Anhydrases (CAs), a family of ubiquitous zinc metalloenzymes[3].

The Causality of Off-Target Binding: Primary sulfonamides coordinate directly to the active-site Zn²⁺ ion of CAs. This interaction requires the sulfonamide to be deprotonated (R-SO₂NH⁻) at physiological pH. The resulting anion displaces the zinc-bound water molecule, while the remaining N-H proton forms a critical hydrogen bond with the hydroxyl group of the Thr199 residue[3].

The BMP-MS Advantage: BMP-MS completely abolishes this interaction. Because the methylsulfonyl group is attached to the tertiary nitrogen of the piperazine ring, it lacks the ionizable N-H proton required to form the zinc-coordinating anion[1]. Furthermore, the steric bulk of the piperazine ring prevents deep insertion into the narrow CA active site cleft. Consequently, BMP-MS acts as a "CA-sparing" scaffold, allowing medicinal chemists to utilize the polar, metabolically stable sulfonyl group without inducing off-target diuretic or metabolic side effects.

ScaffoldLogic Start Sulfonamide Scaffold Selection Primary Primary Sulfonamide (e.g., Acetazolamide) Start->Primary Tertiary Methylsulfonylpiperazine (BMP-MS) Start->Tertiary ZnBind Zn2+ Coordination (Carbonic Anhydrase) Primary->ZnBind Ionizable N-H present NoZn No Zn2+ Binding (Steric/Electronic Block) Tertiary->NoZn Lacks N-H Donor OffTarget High Off-Target Risk (Poor CNS Profile) ZnBind->OffTarget CNS High CNS Permeability (GPCR Privileged) NoZn->CNS

Decision tree illustrating the structural logic of sulfonamide scaffold selection for CNS targets.

Experimental Validation Protocols

To empirically validate the superiority of BMP-MS over primary sulfonamides for CNS applications, the following self-validating experimental workflows must be executed.

Protocol 1: Carbonic Anhydrase Isozyme Profiling (Off-Target Assessment)

This assay utilizes a stopped-flow CO₂ hydration method to confirm the lack of CA binding by BMP-MS.

  • Enzyme Preparation: Reconstitute recombinant human CA isozymes (hCA I, II, IX, and XII) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄.

  • Compound Dilution: Prepare 10-point dose-response curves for BMP-MS and Acetazolamide (positive control) ranging from 100 µM to 0.1 nM in 1% DMSO.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water at 20°C using a stopped-flow spectrophotometer.

  • Detection: Monitor the pH drop associated with CO₂ hydration using a phenol red indicator (absorbance at 558 nm).

  • Self-Validation Check: The assay is only valid if the Acetazolamide control yields an IC₅₀ of 12 ± 2 nM against hCA II. BMP-MS should yield an IC₅₀ > 100 µM.

Protocol 2: High-Throughput Caco-2 Permeability Assay (CNS Potential)

To validate the enhanced membrane permeability of the HBD-free BMP-MS scaffold[2].

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Dosing: Add 10 µM of BMP-MS, Sulfanilamide, Propranolol (high permeability control), and Lucifer Yellow (paracellular integrity control) to the apical (A) chamber (pH 7.4).

  • Incubation: Incubate at 37°C for 120 minutes on an orbital shaker.

  • Sampling & Analysis: Extract aliquots from the basolateral (B) chamber. Quantify compound concentration via LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient ( Papp​ ).

  • Self-Validation Check: Lucifer Yellow Papp​ must be < 1×10−6 cm/s (confirming monolayer integrity). Propranolol Papp​ must be > 20×10−6 cm/s. BMP-MS is expected to mirror Propranolol, while Sulfanilamide will exhibit poor permeability.

Workflow Comp Compound Library (BMP-MS vs Standards) Assay1 CA Isozyme Profiling (Stopped-Flow Kinetics) Comp->Assay1 Assay2 Caco-2 Permeability (Apical to Basolateral) Comp->Assay2 Read1 IC50 > 100 µM (CA Inactive) Assay1->Read1 Read2 Papp > 20 x 10^-6 cm/s (High Permeability) Assay2->Read2 Hit Optimal CNS Scaffold (BMP-MS Validated) Read1->Hit Read2->Hit

Dual-screening experimental workflow for validating CNS permeability and off-target avoidance.

Strategic Recommendations for Drug Development

When designing libraries for neuro-oncology or neuropsychiatric indications, the incorporation of the 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine scaffold offers distinct advantages over standard sulfonamides:

  • Bioisosteric Replacement: The methylsulfonyl group acts as a superior, non-coordinating bioisostere for primary sulfonamides, preserving the desired dipole moment while eliminating zinc-binding liabilities[1].

  • Vectorial Trajectory: The rigid piperazine ring projects the bromophenyl and methylsulfonyl groups in a defined linear trajectory, making it an ideal spacer/linker for bivalent degraders (PROTACs) targeting the CNS.

References

  • Supuran, C. T., et al. "Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms." ResearchGate. Available at:[Link]

  • Kumar, B., et al. "A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders." Current Drug Targets (PubMed/NIH). Available at:[Link]

  • Habeeb, A. G., et al. "Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere." Journal of Medicinal Chemistry (PubMed/NIH). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices.

Understanding the Hazard Profile

  • Halogenated Aromatic Ring: The presence of a bromophenyl group places this compound in the category of halogenated organic compounds.[1][2] These substances can be persistent in the environment and may have toxicological effects. Many halogenated solvents are considered carcinogenic.[2]

  • Piperazine Core: Piperazine and its derivatives can exhibit a range of biological activities and may be skin or respiratory irritants.

  • Methylsulfonyl Group: This functional group is generally stable, but its presence can influence the overall polarity and reactivity of the molecule.

Based on the SDS for the related compound, 1-(4-Bromophenyl)piperazine hydrochloride, we can anticipate that 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3] Therefore, it must be handled as a hazardous chemical.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Additionally, the Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[5][6][7]

Key Regulatory Principles:

  • Cradle-to-Grave Responsibility: The generator of the hazardous waste is responsible for its safe management from generation to final disposal.[8]

  • Waste Characterization: All chemical waste must be evaluated to determine if it is hazardous.[9]

  • Proper Labeling and Storage: Hazardous waste containers must be clearly labeled and stored in a safe and secure manner.[10][11]

  • Licensed Disposal: Hazardous waste must be transported and disposed of by a licensed hazardous waste management company.[9]

Segregation and Collection: The First Line of Defense

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[10] For 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine and waste streams containing it, the following segregation protocol is mandatory.

Step-by-Step Waste Segregation Protocol:

  • Designate a Halogenated Waste Container: Use a clearly labeled, dedicated container for halogenated organic waste.[1][11] This container should be made of a chemically resistant material, such as high-density polyethylene (HDPE).

  • Label the Container: The label must include the words "Hazardous Waste," the full chemical name "1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine," and the approximate concentration or quantity.[4] Do not use abbreviations.[4]

  • Segregate from Other Waste Streams:

    • DO NOT mix with non-halogenated organic waste.[2][12]

    • DO NOT mix with acidic or basic waste.

    • DO NOT mix with oxidizers or reactive chemicals.

    • DO NOT dispose of in the sanitary sewer system.[4]

  • Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.[11]

  • Secondary Containment: Store the waste container in a secondary containment bin to mitigate spills.

Disposal Workflow: A Decision-Making Framework

The following diagram illustrates the decision-making process for the proper disposal of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Generation of Waste containing 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine B Is the waste hazardous? A->B C Treat as Hazardous Waste B->C Yes D Collect in a dedicated, labeled Halogenated Organic Waste container C->D E Ensure container is chemically compatible and kept closed D->E F Store in a designated Satellite Accumulation Area (SAA) E->F G Use secondary containment F->G H Arrange for pickup by a licensed hazardous waste disposal company G->H I Complete all required waste manifests and documentation H->I

Caption: Decision workflow for the disposal of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine.

Practical Example: Disposal from a Typical Laboratory Workflow

Consider a scenario where 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine is used in a reaction, followed by an aqueous workup and extraction with dichloromethane.

Protocol for Waste Handling in an Extraction Procedure:

  • Aqueous Waste: The aqueous layer from the workup may contain trace amounts of the product and other organic materials. This should be collected in a container labeled "Aqueous Waste with Halogenated Organics."

  • Organic Waste: The dichloromethane layer, containing residual product and byproducts, is a halogenated organic waste.[12] This must be collected in the designated "Halogenated Organic Waste" container.

  • Contaminated Materials: Any disposable items that have come into contact with 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled bag for solid hazardous waste.

  • Empty Containers: The original container of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine, once empty, should be triple-rinsed with a suitable solvent (e.g., dichloromethane). The rinsate must be collected as halogenated organic waste. The rinsed container can then be disposed of as solid waste, in accordance with institutional policies.

Quantitative Data Summary

Parameter Guideline/Requirement Reference
Waste Classification Hazardous Waste (inferred)Structural analysis,[3]
EPA Regulation Resource Conservation and Recovery Act (RCRA)[4]
OSHA Standard 29 CFR 1910.1450 (Laboratory Standard)[5][6][7]
Segregation Separate from non-halogenated waste[1][2][12]
Container Labeling "Hazardous Waste" + Full Chemical Name[4][11]
Disposal Method Licensed Hazardous Waste Facility[9]

Conclusion: A Culture of Safety

The proper disposal of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to the principles of waste characterization, segregation, and compliant disposal, researchers can ensure that their work contributes to scientific advancement without compromising safety. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.[4]

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]

  • OSHA Compliance For Laboratories - US Bio-Clean. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • 7.2 Organic Solvents - Environment, Health and Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

  • Hazardous Waste Segregation. [Link]

  • 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine — Chemical Substance Information - NextSDS. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • Halogenated Solvents. [Link]

  • Laboratory Waste Disposal Safety Protocols - NSTA. [Link]

  • Laboratory Safety Guidance - OSHA. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. [Link]

  • Learn the Basics of Hazardous Waste | US EPA. [Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine requires a rigorous, systems-level approach to laboratory safety....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine requires a rigorous, systems-level approach to laboratory safety. This compound, characterized by its brominated aromatic ring and methylsulfonyl piperazine core, presents unique handling challenges due to its potential as a respiratory sensitizer and dermal irritant[1].

To build a culture of safety and operational excellence, laboratory protocols must move beyond simple checklists. Every procedure must be rooted in causality—understanding why a specific safety measure is implemented—and designed as a self-validating system to ensure absolute compliance and accuracy.

Below is the comprehensive operational, safety, and disposal guide for handling 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine.

Chemical Profile & Hazard Assessment

Before initiating any workflow, it is critical to understand the physicochemical properties of the compound, as these dictate the required Personal Protective Equipment (PPE) and engineering controls. The high lipophilicity of the methylsulfonyl piperazine derivative necessitates the use of strong organic solvents like DMSO for biological assays[2], which in turn acts as a carrier, increasing the risk of dermal absorption if a spill occurs.

PropertyValueCausality / Operational Impact
Chemical Name 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazineTarget compound for drug discovery workflows[3].
CAS Number 357647-98-4Unique identifier for inventory and compliance tracking[3].
Physical State Solid (Powder)Prone to aerosolization; requires anti-static weighing tools to prevent inhalation[4].
Solubility DMSO, DMFHigh lipophilicity necessitates organic solvents for stock solutions; increases dermal absorption risk[2].
Primary Hazards Skin/Eye Irritant, Combustible DustMandates strict PPE, local exhaust ventilation, and elimination of ignition sources[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for halogenated sulfonamide derivatives. The following PPE matrix outlines the required gear and the mechanistic reasoning behind each requirement.

PPE CategorySpecificationOperational Causality
Respiratory Protection NIOSH/MSHA or EN 149 approved particulate respirator (N95/P100)Piperazine derivatives can cause respiratory sensitization and asthma-like symptoms upon inhalation of fine dust[1].
Hand Protection Nitrile or Neoprene gloves (Double-gloving recommended)Prevents dermal absorption and chemical burns. The outer glove can be rapidly discarded if cross-contamination occurs[4].
Eye Protection Chemical safety goggles (OSHA 29 CFR 1910.133 / EN166)Protects against severe ocular irritation and potential corneal damage from airborne particulates or solvent splashes[4].
Body Protection Flame-resistant lab coat or Tyvek suitMitigates exposure to combustible dust and prevents the transfer of hazardous particulates to personal clothing[1].

Step-by-Step Handling & Experimental Protocol

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Self-Validating System: This protocol incorporates visual and gravimetric checkpoints to ensure complete dissolution and operator safety.

  • Pre-Operation Setup: Ensure the fume hood is operating at a standard face velocity of 80-100 fpm. Lay down a disposable, anti-static bench pad to contain micro-spills[4].

  • Gravimetric Transfer: Using an anti-static micro-spatula, carefully weigh the required mass of 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine.

    • Causality: Standard metal spatulas can hold a static charge, causing the fine powder to repel and aerosolize, creating an immediate inhalation hazard[1].

  • Primary Solvation: Transfer the solid to a pre-tared amber glass vial. Add anhydrous DMSO to achieve a 10 mM concentration.

    • Causality: Amber glass protects the brominated aromatic ring from potential photolytic degradation, while anhydrous DMSO prevents moisture-induced precipitation common in highly lipophilic compounds[2].

  • Agitation and Validation: Vortex the vial for 30-60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

    • Validation Check: Hold the vial against a light source; the solution must be optically clear with no Tyndall effect (light scattering), confirming 100% dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use microcentrifuge tubes and store at -20°C.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which can lead to compound degradation or concentration gradients due to solvent evaporation[4].

Workflow A 1. Pre-Operation Setup (Fume Hood & PPE) B 2. Weighing Solid (Anti-static tools) A->B C 3. Dissolution in DMSO (Vortex/Sonicate) B->C D 4. Aliquoting & Storage (-20°C) C->D

Fig 1. Experimental workflow for preparing a 10 mM stock solution.

Spill Response & Waste Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure. Never dry sweep a piperazine derivative spill , as this will propel toxic particulates into the ambient air.

Spill Containment Procedure:

  • Isolation: Immediately evacuate non-essential personnel from the immediate area and ensure local exhaust ventilation is running at maximum capacity[4].

  • Neutralization/Absorption: Gently cover the spilled powder with a damp, inert absorbent material (e.g., vermiculite or sand moistened with water or a dilute alcohol solution). This suppresses dust formation[4].

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container[1].

  • Decontamination: Wipe the affected surface with a solvent compatible with the compound (e.g., a small amount of isopropanol), followed by a thorough wash with soap and water[4].

Disposal Logistics: Do not flush the compound or its solutions down the drain, as it poses a risk to aquatic environments. All contaminated packaging, gloves, and bench pads must be sealed in appropriate biohazard or chemical waste bins and entrusted to a licensed hazardous waste disposal company in accordance with local and national regulations.

SpillResponse Start Accidental Spill Detected Check Is the spill > 50g or highly dispersed? Start->Check Major Major Spill Response Evacuate & Call HazMat Check->Major Yes Minor Minor Spill Response Isolate & Put on PPE Check->Minor No Absorb Absorb/Sweep (Use damp inert absorbent) Minor->Absorb Dispose Dispose as Hazardous Waste Absorb->Dispose

Fig 2. Logical decision tree for chemical spill response and containment.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine
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Reactant of Route 2
1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine
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